molecular formula C15H10O10S B1238056 Quercetin 3-sulfate CAS No. 60889-05-6

Quercetin 3-sulfate

Cat. No.: B1238056
CAS No.: 60889-05-6
M. Wt: 382.3 g/mol
InChI Key: DNAYVNOVGHZZLH-UHFFFAOYSA-N
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Description

Quercetin 3-sulfate (also known as quercetin 3-O-sulfate) is a primary sulfate conjugate and a significant circulating human plasma metabolite of the dietary flavonol quercetin . This phase II metabolite is generated in the body via the action of sulfotransferase enzymes following the consumption of quercetin-rich foods . As a reference standard, it is an essential tool for researching the bioavailability, metabolic fate, and biological activity of quercetin and related flavonoids. In research settings, this compound has demonstrated potent biological activities. Studies have shown that quercetin sulfate metabolites, including this compound, possess significant antitumor effects. Research in human breast cancer MCF-7 cells indicates these metabolites can inhibit cell growth, induce S-phase cell cycle arrest, and promote apoptosis through a reactive oxygen species (ROS)-dependent pathway . Furthermore, quercetin metabolites have been investigated for their potential to improve vascular function by reducing vascular permeability and expression of adhesion molecules . The compound also serves as a substrate for specific sulfotransferase enzymes, such as those found in Flaveria species, which can further sulfate it to produce quercetin 3,3'-bissulfate and quercetin 3,4'-bissulfate . This product is intended for research applications only, including but not limited to: use as an analytical standard in mass spectrometry, liquid chromatography (LC), and other metabolomics studies; in vitro investigations into the mechanisms of action of flavonoid metabolites; and studies focusing on absorption, distribution, metabolism, and excretion (ADME). FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAYVNOVGHZZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209729
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-3-(sulfooxy)-
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Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60889-05-6
Record name Quercetin 3-sulfate
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URL https://commonchemistry.cas.org/detail?cas_rn=60889-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-sulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-3-(sulfooxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUERCETIN 3-SULFATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Quercetin 3-sulfate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-sulfate is a major plasma metabolite of quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables. As the sulfated conjugate, it exhibits modified physicochemical properties, including enhanced solubility, which significantly influences its bioavailability and biological activities. This technical guide provides an in-depth overview of the chemical structure, properties, and biological functions of this compound. It includes a summary of its antioxidant, anti-inflammatory, and anticancer effects, along with insights into the signaling pathways it modulates. Detailed experimental protocols for its synthesis, isolation, and biological evaluation are also presented to facilitate further research and drug development.

Chemical Structure and Identification

This compound is structurally characterized by a sulfate group attached to the hydroxyl group at the 3-position of the quercetin backbone.[1] This modification occurs in vivo through the action of sulfotransferase enzymes.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name [2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate[2]
CAS Number 60889-05-6[2]
Molecular Formula C₁₅H₁₀O₁₀S[2]
SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)O[2]
InChI InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23)[2]
InChIKey DNAYVNOVGHZZLH-UHFFFAOYSA-N[2]

Physicochemical Properties

The addition of a sulfate group significantly alters the physicochemical properties of quercetin, most notably increasing its water solubility.[1] This enhanced solubility plays a crucial role in its systemic bioavailability and distribution.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 382.30 g/mol [3]
logP 1.6[4]
logS -2.8[5]
pKa (Strongest Acidic) -2.5[5]
Polar Surface Area 179 Ų[4]
Rotatable Bond Count 3[4]
Melting Point Data not available for sulfated form. Quercetin (aglycone): 316 °C[6]
Boiling Point Data not available for sulfated form. Quercetin (aglycone): >300 °C (decomposes)
Solubility Soluble in water, DMSO (Slightly), Methanol (Very Slightly, Heated, Sonicated)[1]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, although its potency can differ from that of its parent compound, quercetin. The sulfation can either enhance or diminish specific biological effects.

Antioxidant Activity

This compound demonstrates antioxidant properties by scavenging free radicals, though some studies suggest its activity may be reduced compared to quercetin due to the sulfation of a key hydroxyl group.[7]

Anti-inflammatory Effects

The compound modulates inflammatory pathways. For instance, this compound has been shown to oppose lipopolysaccharide (LPS)-induced inflammatory changes in vascular responses.[3] It can inhibit the production of inflammatory mediators, contributing to its anti-inflammatory profile.

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Studies on human breast cancer MCF-7 cells have shown that it can inhibit cell growth and induce apoptosis, primarily through a reactive oxygen species (ROS)-dependent pathway.[5][8]

Q3S This compound ROS Increased Intracellular Reactive Oxygen Species (ROS) Q3S->ROS induces Apoptosis Apoptosis ROS->Apoptosis triggers CellGrowth Inhibition of MCF-7 Cell Growth Apoptosis->CellGrowth

ROS-dependent apoptosis pathway induced by this compound in MCF-7 cells.

Enzyme Inhibition

A notable biological activity of this compound is its ability to inhibit certain enzymes. It is a potent inhibitor of xanthine oxidase, an enzyme involved in purine metabolism and the production of uric acid.[9] This inhibition is significantly stronger than that of quercetin itself.

Q3S This compound XO Xanthine Oxidase Q3S->XO inhibits Xanthine Xanthine UricAcid Uric Acid Xanthine->UricAcid catalyzed by

Inhibition of Xanthine Oxidase by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of this compound

4.1.1. Chemical Synthesis [10]

  • Drying of Quercetin: Dissolve quercetin (0.5 g, 1.7 mmol) in dry pyridine and remove the solvent by rotary evaporation. Repeat this process twice to ensure the removal of any associated water.

  • Sulfation Reaction: Dissolve the dried quercetin in dioxane (50 mL). Add sulfur trioxide-N-triethylamine complex (3.1 g, 16.9 mmol) under an argon atmosphere.

  • Incubation: Place the reaction vessel in a water bath at 40 °C for 90 minutes. The sulfated products will precipitate.

  • Product Recovery: Decant the dioxane and redissolve the precipitate in methanol.

  • Purification: Purify the resulting quercetin sulfates using High-Performance Liquid Chromatography (HPLC).

4.1.2. Enzymatic Synthesis [5]

  • Reaction Mixture Preparation: Dissolve quercetin (200 mg, 0.664 mmol) in 5 mL of acetone. Add 24 mL of 100 mM Tris-glycine buffer (pH 8.9), p-nitrophenyl sulfate (p-NPS) (205 mg, 0.80 mmol), and arylsulfotransferase (AST) from Desulfitobacterium hafniense.

  • Incubation: Incubate the reaction mixture under specific conditions suitable for the enzyme's activity (e.g., controlled temperature and time).

  • Purification: Separate and purify the resulting quercetin sulfates, including this compound, from the reaction mixture using preparative HPLC.

cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Quercetin1 Quercetin Reaction1 Reaction in Dioxane Quercetin1->Reaction1 Reagent Sulfur Trioxide- N-triethylamine Reagent->Reaction1 Q3S_unpurified1 Crude Product Reaction1->Q3S_unpurified1 HPLC1 HPLC Purification Q3S_unpurified1->HPLC1 Q3S_pure1 Pure this compound HPLC1->Q3S_pure1 Quercetin2 Quercetin Reaction2 Enzymatic Reaction Quercetin2->Reaction2 Enzyme Arylsulfotransferase + p-NPS Enzyme->Reaction2 Q3S_unpurified2 Crude Product Reaction2->Q3S_unpurified2 HPLC2 HPLC Purification Q3S_unpurified2->HPLC2 Q3S_pure2 Pure this compound HPLC2->Q3S_pure2

References

Biosynthesis of Quercetin 3-sulfate in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a ubiquitous flavonoid in the plant kingdom, is renowned for its potent antioxidant and pharmacological properties.[1][2] In plants, quercetin and its derivatives play crucial roles in various physiological processes, including growth, development, and defense against biotic and abiotic stresses. One important modification of quercetin is sulfation, which alters its solubility, stability, and biological activity. This technical guide provides a comprehensive overview of the biosynthesis of a key sulfated derivative, Quercetin 3-sulfate, in plants. The process is primarily mediated by a class of enzymes known as sulfotransferases (SOTs), which catalyze the transfer of a sulfonyl group from a donor molecule to the hydroxyl group of quercetin.[3] This guide will delve into the core aspects of this biosynthetic pathway, including the enzymes involved, their kinetic properties, the regulatory mechanisms, and detailed experimental protocols for its study.

Core Biosynthetic Pathway

The biosynthesis of this compound is a crucial enzymatic reaction in plant secondary metabolism. This process involves the transfer of a sulfonate group from a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of the quercetin molecule. This reaction is catalyzed by specific cytosolic enzymes called sulfotransferases (SOTs).

The overall reaction can be summarized as:

Quercetin + PAPS → this compound + PAP

The key components of this pathway are:

  • Substrate: Quercetin, a flavonol synthesized via the phenylpropanoid pathway.

  • Sulfate Donor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is the activated form of sulfate in biological systems.

  • Enzyme: Flavonol 3-sulfotransferase (EC 2.8.2.25), a specific type of sulfotransferase that exhibits regioselectivity for the 3-hydroxyl group of flavonols like quercetin.[4]

In some plant species, such as those from the Flaveria genus, a series of sulfation steps can occur, leading to the formation of polysulfated quercetin derivatives.[3] The initial sulfation at the 3-position is often the first committed step in this cascade.

Quantitative Data on Quercetin Sulfation

The enzymatic sulfation of quercetin is characterized by specific kinetic parameters that vary depending on the plant species and the specific sulfotransferase isoform. The following tables summarize the available quantitative data for plant sulfotransferases acting on quercetin and related flavonols.

Table 1: Kinetic Parameters of Plant Flavonol Sulfotransferases

Plant SpeciesEnzymeSubstrateApparent Km (µM)VmaxReference
Flaveria chloraefoliaFlavonol 3-sulfotransferaseQuercetin0.4Not specified[5]
Flaveria chloraefoliaFlavonol 3'-sulfotransferaseThis compound0.2Not specified[5]
Flaveria chloraefoliaFlavonol 4'-sulfotransferaseThis compound0.4Not specified[5]
Arabidopsis thalianaAtSOT1224-epicathasterone6.9Not specified[3]

Table 2: Optimal Reaction Conditions for Plant Sulfotransferases

Plant SpeciesEnzymeOptimal pHOptimal Temperature (°C)Reference
Flaveria chloraefoliaFlavonol 3-sulfotransferase6.5 and 8.5Not specified[5]
Flaveria chloraefoliaFlavonol 3'-sulfotransferase7.5Not specified[5]
Flaveria chloraefoliaFlavonol 4'-sulfotransferase7.5Not specified[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression and Purification of Recombinant Plant Flavonol Sulfotransferase

This protocol describes the expression of a plant flavonol sulfotransferase in Escherichia coli and its subsequent purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the sulfotransferase cDNA insert (e.g., pET vector with a His-tag)

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Lysozyme

  • DNase I

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate for 16-20 hours at the lower temperature with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold lysis buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis. Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated Ni-NTA column. Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged sulfotransferase with elution buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Dialysis: Pool the fractions containing the purified protein and dialyze against dialysis buffer to remove imidazole and for buffer exchange.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if necessary. Determine the protein concentration, aliquot, and store at -80°C.

In Vitro Sulfotransferase Activity Assay

This protocol outlines a method to measure the activity of a purified recombinant sulfotransferase or a plant protein extract.

Materials:

  • Purified recombinant sulfotransferase or plant protein extract

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quercetin stock solution (in DMSO)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) stock solution

  • Stop solution (e.g., 10% trichloroacetic acid or acetonitrile)

  • HPLC or LC-MS system for product analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Assay buffer

    • Quercetin (final concentration typically 10-100 µM)

    • Purified enzyme (the amount will need to be optimized)

  • Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding PAPS (final concentration typically 20-50 µM).

  • Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of stop solution.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.

  • Analysis: Analyze the supernatant for the formation of this compound using HPLC or LC-MS.

HPLC-DAD Method for Quantification of Quercetin and this compound

This protocol provides a method for the separation and quantification of quercetin and its sulfated product.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid). A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor at 370 nm for both quercetin and this compound.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of quercetin and this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration for each compound.

  • Sample Analysis: Inject the supernatant from the sulfotransferase activity assay.

  • Quantification: Identify the peaks for quercetin and this compound based on their retention times compared to the standards. Quantify the amount of product formed using the calibration curve.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated as part of the broader flavonoid biosynthesis pathway. This regulation occurs at the transcriptional level, where various signaling molecules and transcription factors control the expression of the genes encoding sulfotransferases and other enzymes in the pathway.

Hormonal Regulation

Plant hormones such as auxin and ethylene have been shown to induce the accumulation of flavonols, including quercetin.[6][7] These hormones trigger distinct signaling cascades that converge on the activation of key transcription factors.

Transcriptional Regulation

The expression of flavonoid biosynthetic genes is primarily controlled by a complex of transcription factors belonging to the MYB , bHLH , and WD40 families.[8][9][10] This MBW complex binds to the promoter regions of target genes, thereby activating their transcription. While the direct regulation of flavonol sulfotransferase genes by the MBW complex is an area of ongoing research, it is hypothesized that these transcription factors play a role in coordinating the entire flavonoid metabolic pathway, including the final modification steps like sulfation.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_Quercetin_3_sulfate Quercetin Quercetin SOT Flavonol 3-sulfotransferase (SOT) Quercetin->SOT PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) PAPS->SOT Q3S This compound SOT->Q3S PAP PAP (3'-phosphoadenosine-5'-phosphate) SOT->PAP SOT_Activity_Assay_Workflow start Start mix Prepare Reaction Mixture (Buffer, Quercetin, Enzyme) start->mix preincubate Pre-incubate at Optimal Temperature mix->preincubate initiate Initiate Reaction with PAPS preincubate->initiate incubate Incubate for a Defined Time initiate->incubate stop Terminate Reaction (e.g., with Acetonitrile) incubate->stop centrifuge Centrifuge to Pellet Protein stop->centrifuge analyze Analyze Supernatant by HPLC/LC-MS centrifuge->analyze end End analyze->end Flavonoid_Regulation_Pathway Auxin Auxin MBW MYB-bHLH-WD40 Complex Auxin->MBW Ethylene Ethylene Ethylene->MBW Flavonoid_Genes Flavonoid Biosynthesis Genes (CHS, CHI, F3H, FLS, etc.) MBW->Flavonoid_Genes SOT_Gene Sulfotransferase (SOT) Gene MBW->SOT_Gene Hypothesized Quercetin_Biosynthesis Quercetin Biosynthesis Flavonoid_Genes->Quercetin_Biosynthesis Quercetin_Sulfation Quercetin Sulfation SOT_Gene->Quercetin_Sulfation

References

The Metabolic Fate of Quercetin 3-Sulfate in Humans: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a ubiquitous dietary flavonoid found in a variety of fruits and vegetables, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties. However, upon ingestion, quercetin undergoes extensive metabolism, and its in vivo biological activities are likely attributable to its various metabolites. Among these, quercetin 3-sulfate emerges as a key player in the systemic circulation. This technical guide provides a comprehensive overview of the metabolism of this compound in humans, detailing its absorption, biotransformation, and excretion, supported by quantitative data, experimental methodologies, and visual representations of the underlying biochemical pathways.

Absorption and Initial Metabolism of Quercetin

Dietary quercetin is predominantly present in glycosidic forms, which are hydrolyzed in the small intestine to the aglycone. Quercetin aglycone is then rapidly absorbed and undergoes extensive first-pass metabolism in the enterocytes and the liver.[1][2][3] The primary metabolic transformations are glucuronidation, sulfation, and methylation.[1][2]

Biotransformation to this compound and Other Major Metabolites

In the liver, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of quercetin, resulting in the formation of quercetin sulfate derivatives.[1] this compound is a prominent metabolite found in human plasma.[4] Alongside sulfation, glucuronidation by UDP-glucuronosyltransferases (UGTs) and methylation by catechol-O-methyltransferase (COMT) lead to a complex profile of circulating metabolites.[5][6] The major metabolites identified in human plasma following quercetin intake include quercetin-3'-sulfate, quercetin-3-glucuronide, and isorhamnetin-3-glucuronide (a methylated derivative).[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of quercetin metabolites has been characterized in several human studies. The following tables summarize key quantitative data for quercetin 3'-sulfate and other major metabolites.

Table 1: Peak Plasma Concentrations (Cmax) of Major Quercetin Metabolites in Humans

MetaboliteDosageCmax (sub-micromolar)Time to Cmax (h)Reference
Quercetin-3'-sulfate275 µmol flavonols from fried onionsDetected in quantifiable amounts0.6–0.8[7][8]
Quercetin-3-glucuronide275 µmol flavonols from fried onionsDetected in quantifiable amounts0.6–0.8[7][8]
Isorhamnetin-3-glucuronide275 µmol flavonols from fried onionsDetected in quantifiable amounts0.6–0.8[7][8]
Quercetin diglucuronide275 µmol flavonols from fried onionsDetected in quantifiable amounts0.6–0.8[7][8]
Quercetin glucuronide sulphate275 µmol flavonols from fried onionsDetected in quantifiable amounts2.5[7][8]

Table 2: Elimination Half-Lives (t1/2) of Major Quercetin Metabolites in Humans

MetaboliteDosaget1/2 (h)Reference
Quercetin-3'-sulfate275 µmol flavonols from fried onions1.71[7][8]
Quercetin-3-glucuronide275 µmol flavonols from fried onions2.33[7][8]
Quercetin diglucuronide275 µmol flavonols from fried onions1.76[7][8]
Isorhamnetin-3-glucuronide275 µmol flavonols from fried onions5.34[7][8]
Quercetin glucuronide sulphate275 µmol flavonols from fried onions4.54[7][8]

Excretion

The excretion of quercetin metabolites occurs primarily through urine and feces. Urinary excretion accounts for a fraction of the total ingested quercetin, with the profile of metabolites in urine differing from that in plasma. This suggests further renal metabolism and clearance.[5][7] Notably, quercetin 3'-sulfate, a major plasma metabolite, is often found in only small amounts or is absent in urine, indicating potential renal processing.[5]

Experimental Protocols

The quantification of this compound and other metabolites in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

Protocol: Quantification of Quercetin Metabolites in Human Plasma and Urine by LC-MS/MS

1. Sample Preparation:

  • Plasma: To a 100 µL plasma sample, add an internal standard (e.g., kaempferol). Precipitate proteins with 200 µL of acetonitrile. Centrifuge at 10,000 x g for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Urine: Dilute the urine sample 1:1 with the mobile phase. Add an internal standard. Centrifuge to remove any particulates.

2. Enzymatic Hydrolysis (for total aglycone measurement):

  • To determine the total amount of quercetin, plasma or urine samples can be treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form prior to extraction.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for specific quantification of this compound and other metabolites. Monitor specific precursor-to-product ion transitions.

4. Quantification:

  • Construct a calibration curve using known concentrations of authentic standards of this compound and other metabolites. Calculate the concentration in the unknown samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Biological Activity

While quercetin aglycone has been extensively studied for its effects on various signaling pathways, emerging evidence suggests that its metabolites, including this compound, may also possess biological activity. The primary signaling pathways influenced by quercetin and potentially its metabolites include:

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Quercetin is a known activator of the Nrf2 pathway, a critical regulator of the cellular antioxidant response.[9][10][11]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Quercetin has been shown to modulate MAPK signaling cascades, which are involved in cell proliferation, differentiation, and apoptosis.[6][8][12]

  • Nuclear Factor-kappa B (NF-κB) Pathway: Quercetin can inhibit the NF-κB signaling pathway, a key player in the inflammatory response.[13]

The extent to which this compound directly modulates these pathways is an active area of research. It is plausible that deconjugation of this compound at target tissues could release the active aglycone, or the sulfate conjugate itself may have direct biological effects.[9]

Visualizations

Metabolic Pathway of Quercetin

Quercetin_Metabolism cluster_Intestine Small Intestine cluster_Liver Liver (First-Pass Metabolism) Quercetin_Glycosides Quercetin Glycosides (from diet) Quercetin_Aglycone Quercetin Aglycone Quercetin_Glycosides->Quercetin_Aglycone Hydrolysis Metabolites Phase I & II Metabolites Quercetin_Aglycone->Metabolites Q3S This compound Metabolites->Q3S Sulfation (SULTs) Q3G Quercetin 3-Glucuronide Metabolites->Q3G Glucuronidation (UGTs) IQ3G Isorhamnetin 3-Glucuronide Metabolites->IQ3G Methylation (COMT) & Glucuronidation Other_Metabolites Other Conjugates (diglucuronides, etc.) Metabolites->Other_Metabolites Excretion Excretion (Urine, Feces) Q3S->Excretion Q3G->Excretion IQ3G->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of quercetin in humans.

Experimental Workflow for Quercetin Metabolite Analysis

Experimental_Workflow Start Biological Sample (Plasma or Urine) Preparation Sample Preparation (Protein Precipitation/Dilution) Start->Preparation Hydrolysis Enzymatic Hydrolysis (Optional, for total aglycone) Preparation->Hydrolysis Extraction Solid Phase Extraction (SPE) Preparation->Extraction No Hydrolysis->Extraction Yes LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Data Analysis & Quantification LC_MS->Quantification

Caption: Experimental workflow for quercetin metabolite analysis.

Signaling Pathways Influenced by Quercetin

Signaling_Pathways cluster_Nrf2 Nrf2 Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Quercetin Quercetin Nrf2 Nrf2 Activation Quercetin->Nrf2 Activates MAPK MAPK Signaling (ERK, JNK, p38) Quercetin->MAPK Modulates NFkB NF-κB Inhibition Quercetin->NFkB Inhibits ARE Antioxidant Response Element (ARE) Gene Expression Nrf2->ARE Cell_Response Modulation of Cell Proliferation, Apoptosis MAPK->Cell_Response Inflammation Decreased Inflammatory Gene Expression NFkB->Inflammation

Caption: Key signaling pathways modulated by quercetin.

Conclusion

This compound is a significant metabolite of dietary quercetin in humans, characterized by rapid formation and a relatively short half-life in plasma. Its metabolism is intricately linked with glucuronidation and methylation, leading to a diverse array of circulating conjugates. While the biological activities of quercetin have been extensively studied, the specific roles of its sulfated metabolites are an evolving field of research. Understanding the metabolic fate and biological actions of this compound is crucial for elucidating the mechanisms behind the health effects of quercetin and for the development of flavonoid-based therapeutic agents. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals in this domain.

References

An In-Depth Technical Guide on the In Vivo Generation of Quercetin 3-Sulfate from Natural Food Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin, a ubiquitous flavonoid found in numerous plant-based foods, undergoes extensive metabolism following ingestion, leading to the formation of various conjugates in the human body. Among these, Quercetin 3-sulfate is a significant metabolite found circulating in plasma. This technical guide provides a comprehensive overview of the natural dietary sources of quercetin, the metabolic pathways leading to the in vivo formation of this compound, and the analytical methodologies for its quantification. Furthermore, it explores the current understanding of the biological activities and potential signaling pathways modulated by this metabolite, presenting key data and experimental protocols for researchers in the field.

Introduction: From Dietary Quercetin to Circulating this compound

Quercetin is not directly present in significant amounts in its aglycone form in food. Instead, it is typically found as glycosides, such as quercetin-3-O-glucoside and quercetin-4'-O-glucoside. Following consumption, these glycosides are hydrolyzed in the small intestine, releasing the quercetin aglycone, which is then absorbed and rapidly metabolized by phase II enzymes in the intestinal cells and the liver. This extensive metabolism results in the formation of glucuronidated, sulfated, and methylated conjugates, which are the primary forms of quercetin found in systemic circulation. This compound is one of the prominent sulfated metabolites identified in human plasma and urine after the consumption of quercetin-rich foods.[1] Understanding the dietary precursors and metabolic fate of quercetin is crucial for elucidating its bioavailability and biological effects.

Natural Food Sources of Quercetin

While this compound itself is a metabolite, its formation is directly dependent on the dietary intake of quercetin and its glycosides. A variety of fruits, vegetables, and beverages are rich sources of these precursors.

Table 1: Major Dietary Sources of Quercetin

Food SourcePredominant Quercetin Glycosides
Onions (especially red)Quercetin-3,4'-diglucoside, Quercetin-4'-glucoside
Apples (peel)Quercetin-3-O-galactoside, Quercetin-3-O-rhamnoside, Quercetin-3-O-arabinoside
Berries (e.g., cranberries, blueberries)Quercetin-3-O-galactoside, Quercetin-3-O-glucoside
Grapes (red)Quercetin-3-O-glucuronide, Quercetin-3-O-glucoside
CherriesQuercetin-3-O-rutinoside, Quercetin-3-O-glucoside
BroccoliQuercetin-3-O-sophoroside, Quercetin-3-O-glucoside
KaleQuercetin-3-O-sophoroside-7-O-glucoside
Tea (green and black)Quercetin-3-O-rutinoside (rutin)
CapersQuercetin-3-O-rutinoside (rutin)

In Vivo Formation and Quantitative Data of this compound

Upon absorption, quercetin undergoes sulfation, a process catalyzed by sulfotransferase (SULT) enzymes, primarily in the liver and small intestine. This conjugation increases the water solubility of quercetin, facilitating its circulation and eventual excretion.

Quantitative Data on Plasma Concentrations

Limited studies have quantified the circulating levels of individual quercetin metabolites after the consumption of specific foods. The following table summarizes key findings from a human intervention study.

Table 2: Plasma Pharmacokinetic Parameters of Quercetin Metabolites After Consumption of Applesauce Enriched with Apple Peel or Onion Powder (Containing ~180 μmol of Quercetin Glycosides) [2]

MetaboliteFood Source EnrichmentCmax (ng/mL)
Quercetin Sulfate Apple Peel4.6
Onion Powder37.3
Quercetin GlucuronideApple Peel15.5
Onion Powder212.8
Quercetin DiglucuronideApple Peel9.3
Onion Powder168.8
Quercetin Glucuronide SulfateApple Peel1.3
Onion Powder43.0
Methyl Quercetin GlucuronideApple Peel7.5
Onion Powder90.1
Methyl Quercetin DiglucuronideApple Peel3.6
Onion Powder65.4

Cmax: Maximum plasma concentration.

Experimental Protocols

The accurate quantification of this compound in biological matrices requires sensitive and specific analytical methods, typically involving liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Synthesis of this compound Standard

The availability of pure analytical standards is critical for accurate quantification. A common method for the synthesis of quercetin sulfates involves the reaction of quercetin with a sulfating agent.

  • Reaction: Quercetin is reacted with a molar excess of a sulfur trioxide-amine complex (e.g., sulfur trioxide-N-triethylamine) in an appropriate solvent.

  • Purification: The resulting mixture of monosulfates and disulfates is then separated and purified using high-performance liquid chromatography (HPLC).

  • Characterization: The structure of the synthesized this compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[3]

Sample Preparation for Plasma Analysis
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at approximately 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization, is commonly employed.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of sulfated flavonoids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (the molecular ion of this compound) to a specific product ion.

Signaling Pathways and Biological Activity

The biological activities of quercetin metabolites are a subject of ongoing research. While some studies suggest that sulfation may inactivate the parent compound, others indicate that metabolites like this compound may possess their own biological effects or can be de-sulfated at target tissues to release the active aglycone.[4] The signaling pathways modulated by quercetin have been extensively studied, and it is hypothesized that its metabolites may contribute to these effects.

Quercetin's Influence on Inflammatory Signaling

Quercetin has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor-kappa B) signaling pathway. This pathway is central to the expression of various inflammatory genes.

Quercetin_NFkB_Pathway Figure 1: Postulated Influence of Quercetin on the NF-κB Signaling Pathway cluster_complex Cytoplasm Quercetin Quercetin (from dietary sources) Metabolism Metabolism (Sulfation, Glucuronidation) Quercetin->Metabolism Q3S This compound (Circulating Metabolite) Metabolism->Q3S IKK IKK Complex Q3S->IKK Inhibits (Postulated) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB NF-κB-IκB Complex (Inactive) Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates

Caption: Postulated influence of Quercetin on the NF-κB signaling pathway.

Experimental Workflow for Studying Quercetin Metabolism

The investigation of quercetin metabolism and the quantification of its metabolites typically follows a structured workflow.

Quercetin_Metabolism_Workflow Figure 2: General Experimental Workflow for Quercetin Metabolite Analysis Dietary_Intake Dietary Intake of Quercetin-Rich Food Blood_Sampling Blood Sampling (Time Course) Dietary_Intake->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (Quantification) LCMS_Analysis->Data_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, AUC) Data_Analysis->PK_Modeling

Caption: General experimental workflow for quercetin metabolite analysis.

Conclusion and Future Directions

This compound is a key metabolite of dietary quercetin, and its presence in plasma reflects the intake and subsequent biotransformation of this common flavonoid. While analytical methods for its detection and quantification are well-established, further research is needed to expand the quantitative data on its formation from a wider variety of food sources. Moreover, the specific biological activities of this compound and its direct effects on signaling pathways remain an important area for future investigation. A deeper understanding of the bioactivity of quercetin metabolites is essential for accurately assessing the health benefits associated with the consumption of quercetin-rich foods.

References

The Discovery and Isolation of Quercetin 3-Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-sulfate is a primary metabolite of quercetin, a ubiquitous flavonoid found in a variety of plant-based foods. The sulfation of quercetin at the 3-position is a key metabolic step in mammals, significantly enhancing its solubility and bioavailability. This biotransformation, however, modulates its biological activity, a subject of ongoing research. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, with a focus on experimental protocols and quantitative data.

Introduction

Quercetin, a potent antioxidant and anti-inflammatory agent, undergoes extensive metabolism following ingestion. One of the principal metabolic pathways is sulfation, catalyzed by sulfotransferase enzymes, leading to the formation of various quercetin sulfate conjugates. Among these, this compound is a significant metabolite found in human plasma.[1] Its discovery and isolation have been pivotal in understanding the pharmacokinetics and biological effects of quercetin in vivo. While initially identified as a product of mammalian metabolism, this compound has also been isolated from natural plant sources, highlighting the diverse metabolic capabilities within the plant kingdom.

Discovery and Natural Occurrence

The first identification of this compound as a plant-derived natural product was in the leaves of Psidium guajava (guava).[2][3] This discovery was significant as it expanded the known distribution of sulfated flavonoids beyond their role as mammalian metabolites. The identification was achieved through rigorous analytical techniques, primarily high-performance liquid chromatography coupled with photodiode array detection and high-resolution mass spectrometry (HPLC-PDA-HRMS).[2]

Experimental Protocols: Isolation from Psidium guajava Leaves

The following is a representative protocol for the isolation and purification of this compound from Psidium guajava leaves, compiled from established flavonoid extraction methodologies.

Extraction
  • Sample Preparation: Fresh leaves of Psidium guajava are collected, washed, and dried in a shaded, well-ventilated area. The dried leaves are then ground into a fine powder.

  • Soxhlet Extraction: The powdered leaf material is subjected to exhaustive extraction using 80% methanol in a Soxhlet apparatus for 24 hours.[4]

  • Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove pigments and less polar compounds. The flavonoid sulfates typically remain in the aqueous or ethyl acetate fraction.

  • Column Chromatography (Silica Gel): The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Gel Filtration (Sephadex LH-20): Fractions showing the presence of polar flavonoids are pooled and further purified by gel filtration chromatography on a Sephadex LH-20 column, eluting with methanol.[5] This step is effective in separating flavonoids from other polyphenolic compounds.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase.[4] Fractions corresponding to the peak of this compound are collected, pooled, and lyophilized to obtain the pure compound.

G cluster_extraction Extraction cluster_purification Purification A Dried Psidium guajava Leaf Powder B Soxhlet Extraction (80% Methanol) A->B C Crude Methanolic Extract B->C D Solvent Partitioning C->D E Silica Gel Column Chromatography D->E F Sephadex LH-20 Gel Filtration E->F G Preparative HPLC F->G H Pure this compound G->H

Figure 1. Experimental workflow for the isolation of this compound.

Physicochemical Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key tool for the identification of this compound.

Ionization Mode Parameter Value
Negative ESI-MS[M-H]⁻m/z 381.01
Negative ESI-MS/MSFragment ion (loss of SO₃)m/z 301.03

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are essential for confirming the position of the sulfate group. The chemical shifts are compared to those of the parent compound, quercetin.

¹H NMR (DMSO-d₆, δ ppm) Quercetin This compound (Predicted)
H-66.19 (d, J=2.0 Hz)Shifts are expected to be similar
H-86.41 (d, J=2.0 Hz)Shifts are expected to be similar
H-2'7.68 (d, J=2.2 Hz)Shifts are expected to be similar
H-5'6.94 (d, J=8.5 Hz)Shifts are expected to be similar
H-6'7.54 (dd, J=8.5, 2.2 Hz)Shifts are expected to be similar
¹³C NMR (DMSO-d₆, δ ppm) Quercetin This compound (Predicted)
C-2147.8Shift
C-3135.8Significant shift
C-4175.9Shift
C-5160.8Minor shift
C-698.2Minor shift
C-7164.0Minor shift
C-893.4Minor shift
C-9156.2Minor shift
C-10103.1Minor shift
C-1'122.1Minor shift
C-2'115.1Minor shift
C-3'145.1Minor shift
C-4'146.8Minor shift
C-5'115.7Minor shift
C-6'120.1Minor shift

Table 3: ¹³C NMR Data for Quercetin. The most significant changes upon sulfation at the 3-position are expected for C-2, C-3, and C-4.

Biological Activity and Signaling Pathways

The biological activity of this compound is a complex topic. While quercetin is known to modulate numerous signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways, the direct effects of its sulfated metabolites are less clear.[6][7][8][9]

Current evidence suggests that the biological activity of this compound in vivo may be largely dependent on its enzymatic desulfation back to the parent quercetin aglycone. This conversion can occur in various tissues, allowing for the localized release of active quercetin. Therefore, this compound can be considered a circulating reservoir and a transport form of quercetin.

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Quercetin has been shown to inhibit this pathway in various cancer cell lines, contributing to its anti-cancer effects.[6][7][8]

G cluster_pathway PI3K/Akt Signaling Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Figure 2. Quercetin's inhibitory effect on the PI3K/Akt pathway.

Quantitative Data

The quantification of this compound is crucial for pharmacokinetic studies. HPLC-based methods are commonly employed for this purpose.

Matrix Compound Concentration Range Analytical Method
Human PlasmaThis compound2-50 µg/mL (in extracts)HPLC-DAD
Human PlasmaTotal Quercetin Metabolitesng/mL to low µg/mL rangeLC-MS/MS

Table 4: Quantitative Analysis of this compound.

Conclusion

This compound is a key metabolite in the biotransformation of dietary quercetin. Its discovery in natural sources such as Psidium guajava has opened new avenues for research into the metabolic pathways of flavonoids in plants. The isolation and purification of this compound, though challenging, are essential for a thorough investigation of its biological properties. While the direct biological activity of this compound appears to be limited, its role as a stable, circulating precursor to the highly active quercetin aglycone is of significant pharmacological importance. Further research is warranted to fully elucidate the specific roles of sulfated flavonoids in human health and disease.

References

Quercetin 3-sulfate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-sulfate, a major plasma metabolite of the dietary flavonoid quercetin, is increasingly recognized for its significant biological activities. As the body of research expands, a comprehensive understanding of its chemical properties, biological functions, and the molecular pathways it modulates becomes crucial for harnessing its therapeutic potential. This technical guide provides an in-depth overview of this compound, consolidating its chemical identifiers, quantitative biological data, and detailed experimental methodologies. Furthermore, it visually elucidates key signaling pathways and experimental workflows through precisely rendered diagrams, offering a critical resource for researchers in pharmacology, biochemistry, and drug development.

Chemical Identity and Properties

This compound is formed in the human body following the consumption of quercetin-rich foods. The sulfation at the 3-position significantly alters its physicochemical properties, including its solubility and bioavailability, compared to its parent compound.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in research and regulatory contexts.

IdentifierValue
CAS Number 60889-05-6[1]
PubChem CID 5280362[2]
IUPAC Name [2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate[2]
Molecular Formula C₁₅H₁₀O₁₀S[2]
Molecular Weight 382.3 g/mol [2]
InChI InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23)
InChIKey DNAYVNOVGHZZLH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O)O
Synonyms Quercetin 3-O-sulfate, Quercetin 3-monosulfate, Q3S[2]

Table 1: Chemical Identifiers for this compound. This table summarizes the key chemical identifiers for this compound.

Biological Activities and Quantitative Data

This compound exhibits a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While much of the research has focused on its parent compound, quercetin, emerging evidence highlights the distinct and potent activities of this sulfated metabolite.

Antioxidant Activity

The antioxidant capacity of this compound is a key aspect of its biological function. However, studies have shown that its activity can differ from that of quercetin.

AssayTest SystemIC₅₀ (µM)Reference
DPPH Radical ScavengingChemical AssayMore efficient than quercetin-4'-O-sulfate[3]
Ferric Reducing Antioxidant Power (FRAP)Chemical AssayLess effective than quercetin-4'-O-sulfate[3]

Table 2: Antioxidant Activity of this compound. This table presents available quantitative data on the antioxidant activity of this compound.

Anticancer Activity

This compound has demonstrated potential in cancer research, though its efficacy can be cell-line dependent.

Cell LineCancer TypeIC₅₀ (µM)Reference
CT-26Colon CarcinomaVaries with exposure time[4]
MCF-7Breast CancerVaries with exposure time[4]
PC-3Prostate CancerVaries with exposure time[4]
LNCaPProstate CancerVaries with exposure time[4]

Table 3: Anticancer Activity of Quercetin (Parent Compound). This table presents IC₅₀ values for quercetin in various cancer cell lines. Data for this compound is still emerging.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments related to the synthesis, purification, and biological evaluation of this compound.

Chemoenzymatic Synthesis of this compound

This protocol describes a chemoenzymatic method for the synthesis of this compound, which offers advantages in terms of regioselectivity and milder reaction conditions compared to purely chemical methods.[3][5][6]

Materials:

  • Quercetin

  • Arylsulfotransferase (e.g., from Desulfitobacterium hafniense)

  • p-Nitrophenyl sulfate (pNPS)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Sephadex LH-20

  • Methanol

  • Water

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: Dissolve quercetin in a minimal amount of methanol. Prepare a reaction mixture containing potassium phosphate buffer, the dissolved quercetin, and p-nitrophenyl sulfate.

  • Enzymatic Reaction: Initiate the reaction by adding the arylsulfotransferase enzyme to the mixture. Incubate the reaction at 37°C with gentle agitation for a specified period (e.g., 24 hours), monitoring the progress by HPLC.

  • Extraction: After the reaction, acidify the mixture and extract the products with ethyl acetate.

  • Purification: Concentrate the ethyl acetate extract and subject it to column chromatography on Sephadex LH-20, eluting with a methanol-water gradient.

  • Neutralization and Isolation: The purified quercetin sulfate fractions may exhibit low solubility. Neutralize these fractions with aqueous NaOH to improve solubility and then lyophilize to obtain the solid product.[3]

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a common starting point. The gradient should be optimized based on the specific separation needs.

Detection:

  • Monitor the elution profile at a wavelength where this compound has strong absorbance, typically around 254 nm and 370 nm.

Procedure:

  • Dissolve the crude synthetic mixture or sample extract in the initial mobile phase composition.

  • Inject the sample onto the equilibrated HPLC column.

  • Run the gradient elution program.

  • Collect fractions corresponding to the peak of this compound, identified by its retention time and UV spectrum in comparison to a standard, if available.

  • Pool the collected fractions and remove the solvent under vacuum.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of compounds.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, CT-26)

  • Complete cell culture medium

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Western Blot Analysis of MAPK Pathway Activation

This protocol details the detection of phosphorylated p38 MAPK, a key component of the MAPK signaling pathway, by Western blotting.

Materials:

  • Cells or tissue lysates

  • Protein lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and/or a stimulant (e.g., LPS).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total p38 MAPK and a loading control (e.g., β-actin) to normalize the results.

Signaling Pathways and Molecular Mechanisms

Quercetin and its metabolites are known to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the putative mechanisms of action of this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Quercetin has been shown to influence this pathway, and its sulfated metabolite may share or have distinct effects.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Quercetin_3_Sulfate Quercetin 3-sulfate Quercetin_3_Sulfate->p38_MAPK Inhibition Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: Putative inhibition of the p38 MAPK pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Quercetin is a known inhibitor of this pathway, and this compound is also implicated in its modulation.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Quercetin_3_Sulfate Quercetin 3-sulfate Quercetin_3_Sulfate->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of this compound in a cell-based model.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed Macrophages (e.g., RAW 264.7) Pre_treatment Pre-treat with This compound Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation ELISA Measure Cytokine Release (e.g., TNF-α, IL-6) by ELISA Stimulation->ELISA Western_Blot Analyze Pathway Proteins (e.g., p-p38, p-IκBα) by Western Blot Stimulation->Western_Blot RT_qPCR Measure Gene Expression (e.g., iNOS, COX-2) by RT-qPCR Stimulation->RT_qPCR

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Conclusion

This compound, as a primary metabolite of quercetin, demonstrates significant biological activities that warrant further investigation for its potential therapeutic applications. This technical guide provides a foundational resource for researchers by consolidating its chemical identifiers, summarizing available quantitative data, presenting detailed experimental protocols, and visualizing its interactions with key cellular signaling pathways. As research in this area continues, a deeper understanding of the specific roles and mechanisms of this compound will be essential for translating its potential into novel therapeutic strategies for a range of diseases.

References

An In-depth Technical Guide to Quercetin 3-sulfate: Physicochemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercetin 3-sulfate, a primary metabolite of the widely studied flavonoid quercetin, is a molecule of significant interest in the fields of pharmacology and nutritional science. Its sulfated form enhances water solubility and bioavailability, influencing its biological activities, which include antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in cellular signaling pathways.

Physicochemical Properties

This compound ([2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate) is a sulfated derivative of quercetin.[1] The addition of a sulfate group at the 3-position significantly alters its physicochemical characteristics compared to the parent compound.[2]

General and Calculated Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These values are a combination of experimentally derived and computationally predicted data.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₁₀S[1][2]
Molecular Weight 382.3 g/mol [1]
CAS Number 60889-05-6[1]
Appearance Yellow crystalline solid[2]
Solubility Soluble in water.[2] Slightly soluble in DMSO and Methanol (heating and sonication may be required for the latter).[3] Practically insoluble in water according to some computational models.[4]
logP (Octanol-Water Partition Coefficient) 0.87 (ALOGPS), 1.68 (ChemAxon)[4][5]
logS (Aqueous Solubility) -2.8 (ALOGPS)[4][5]
pKa (Strongest Acidic) -2.5 (ChemAxon)[4][5]
pKa (Strongest Basic) -5.5 (ChemAxon)[4][5]
Polar Surface Area 170.82 Ų (ChemAxon)[4][5]
Hydrogen Bond Donor Count 5[4][5]
Hydrogen Bond Acceptor Count 9[4][5]
Rotatable Bond Count 3[4][5]

Experimental Protocols

The synthesis, isolation, and characterization of this compound are critical for its study. Below are detailed methodologies based on established protocols.

Synthesis of this compound

2.1.1. Chemical Synthesis

A common method for the chemical synthesis of quercetin sulfates involves the use of a sulfur trioxide-N-triethylamine complex.[6][7]

  • Materials: Quercetin, dry pyridine, dioxane, sulfur trioxide-N-triethylamine complex, nitrogen gas, methanol, water, Sephadex LH-20 column, HPLC system.

  • Procedure:

    • Remove water from quercetin (500 mg) by dissolving it in dry pyridine and then removing the pyridine by rotary evaporation.

    • Dissolve the dried quercetin in dioxane (50 mL).

    • Add a 10-fold molar excess of sulfur trioxide-N-triethylamine complex to the solution under a nitrogen atmosphere to prevent contact with air.

    • Allow the reaction to proceed in a water bath at 40°C for 90 minutes. The sulfated products will precipitate.

    • Decant the dioxane and redissolve the precipitate in 10% aqueous methanol.

    • Fractionate the mixture using a Sephadex LH-20 column, eluting with 10% and then 20% aqueous ethanol to separate the monosulfates.

    • Collect the fractions containing monosulfates, concentrate them under vacuum, and redissolve in ultrapure water.

    • Further purify individual quercetin sulfates using semi-preparative HPLC.[6]

2.1.2. Chemoenzymatic Synthesis

Chemoenzymatic methods offer a milder and more regioselective approach to sulfation. Arylsulfotransferase (AST) from Desulfitobacterium hafniense can be utilized for this purpose.[8][9]

  • Materials: Quercetin, acetone, Tris-glycine buffer (100 mM, pH 8.9), p-nitrophenyl sulfate (p-NPS), arylsulfotransferase (AST) from D. hafniense, argon atmosphere, ethyl acetate, methanol, Sephadex LH-20 column.

  • Procedure:

    • Dissolve quercetin (200 mg) in 5 mL of acetone.

    • Add 24 mL of Tris-glycine buffer, p-NPS (205 mg), and AST (2 mL, 360 U/mL) to the quercetin solution.

    • Incubate the mixture for approximately 5 hours at 30°C under an argon atmosphere.

    • Monitor the reaction progress by HPLC or TLC.

    • Reduce the volume of the reaction mixture by half using a rotary evaporator to remove organic solvents.

    • Adjust the pH to 7.5–7.7 and extract with ethyl acetate (3 x 50 mL) to remove p-nitrophenol and any unreacted starting material.

    • Evaporate the aqueous phase, dissolve the residue in 2 mL of 80% methanol, and load it onto a Sephadex LH-20 column equilibrated with 80% aqueous methanol for purification.[9]

Isolation and Purification

Isolation of this compound from biological or synthetic mixtures is typically achieved through chromatographic techniques.

  • Solid-Phase Extraction (SPE): Weak anion exchange cartridges can be employed to effectively separate sulfated metabolites from neutral and basic interferents in biological samples like plasma and urine.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for both the analysis and purification of this compound. Semi-preparative HPLC is often used to isolate the pure compound from reaction mixtures or biological extracts.[6]

  • Column Chromatography: As mentioned in the synthesis protocols, Sephadex LH-20 column chromatography is effective for the fractionation of quercetin sulfates.[6][9]

Analytical Characterization

The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used. This compound characteristically shows a loss of 80 Da, corresponding to the sulfate group (SO₃), during collision-induced dissociation.[1][10] The high-resolution mass spectrometry (HRMS) calculated m/z for the deprotonated molecule [M-H]⁻ is 380.99219.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of quercetin sulfates.[1][8] The position of the sulfate group can be determined by observing the chemical shifts of the protons and carbons in the flavonoid backbone.[11][12][13] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used for complete spectral assignment.[1][14] Deuterated dimethyl sulfoxide (DMSO-d₆) is a preferred solvent for NMR analysis of this compound.[1]

  • UV-Visible Spectroscopy: UV-Vis spectroscopy can also be used to characterize this compound, with the spectrum differing slightly from its isomers.[8][9]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, although sometimes with different potency compared to its parent aglycone. It is known to possess antioxidant and anti-inflammatory properties.[2]

One of the notable anti-inflammatory mechanisms of this compound is its ability to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[15]

Downregulation of COX-2 Expression

The following diagram illustrates the simplified signaling pathway leading to COX-2 expression and the inhibitory action of this compound.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli NFkB_Activation NF-κB Activation ProInflammatory_Stimuli->NFkB_Activation COX2_Gene_Expression COX-2 Gene Expression NFkB_Activation->COX2_Gene_Expression COX2_Protein COX-2 Protein COX2_Gene_Expression->COX2_Protein Prostaglandins Prostaglandins (Inflammation) COX2_Protein->Prostaglandins Quercetin_3_Sulfate This compound Quercetin_3_Sulfate->NFkB_Activation

Caption: this compound inhibits the NF-κB pathway, downregulating COX-2 expression.

Experimental Workflow for Assessing COX-2 Inhibition

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on COX-2 expression in a cell-based assay.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Stimulation with Pro-inflammatory Agent (e.g., LPS) Cell_Culture->Stimulation Incubation Incubation Stimulation->Incubation Treatment Treatment with This compound Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Protein_Extraction Protein Extraction Incubation->Protein_Extraction qPCR qPCR for COX-2 mRNA RNA_Extraction->qPCR Western_Blot Western Blot for COX-2 Protein Protein_Extraction->Western_Blot

References

The Role of Quercetin 3-Sulfate: A Primary Metabolite in Focus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Quercetin, a ubiquitous dietary flavonoid, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic application is often hampered by low bioavailability. Upon ingestion, quercetin is extensively metabolized, with Quercetin 3-Sulfate (Q3S) emerging as one of its primary circulating forms. This technical guide provides an in-depth exploration of the role of Q3S, offering researchers and drug development professionals a comprehensive overview of its pharmacokinetics, biological activities, and underlying molecular mechanisms. We present quantitative data in structured tables for clear comparison, detailed experimental protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to facilitate a deeper understanding of this key quercetin metabolite.

Introduction: From Quercetin to its Metabolites

Quercetin is a potent antioxidant flavonoid found in numerous fruits, vegetables, and grains.[1] Despite its promising in vitro bioactivities, the in vivo efficacy of quercetin is limited by its poor water solubility and extensive first-pass metabolism in the small intestine and liver.[2] Following oral administration, quercetin is rapidly and extensively converted into various metabolites, primarily glucuronidated and sulfated conjugates.[2][3] Among these, this compound (Q3S) is a significant metabolite found in human plasma.[2] Understanding the biological activities of these metabolites is crucial, as they are the predominant forms that interact with tissues and cells in the body. This guide focuses specifically on the role and characteristics of Q3S as a primary and biologically active metabolite of quercetin.

Metabolism and Pharmacokinetics of this compound

The metabolic journey of quercetin to Q3S is a critical determinant of its systemic presence and activity.

Metabolic Pathway

Upon absorption, quercetin undergoes phase II metabolism, primarily in the enterocytes of the small intestine and later in the liver. Sulfation is a key conjugation reaction catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of quercetin. The 3-hydroxyl group of quercetin is a primary site for this sulfation, leading to the formation of this compound.

Quercetin Quercetin SULT Sulfotransferase (SULT) Quercetin->SULT PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) PAPS->SULT Q3S This compound SULT->Q3S Sulfation PAP 3'-phosphoadenosine-5'-phosphate (PAP) SULT->PAP

Metabolic conversion of Quercetin to this compound.
Pharmacokinetic Profile

While pharmacokinetic data for quercetin itself is abundant, specific data for its individual metabolites are less common. However, studies analyzing the plasma of individuals after quercetin consumption have provided insights into the circulation of its sulfated forms. The Cmax for total quercetin sulfates has been reported to be approximately 37.3 ng/mL after the consumption of onion powder, a rich source of quercetin glucosides.[4] It is important to note that this value represents the combined concentration of all quercetin sulfate isomers, of which Q3S is a major contributor.

Table 1: Pharmacokinetic Parameters of Quercetin and its Sulfated Metabolites in Humans

CompoundDosage/SourceCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Quercetin (aglycone)500 mg (capsule)-~2.7-~3.5
Total Quercetin SulfatesOnion Powder (~100 mg quercetin equiv.)37.3---

Note: Data for individual quercetin sulfate isomers are limited. The provided Cmax for total quercetin sulfates is indicative of the systemic exposure to these metabolites.

Biological Activities of this compound

Emerging evidence suggests that Q3S is not merely an inactive metabolite but possesses significant biological activities, particularly in the realms of anti-inflammatory and antioxidant action.

Anti-Inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Q3S has demonstrated notable anti-inflammatory properties. A key finding is its ability to inhibit cyclooxygenase-2 (COX-2) activity at a concentration of 10 µM.[5] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the production of prostaglandins.

Antioxidant Potential

While sulfation can sometimes diminish the antioxidant capacity of flavonoids compared to their aglycone forms, Q3S retains antioxidant properties. The antioxidant activity of quercetin and its derivatives is often assessed through their ability to scavenge free radicals.

Table 2: Comparative Biological Activities of Quercetin and its Metabolites

CompoundBiological ActivityAssayIC50 / Effective Concentration
QuercetinAntioxidantDPPH Radical Scavenging~16 µg/mL
QuercetinAntioxidantH2O2 Scavenging~36 µg/mL
This compound Anti-inflammatory COX-2 Inhibition 10 µM
Quercetin-3, 3', 4'-triacetateAnti-inflammatoryCarrageenan-induced rat paw edema14-49% inhibition
Quercetin-3, 3', 4'-triacetateAntioxidantDPPH Radical Scavenging325.57 µg/mL

Molecular Mechanisms of Action

The biological effects of Q3S are underpinned by its interaction with key cellular signaling pathways. While direct evidence for Q3S is still emerging, the well-documented mechanisms of quercetin provide a strong basis for understanding its metabolite's actions.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6] Quercetin has been shown to inhibit the activation of NF-κB.[6] Given that Q3S inhibits COX-2, a downstream target of NF-κB, it is highly probable that Q3S also exerts its anti-inflammatory effects through the modulation of this pathway.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to COX2 COX-2 Nucleus->COX2 induces expression of Q3S This compound Q3S->IKK Inhibits Q3S->COX2 Inhibits

Proposed inhibition of the NF-κB pathway by this compound.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation.[7] Aberrant activation of this pathway is implicated in cancer. Quercetin has been shown to attenuate the PI3K/Akt pathway.[7] The potential of Q3S to modulate this pathway warrants further investigation, which could have implications for its use in cancer research and drug development.

GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Quercetin Quercetin Quercetin->PI3K Inhibits

Inhibition of the PI3K/Akt pathway by Quercetin.

Experimental Protocols

To facilitate further research into the biological activities of Q3S, this section provides detailed methodologies for key experiments.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in murine macrophages and the assessment of the anti-inflammatory potential of Q3S.

cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Analysis a1 Culture RAW 264.7 cells in DMEM with 10% FBS a2 Seed cells in 96-well plates (1.5 x 10^5 cells/well) a1->a2 b1 Pre-treat with Q3S (various concentrations) for 1h a2->b1 b2 Stimulate with LPS (1 µg/mL) for 24h b1->b2 c1 Collect supernatant b2->c1 c2 Measure NO (Griess Assay) c1->c2 c3 Measure TNF-α and IL-6 (ELISA) c1->c3

Workflow for in vitro anti-inflammatory assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (synthesized or commercially available)

  • Griess Reagent

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells into 96-well plates at a density of 1.5 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment:

    • Pre-incubate the cells with varying concentrations of Q3S (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Mix with 100 µL of Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of Q3S in human plasma samples.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transition (example): Precursor ion (m/z) for Q3S -> Product ion (m/z). Specific m/z values need to be determined using a Q3S standard.

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins with acetonitrile.

    • Centrifuge and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • UPLC-MS/MS Analysis:

    • Inject the prepared sample into the UPLC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve using known concentrations of a purified Q3S standard.

    • Calculate the concentration of Q3S in the plasma samples based on the standard curve.

Synthesis and Purification of this compound

A reliable standard of Q3S is essential for accurate in vitro and in vivo studies.

Materials:

  • Quercetin

  • Sulfur trioxide-N-triethylamine complex

  • Dioxane

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column.

Procedure:

  • Reaction:

    • Dissolve quercetin in dry dioxane.

    • Add a molar excess of sulfur trioxide-N-triethylamine complex under an inert atmosphere.

    • Heat the reaction mixture (e.g., 40°C) for a defined period (e.g., 90 minutes).[8]

  • Purification:

    • After the reaction, decant the dioxane.

    • Dissolve the precipitated sulfated quercetins in methanol.

    • Purify the individual quercetin sulfates, including Q3S, using preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the isolated Q3S using LC-MS and NMR spectroscopy.

Conclusion and Future Directions

This compound is a primary metabolite of quercetin that is present in systemic circulation after the consumption of quercetin-rich foods. The available evidence strongly suggests that Q3S is not an inactive byproduct of metabolism but a bioactive molecule in its own right, exhibiting significant anti-inflammatory and antioxidant properties. Its ability to inhibit COX-2 highlights its potential as a therapeutic agent.

For drug development professionals, the focus should shift from quercetin aglycone to its major metabolites like Q3S. Future research should aim to:

  • Elucidate the full pharmacokinetic profile of Q3S: This includes determining its half-life, volume of distribution, and clearance.

  • Conduct comprehensive bioactivity screening: Directly compare the potency of Q3S with quercetin and other metabolites in a range of in vitro and in vivo models.

  • Investigate its effects on other signaling pathways: Explore the direct impact of Q3S on pathways implicated in various diseases.

  • Develop targeted delivery systems: Design strategies to enhance the delivery and cellular uptake of Q3S.

By focusing on the primary metabolites of quercetin, the scientific and pharmaceutical communities can unlock the full therapeutic potential of this abundant dietary flavonoid.

References

Enzymatic synthesis and degradation pathways of Quercetin 3-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Enzymatic Synthesis and Degradation Pathways of Quercetin 3-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Quercetin, a prominent dietary flavonoid, undergoes extensive metabolism in the body, leading to the formation of various conjugates, among which sulfated forms are significant. This compound is a major metabolite found in human plasma following the consumption of quercetin-rich foods.[1][2] Understanding the enzymatic pathways governing its formation and breakdown is crucial for evaluating the bioavailability, bioactivity, and potential therapeutic applications of quercetin and its derivatives. This guide provides a detailed overview of the enzymatic synthesis and degradation of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Enzymatic Synthesis of this compound

The primary mechanism for the synthesis of this compound is sulfate conjugation, a phase II biotransformation reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs).[3] This process enhances the water solubility of quercetin, facilitating its circulation and eventual elimination.[4]

The Role of Sulfotransferases (SULTs)

Cytosolic SULTs catalyze the transfer of a sulfonate group (SO₃⁻) from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl group on the quercetin molecule.[3][5] In humans, several SULT isoforms are involved in the metabolism of xenobiotics and endogenous compounds. Human phenol-preferring sulfotransferase (SULT1A1) and monoamine-preferring sulfotransferase (SULT1A3) are particularly active in catalyzing the sulfation of flavonoids like quercetin.[3][6] The liver is the primary site for this metabolic activity, possessing high levels of the necessary cytosolic sulfotransferases.[4]

The reaction is as follows: Quercetin + 3'-phosphoadenosine 5'-phosphosulfate (PAPS) → this compound + Adenosine 3',5'-bisphosphate (PAP)

Further Sulfation

This compound can serve as a substrate for further sulfation, leading to the formation of di- and tri-sulfated quercetin derivatives. Specific enzymes catalyze these subsequent reactions. For instance, in the plant genus Flaveria, distinct sulfotransferases have been identified that sequentially add sulfate groups to the quercetin molecule.[1][5]

  • Quercetin-3-sulfate 3'-sulfotransferase catalyzes the formation of Quercetin 3,3'-bissulfate.[1]

  • Quercetin-3-sulfate 4'-sulfotransferase (EC 2.8.2.27) catalyzes the formation of Quercetin 3,4'-bissulfate.[1][7]

  • Quercetin-3,3'-bissulfate 7-sulfotransferase can further produce Quercetin 3,7,3'-trissulfate.[1]

While these specific enzymes have been characterized in plants, the formation of multiple sulfated quercetin metabolites also occurs in mammals, indicating a complex interplay of various SULT isoforms.[8][9]

G sub sub enz enz prod prod donor donor Quercetin Quercetin SULTs SULT1A1, SULT1A3, etc. Quercetin->SULTs PAPS1 PAPS PAPS1->SULTs PAP1 PAP Q3S This compound Q3S3ST Quercetin-3-sulfate 3'-sulfotransferase Q3S->Q3S3ST Q3S4ST Quercetin-3-sulfate 4'-sulfotransferase Q3S->Q3S4ST SULTs->PAP1 SULTs->Q3S PAPS2 PAPS PAPS2->Q3S3ST PAP2 PAP Q33BS Quercetin 3,3'-bissulfate Q3S3ST->PAP2 Q3S3ST->Q33BS PAPS3 PAPS PAPS3->Q3S4ST PAP3 PAP Q34BS Quercetin 3,4'-bissulfate Q3S4ST->PAP3 Q3S4ST->Q34BS

Diagram 1: Enzymatic Synthesis of this compound and its Derivatives.

Enzymatic Degradation and Metabolism of this compound

The degradation of this compound primarily involves the enzymatic cleavage of the sulfate group, a process known as desulfation. The resulting quercetin aglycone is then subject to further metabolic transformations.

Desulfation by Sulfatases

Arylsulfatases are enzymes that catalyze the hydrolysis of sulfate esters, releasing the sulfate group and regenerating the parent polyphenol.[10] This desulfation reaction can convert this compound back into its aglycone form, quercetin. This process can occur in various tissues or be mediated by gut microbiota, potentially influencing the biological activity of ingested quercetin.

The reaction is as follows: This compound + H₂O → Quercetin + SO₄²⁻

Further Metabolism of Quercetin Aglycone

Once quercetin is reformed, it can be re-conjugated or degraded through several pathways:[8][11][12]

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to quercetin, another major pathway for its metabolism and elimination.[13]

  • Methylation: Catechol-O-methyltransferase (COMT) can methylate the catechol group on the B-ring of quercetin to form isorhamnetin (3'-O-methylquercetin) or tamarixetin.[4][13]

  • Oxidative Degradation: Quercetin can undergo oxidative cleavage of its heterocyclic C-ring. This degradation can be enzymatic (e.g., mediated by peroxidases) or chemical, leading to the formation of smaller phenolic acids such as 3,4-dihydroxybenzoic acid and 3-methoxy-4-hydroxyphenylacetic acid.[11][12][14]

  • Glutathione Conjugation: Quercetin can be oxidized to form a quinone, which can then react with glutathione (GSH) in a detoxification step.[15]

These metabolic pathways collectively determine the fate and biological activity of quercetin derivatives in the body.

G sub sub enz enz prod prod path path Q3S This compound Sulfatase Arylsulfatase Q3S->Sulfatase Desulfation Quercetin Quercetin (Aglycone) Sulfatase->Quercetin Glucuronidation Glucuronidation (UGTs) Quercetin->Glucuronidation Methylation Methylation (COMT) Quercetin->Methylation Oxidation Oxidative Degradation Quercetin->Oxidation GSH_Conj Glutathione Conjugation Quercetin->GSH_Conj Glucuronides Quercetin Glucuronides Glucuronidation->Glucuronides Methylated Isorhamnetin, Tamarixetin Methylation->Methylated Phenolic_Acids Phenolic Acids Oxidation->Phenolic_Acids GSH_Adducts GSH Adducts GSH_Conj->GSH_Adducts

Diagram 2: Degradation and Subsequent Metabolic Pathways of this compound.

Quantitative Data

The enzymatic sulfation of quercetin and the inhibition of this process have been studied quantitatively. Quercetin is a potent inhibitor of SULT1A1, the primary enzyme responsible for phenol sulfation.

Enzyme / ParameterSpecies / TissueSubstrateKm (µM)Vmax (pmol/min/mg)IC₅₀ (nM)Ki (nM)Reference
SULT1A1 Activity Human Adult Liver4-Nitrophenol0.31 ± 0.14885 ± 135--[16]
SULT1A1 Activity Human Fetal Liver4-Nitrophenol0.49 ± 0.17267 ± 93--[16]
SULT1A1 Inhibition Human Adult Liver4-Nitrophenol--13 ± 2.14.7 ± 2.5[16]
SULT1A1 Inhibition Human Fetal Liver4-Nitrophenol--12 ± 1.44.8 ± 1.6[16]

Table 1: Kinetic Parameters of SULT1A1 Activity and its Inhibition by Quercetin.

Experimental Protocols

Protocol: Sulfotransferase (SULT) Activity Assay using [³⁵S]PAPS

This protocol is adapted from standard methods for measuring SULT activity with a model substrate.[16][17]

Objective: To determine the rate of sulfation of a substrate (e.g., quercetin or a model phenol like 4-nitrophenol) by a SULT enzyme source (e.g., human liver cytosol or recombinant SULT).

Materials:

  • Enzyme source: Human liver cytosol or purified recombinant SULT1A1.

  • Substrate: Quercetin or 4-Nitrophenol (stock solution in DMSO or ethanol).

  • Cofactor: 3'-phosphoadenosine-5'-phosphosulfate, [³⁵S]-labeled ([³⁵S]PAPS).

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5-7.0.

  • Dithiothreitol (DTT).

  • Magnesium Chloride (MgCl₂).

  • Stop Solution: Barium hydroxide and Zinc sulfate, or activated charcoal slurry.

  • Scintillation fluid and vials.

  • Microcentrifuge tubes, incubator, liquid scintillation counter.

Procedure:

  • Prepare Reagent Cocktail: For each reaction, prepare a cocktail containing assay buffer, DTT, MgCl₂, and [³⁵S]PAPS. The final concentration of [³⁵S]PAPS is typically around 0.4 µM.[16]

  • Reaction Initiation: In a microcentrifuge tube, add the enzyme source (e.g., 10-20 µg of cytosolic protein). Pre-incubate at 37°C for 3 minutes.

  • Add the substrate (e.g., quercetin) to initiate the reaction. The final volume is typically 50-100 µL. For kinetic studies, vary the substrate concentration.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution. A common method is barium/zinc precipitation, which precipitates unused [³⁵S]PAPS while leaving the sulfated product in the supernatant.

    • Add 50 µL of 0.1 M Barium hydroxide.

    • Add 50 µL of 0.1 M Zinc sulfate.

    • Vortex and centrifuge at high speed for 5 minutes.

  • Quantification:

    • Take an aliquot of the clear supernatant (containing the [³⁵S]-labeled sulfated product).

    • Add the aliquot to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Controls:

    • No Substrate Control: To measure background sulfation of endogenous acceptors.

    • No Enzyme Control: To account for non-enzymatic reaction or background radioactivity.

  • Data Analysis: Subtract the CPM from control reactions. Convert the final CPM to the rate of product formation (e.g., pmol/min/mg protein) using the specific activity of the [³⁵S]PAPS.

G step step reagent reagent action action result result A Prepare Reagent Cocktail (Buffer, DTT, MgCl₂, [³⁵S]PAPS) D Add Substrate (e.g., Quercetin) A->D B Add Enzyme Source to Tube C Pre-incubate 37°C B->C C->D E Incubate 37°C D->E F Add Stop Solution (e.g., Ba(OH)₂/ZnSO₄) E->F G Centrifuge F->G H Collect Supernatant G->H I Quantify Radioactivity (Scintillation Counting) H->I J Calculate Reaction Rate I->J

Diagram 3: Experimental Workflow for a Sulfotransferase (SULT) Activity Assay.

Conclusion

The biotransformation of quercetin is a complex process where sulfation plays a key role in its metabolism and disposition. The synthesis of this compound is efficiently catalyzed by SULT enzymes, primarily in the liver, using PAPS as a sulfate donor. This initial metabolite can be further sulfated to form multi-sulfated derivatives. Conversely, the degradation pathway involves desulfation by arylsulfatases, which regenerates the quercetin aglycone. This aglycone is then susceptible to a range of other phase II metabolic reactions, including glucuronidation and methylation, or oxidative degradation. A thorough understanding of these enzymatic pathways, supported by robust quantitative data and experimental protocols, is fundamental for the fields of nutrition, pharmacology, and drug development, as it directly impacts the biological effects attributed to this widely consumed flavonoid.

References

Quercetin 3-Sulfate and its Conjugate Forms in Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid found in a variety of fruits, vegetables, and grains, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. However, upon oral ingestion, quercetin undergoes extensive metabolism, primarily in the small intestine and liver. Consequently, the predominant forms circulating in the plasma are not the quercetin aglycone but its conjugated metabolites, including glucuronides, sulfates, and methylated derivatives. Among these, quercetin 3-sulfate is a significant metabolite. Understanding the pharmacokinetics and biological activities of this compound and its other conjugate forms is crucial for elucidating the mechanisms behind quercetin's health benefits and for the development of effective therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound and its conjugates in plasma, with a focus on quantitative data, experimental protocols for their analysis, and their interaction with key cellular signaling pathways.

Metabolism and Bioavailability of Quercetin Conjugates

Following oral consumption, quercetin glycosides are hydrolyzed to the quercetin aglycone in the small intestine, which is then absorbed. The absorbed quercetin is rapidly and extensively metabolized through Phase II biotransformation pathways, including glucuronidation, sulfation, and methylation. The resulting water-soluble conjugates are the primary forms detected in systemic circulation.

The major circulating metabolites of quercetin in human plasma have been identified as quercetin-3'-sulfate, quercetin-3-glucuronide, and 3'-methylquercetin-3-glucuronide.[1][2] The bioavailability of quercetin is influenced by its dietary source and the form in which it is consumed. For instance, quercetin glucosides from onions are generally more readily absorbed than the quercetin aglycone or quercetin rutinoside.

Quantitative Data of Quercetin Conjugates in Human Plasma

The following tables summarize the pharmacokinetic parameters of various quercetin conjugates in human plasma from different studies. It is important to note that many studies measure the total quercetin concentration after enzymatic hydrolysis of the conjugates, rather than quantifying each individual metabolite.

Table 1: Pharmacokinetic Parameters of Total Quercetin (after hydrolysis) in Human Plasma

Quercetin Source/FormDoseSubjects (n)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Onion Powder~100 mg quercetin aglycone equivalent16 (8F, 8M)273.2 ± 93.72.0 ± 1.7-[3]
Apple Peel Powder~100 mg quercetin aglycone equivalent16 (8F, 8M)63.8 ± 22.42.9 ± 2.0-[3]
Quercetin Aglycone50 mg16-1.9, 2.7, 4.8-[4]
Rutin50 mg quercetin aglycone equivalent16-6.5, 7.4, 7.5-[4]
Onion Skin Extract~163 mg quercetin12 (6M, 6F)5.4 times higher than quercetin dihydrateNo significant difference4.8 times higher than quercetin dihydrate
Quercetin Dihydrate134 mg quercetin aglycone equivalent12 (6M, 6F)---

Table 2: Plasma Concentrations of Individual Quercetin Conjugates in Humans

Quercetin SourceDoseMetaboliteCmax (ng/mL)Reference
Applesauce with Onion Powder~180 µmol quercetin glycosidesQuercetin sulfate37.3
Quercetin glucuronide212.8
Quercetin diglucuronide168.8
Quercetin glucuronide sulfate43.0
Methyl quercetin glucuronide90.1
Methyl quercetin diglucuronide65.4
Applesauce with Apple Peel~180 µmol quercetin glycosidesQuercetin sulfate4.6
Quercetin glucuronide15.5
Quercetin diglucuronide9.3
Quercetin glucuronide sulfate1.3
Methyl quercetin glucuronide7.5
Methyl quercetin diglucuronide3.6

Experimental Protocols for Analysis of Quercetin Conjugates in Plasma

The accurate quantification of quercetin and its metabolites in plasma is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[5][6]

Sample Preparation

A robust sample preparation protocol is critical for accurate analysis and involves several key steps:

  • Protein Precipitation: To remove interfering proteins, plasma samples are typically treated with an organic solvent such as ice-cold methanol or acetonitrile.[5]

  • Enzymatic Hydrolysis (for total quercetin measurement): To quantify the total amount of quercetin (aglycone + conjugates), plasma samples are incubated with β-glucuronidase and sulfatase enzymes to cleave the glucuronide and sulfate moieties, respectively, liberating the quercetin aglycone.[3]

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These techniques are employed for the purification and concentration of the analytes from the plasma matrix. C18 or Oasis HLB cartridges are commonly used for SPE.[7]

  • Reconstitution: The dried extract is reconstituted in a suitable solvent, typically the initial mobile phase for the LC-MS/MS analysis.[5]

LC-MS/MS Analysis

The following provides a general LC-MS/MS methodology for the analysis of quercetin and its conjugates:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or C12 column is commonly used for separation.[6][7]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1-0.5% formic acid) and an organic phase (e.g., acetonitrile or methanol).[7]

    • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is most commonly used for the detection of quercetin and its conjugates.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte.[6]

Signaling Pathways Modulated by Quercetin

Quercetin is known to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, inflammation, and antioxidant defense. While most research has focused on the effects of the quercetin aglycone, it is hypothesized that its metabolites, including this compound, contribute to these biological activities.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Quercetin has been shown to inhibit this pathway in various cancer cell lines, leading to apoptosis and cell cycle arrest.[8][9][10][11]

PI3K_Akt_Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Quercetin inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is involved in regulating a wide range of cellular responses, including proliferation, differentiation, and apoptosis. Quercetin's effect on the MAPK pathway can be complex, either activating or inhibiting different components depending on the cell type and context, ultimately influencing cell fate.[12][13][14]

MAPK_Pathway Quercetin Quercetin ERK ERK Quercetin->ERK Activates/ Inhibits p38 p38 Quercetin->p38 Activates/ Inhibits JNK JNK Quercetin->JNK Activates/ Inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Cell_Response Cell Proliferation, Differentiation, Apoptosis ERK->Cell_Response p38->Cell_Response JNK->Cell_Response

Caption: Quercetin modulates the MAPK signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response. Quercetin can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and cytoprotective genes, thereby protecting cells from oxidative stress.[15][16][17][18][19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin ROS Oxidative Stress (ROS) Quercetin->ROS Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes

Caption: Quercetin activates the Nrf2 antioxidant pathway.

Conclusion

This compound, along with other glucuronidated and methylated conjugates, are the primary forms of quercetin present in human plasma following dietary intake. The quantitative analysis of these metabolites is essential for understanding the bioavailability and potential health effects of quercetin. While advanced analytical techniques like LC-MS/MS have enabled the identification and quantification of these conjugates, more research is needed to establish the specific pharmacokinetic profiles and biological activities of each individual metabolite. The modulation of key signaling pathways such as PI3K/Akt, MAPK, and Nrf2 by quercetin highlights its therapeutic potential. Future studies should focus on delineating the specific roles of this compound and other conjugates in these pathways to fully comprehend their contribution to the overall pharmacological effects of quercetin. This knowledge will be instrumental for the development of novel quercetin-based therapeutics and functional foods.

References

Methodological & Application

Quercetin 3-Sulfate: Application Notes for Analytical Standards in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a flavonoid abundant in fruits and vegetables, is extensively metabolized in the human body following consumption. One of its primary plasma metabolites is Quercetin 3-sulfate (Q3S).[1] This sulfated derivative exhibits enhanced solubility and bioavailability compared to its parent compound, quercetin.[1] The biological activities of quercetin metabolites, including antioxidant and anti-inflammatory properties, are of significant interest in pharmacological studies.[1][2] Accurate in-vitro and in-vivo research necessitates the use of well-characterized analytical standards of these metabolites. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in research settings.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
IUPAC Name [2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] hydrogen sulfate[3]
Molecular Formula C₁₅H₁₀O₁₀S[3]
Molar Mass 382.30 g/mol [4]
CAS Number 60889-05-6[3]
Solubility Enhanced solubility in aqueous solutions compared to quercetin. Soluble in DMSO and methanol.[1][5]
pKa (strongest acidic) -2.5 (predicted)[6]

Experimental Protocols

Synthesis of this compound Standard

For research purposes where commercial standards are unavailable or for stable isotope labeling, chemical synthesis provides a reliable source of this compound. A general method involves the reaction of quercetin with a sulfating agent.[7]

Materials:

  • Quercetin

  • Sulfur trioxide-N-triethylamine complex

  • Dioxane, anhydrous

  • Methanol

  • Argon gas

  • Water bath

  • Rotary evaporator

  • HPLC system for purification

Protocol:

  • Dry quercetin by dissolving in dry pyridine and removing the solvent under vacuum using a rotary evaporator. Repeat this step twice.

  • Dissolve the dried quercetin in anhydrous dioxane.

  • Under an argon atmosphere, add a 10-fold molar excess of sulfur trioxide-N-triethylamine complex to the quercetin solution.[7]

  • Incubate the reaction mixture in a water bath at 40°C for 90 minutes.[7] The sulfated quercetin products will precipitate.

  • Decant the dioxane and redissolve the precipitate in methanol.[7]

  • Purify this compound from the mixture of monosulfates and disulfates using preparative HPLC.

  • Analyze the purified fractions by LC-MS and ¹H NMR to confirm the identity and purity of this compound.[7] The synthesized standard should be at least 90% pure.[7]

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a robust method for the sensitive and selective quantification of this compound in human plasma, a common matrix for pharmacokinetic studies.[8][9]

a) Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.

  • Add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated sakuranetin).[1][9]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[9]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[9]

  • Centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the final supernatant to an LC autosampler vial for injection.

b) LC-MS/MS Analysis:

  • HPLC System: A UHPLC system capable of high-pressure gradient elution.[8]

  • Column: A C18 reversed-phase column (e.g., 10 cm length) is suitable for separation.[1]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B (hold)

    • 12-12.1 min: 95-5% B (linear gradient)

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Ionization Mode: Negative ESI[8]

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 381.0 -> Product ion (m/z) 301.0 (loss of SO₃)

    • Internal Standard (example): To be determined based on the chosen standard.

  • Data Analysis: Quantify this compound by constructing a calibration curve using the analytical standard. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[1]

Quantitative Data Summary for LC-MS/MS Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound381.0301.0-20
Internal StandardUser DefinedUser DefinedUser Defined

Note: Collision energy should be optimized for the specific instrument used.

Stability and Storage

Proper storage of this compound analytical standards is crucial to maintain their integrity.

ConditionRecommendation
Solid Form Store at -20°C in a desiccator.
In Solution (DMSO, Methanol) Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -80°C in small aliquots to avoid freeze-thaw cycles.
pH Stability Quercetin and its derivatives are more stable in acidic to neutral pH and degrade in alkaline conditions.[10][11]
Temperature Stability Degradation increases with higher temperatures.[10][11]

Biological Activity and Signaling Pathways

While much of the research has focused on quercetin, its metabolites, including this compound, are also biologically active and contribute to its overall health effects.[2] Quercetin and its derivatives are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.[12][13][14]

Visualizations

Metabolic Pathway of Quercetin

Quercetin Metabolism Metabolic Pathway of Quercetin Quercetin_Glycosides Quercetin Glycosides (Dietary Intake) Quercetin_Aglycone Quercetin Aglycone Quercetin_Glycosides->Quercetin_Aglycone Hydrolysis (Small Intestine) Phase_II_Metabolites Phase II Metabolites Quercetin_Aglycone->Phase_II_Metabolites Sulfation, Glucuronidation, Methylation (Liver, Intestine) Q3S This compound Phase_II_Metabolites->Q3S Other_Metabolites Other Glucuronides and Methylated Forms Phase_II_Metabolites->Other_Metabolites Excretion Excretion Q3S->Excretion Other_Metabolites->Excretion

Caption: Metabolic conversion of dietary quercetin glycosides to this compound.

Experimental Workflow for Quantification

Quantification Workflow Workflow for this compound Quantification start Start sample_prep Plasma Sample Preparation (Protein Precipitation) start->sample_prep lc_ms_analysis LC-MS/MS Analysis (Gradient Elution, MRM) sample_prep->lc_ms_analysis data_processing Data Processing (Peak Integration) lc_ms_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification end End quantification->end

Caption: General workflow for the quantification of this compound in plasma.

Signaling Pathways Modulated by Quercetin and its Metabolites

Signaling Pathways Key Signaling Pathways Modulated by Quercetin Metabolites cluster_inflammation Inflammation cluster_proliferation Cell Proliferation & Survival cluster_apoptosis Apoptosis Q3S This compound & other metabolites NFkB NF-κB Pathway Q3S->NFkB inhibits PI3K_Akt PI3K/Akt Pathway Q3S->PI3K_Akt inhibits MAPK MAPK Pathway Q3S->MAPK modulates p53 p53 Pathway Q3S->p53 activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines promotes Cell_Growth Cell Growth & Survival PI3K_Akt->Cell_Growth promotes MAPK->Cell_Growth promotes Caspases Caspase Activation p53->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

References

Application Note: Quantification of Quercetin 3-Sulfate in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin, a prominent dietary flavonoid found in many fruits and vegetables, is extensively metabolized in the human body following ingestion. After absorption, quercetin undergoes phase II biotransformation, leading to the formation of various conjugated metabolites, including glucuronides and sulfates.[1][2][3] Quercetin 3-sulfate is one of the primary conjugated forms found circulating in human plasma.[2] Accurate quantification of this specific metabolite is crucial for pharmacokinetic studies, understanding its bioavailability from different sources, and elucidating its potential physiological activities, as the bioactivity of quercetin metabolites can depend on the type and position of the conjugate.[1][3] This application note provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Protocols

This section details the methodology for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting quercetin metabolites from the complex plasma matrix.[4][5][6] A weak anion exchange SPE column can be particularly effective for the recovery of sulfated conjugates.[4]

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., isotopically labeled Quercetin or a related flavonoid like Kaempferol)[6][7]

  • 0.1 M Ascorbic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • Weak anion exchange (e.g., Strata-X-AW) or polymeric (e.g., Oasis HLB) SPE cartridges[6][7]

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples on ice.

    • To a 500 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of 0.1 M ascorbic acid to prevent degradation.[1]

    • Add a specific volume of the internal standard solution.

    • Vortex the mixture gently.

  • Protein Precipitation (Optional, but recommended):

    • Add 1.5 mL of cold methanol to the plasma sample.[1]

    • Vortex vigorously for 30 seconds, repeating 5 times.[1]

    • Centrifuge at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the quercetin metabolites with 5 mL of methanol into a clean collection tube.

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 37-40°C.[8][9]

    • Reconstitute the residue in 100-250 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).[1][8]

    • Vortex to dissolve the residue and centrifuge at high speed for 10 minutes to pellet any remaining particulates.[1]

    • Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method

A sensitive and specific LC-MS/MS method is required for the accurate quantification of this compound.[10]

Instrumentation:

  • Ultra-High-Pressure Liquid Chromatography (UHPLC) system[1]

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or QTOF) with an Electrospray Ionization (ESI) source[1][3]

Chromatographic Conditions:

  • Column: A C12 or C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[1][10]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 30°C.[1]

  • Gradient:

    • 0-5 min: 5-10% B

    • 5-8 min: 10-12% B

    • 8-10 min: 12-15% B

    • 10-15 min: 15% B

    • 15-18 min: 15-55% B

    • 18-20 min: 55-90% B

    • (Followed by a re-equilibration step)[1]

Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[10]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Gas temperature (300°C), Gas flow (10 L/min), Nebulizer pressure (45 psi).[1][11]

  • MRM Transitions:

    • This compound: The precursor ion ([M-H]⁻) for quercetin sulfate is m/z 381. The product ions would be derived from the quercetin aglycone (e.g., m/z 301) and the sulfate moiety. Specific transitions need to be optimized by infusing a standard.

    • Internal Standard: To be determined based on the selected standard.

Data Presentation

The following table summarizes pharmacokinetic parameters for quercetin sulfates found in human plasma from various studies. It is important to note that many studies quantify "quercetin sulfate" without specifying the exact isomer.

Food/Supplement SourceDoseCmax (ng/mL)Tmax (hours)
Applesauce with Apple Peel~180 µmol quercetin glycosides4.6Not Specified
Applesauce with Onion Powder~180 µmol quercetin glycosides37.3Not Specified

Table 1: Pharmacokinetic parameters of Quercetin Sulfate in human plasma after consumption of quercetin-rich foods. Data extracted from a study by Lee et al., 2012.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound in human plasma.

G Workflow for this compound Quantification cluster_0 Sample Collection & Pre-treatment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing A Human Plasma Collection B Addition of Ascorbic Acid & Internal Standard A->B C Protein Precipitation (Methanol) B->C D Centrifugation C->D E Solid-Phase Extraction (SPE) D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis (UHPLC-QTOF/QQQ) F->G H Peak Integration & Quantification G->H I Pharmacokinetic Analysis (Cmax, Tmax) H->I

Caption: Experimental workflow from plasma sample to data analysis.

Metabolic Pathway of Quercetin

This diagram shows the simplified metabolic pathway of quercetin leading to the formation of sulfated conjugates.

G Simplified Quercetin Metabolism A Dietary Quercetin Glycosides B Absorption in Small Intestine A->B C Quercetin Aglycone B->C D Phase II Metabolism (Liver, Intestine) C->D E Quercetin Glucuronides D->E F This compound D->F G Other Sulfates & Methylated Forms D->G H Circulation in Plasma E->H F->H G->H

Caption: Formation of quercetin conjugates after dietary intake.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Quercetin 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Quercetin 3-sulfate, a significant metabolite of quercetin, in biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). Quercetin, a dietary flavonoid, undergoes extensive metabolism in the body, and the resulting sulfate conjugates are key circulating forms.[1] Accurate and sensitive quantification of these metabolites is crucial for pharmacokinetic studies and for understanding the bioavailability and biological activity of quercetin.[1] This document outlines the necessary steps for sample preparation, chromatographic separation, and detection, along with validated performance characteristics.

Introduction

Quercetin is a flavonoid found in numerous fruits, vegetables, and grains, known for its antioxidant and anti-inflammatory properties.[1][2] Upon ingestion, quercetin is extensively metabolized in the small intestine and liver into various conjugated forms, including glucuronides and sulfates.[1] this compound is one of the primary metabolites found in human plasma.[3][4] Due to this extensive metabolism, sensitive and specific analytical methods are required to quantify the parent compound and its metabolites in complex biological samples.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose, offering high sensitivity and specificity.[1] This application note details a robust HPLC method for the analysis of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a common method for extracting quercetin metabolites from plasma.

Materials:

  • Plasma samples

  • Ice-cold methanol or acetonitrile

  • 1.5 mL microcentrifuge tubes

  • Centrifuge capable of 4°C and >12,000 x g

  • Nitrogen evaporator or vacuum centrifugal evaporator

Procedure:

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Protein Precipitation: a. Add 300 µL of ice-cold methanol or acetonitrile to the plasma sample. b. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifugal evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Method optimization is recommended for specific instrumentation and applications.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm)[5]

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5-10% B, increase linearly to 90-95% B over 10-15 min
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40°C
Detection ESI-MS/MS in Negative Ion Mode

Mass Spectrometry Parameters (Example):

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen
Desolvation Temp 350 - 450°C
Collision Gas Argon
MRM Transition Specific to this compound (Precursor Ion > Product Ion)

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of quercetin and its metabolites. Note that specific values for this compound may vary depending on the exact methodology and instrumentation.

ParameterQuercetin (Parent Compound)Quercetin Metabolites (General)
Retention Time (min) 2.0 - 11.5[6][7]Varies based on conjugate
Linearity Range (µg/mL) 3 - 18[7]Dependent on specific metabolite
Limit of Detection (LOD) (µg/mL) 0.046 - 0.236[7][8]Typically in the low ng/mL range
Limit of Quantification (LOQ) (µg/mL) 0.14 - 0.786[7][8]Typically in the low ng/mL range
Accuracy (% Recovery) 88.6% - 110.7%[8]Generally >85%
Precision (%RSD) < 2%[6]< 15%

Pharmacokinetic data from a human study after consumption of onion powder (a rich source of quercetin glycosides) showed a Cmax for quercetin sulfate of 37.3 ng/mL.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Ice-cold Methanol/Acetonitrile) plasma->precipitation centrifugation Centrifugation (>12,000 x g, 4°C) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection MS/MS Detection (ESI Negative Mode) separation->detection data_analysis Data Acquisition and Quantification detection->data_analysis

Caption: Workflow for the analysis of this compound.

Quercetin Metabolism Pathway

quercetin_metabolism cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation / Liver diet Dietary Quercetin (Glycosides) hydrolysis Hydrolysis by Enterocytes diet->hydrolysis aglycone Quercetin Aglycone hydrolysis->aglycone microbiota Degradation by Colon Microbiota aglycone->microbiota phaseII Phase II Metabolism (Glucuronidation, Sulfation, Methylation) aglycone->phaseII phenolic_acids Phenolic Acids microbiota->phenolic_acids metabolites Circulating Metabolites (e.g., this compound, Glucuronides) phaseII->metabolites

Caption: Simplified metabolic pathway of dietary quercetin.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol for sample preparation is straightforward, and the chromatographic conditions can be adapted to various LC-MS systems. This method is well-suited for pharmacokinetic and metabolic studies of quercetin, aiding in the evaluation of its therapeutic potential.

References

Application Note: Sensitive Detection of Quercetin 3-Sulfate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a flavonoid abundant in fruits and vegetables, has garnered significant attention for its antioxidant and anti-inflammatory properties.[1] Upon ingestion, quercetin undergoes extensive metabolism, with quercetin 3-sulfate being one of its major circulating metabolites in human plasma.[2][3] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies and for understanding the bioavailability and biological activity of quercetin.[2][4] This application note provides a detailed protocol for the sensitive detection of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1][5]

Metabolic Pathway of Quercetin

Quercetin from dietary sources is primarily in glycoside forms. In the intestine, these glycosides are hydrolyzed to the aglycone form, which is then absorbed. Subsequently, quercetin undergoes extensive phase II metabolism in the intestine and liver, leading to the formation of glucuronidated, sulfated, and methylated metabolites.[1] this compound is a significant product of this metabolic sulfation.

Quercetin Metabolism Diet Dietary Quercetin Glycosides Aglycone Quercetin Aglycone Diet->Aglycone Hydrolysis (Intestine) Absorbed Absorbed Quercetin Aglycone->Absorbed Metabolites Phase II Metabolites Absorbed->Metabolites Sulfation, Glucuronidation, Methylation (Intestine, Liver) Q3S This compound Metabolites->Q3S Other Other Sulfated, Glucuronidated, and Methylated Metabolites Metabolites->Other Circulation Systemic Circulation Q3S->Circulation Other->Circulation

Figure 1: Simplified metabolic pathway of quercetin.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol outlines a protein precipitation method for the extraction of this compound from plasma samples.[1]

Materials:

  • Plasma samples

  • Ice-cold methanol or acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of >12,000 x g and 4°C

  • Nitrogen evaporator or vacuum centrifugal evaporator

  • Reconstitution solution (e.g., initial mobile phase)

Procedure:

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Add 100 µL of plasma to a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of ice-cold methanol or acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes.

  • Analysis: Transfer the supernatant to an LC autosampler vial for injection.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Instrument parameters should be optimized for the specific system being used.

Liquid Chromatography Parameters:

ParameterRecommended Conditions
Column C18 or C12 column (e.g., 100 mm x 2.1 mm, 1.7 µm)[1][6]
Mobile Phase A Water with 0.1% Formic Acid[1][7][8]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[7][8]
Flow Rate 0.4 - 0.5 mL/min[1][7][8]
Column Temperature 30°C[1][6]
Injection Volume 1 - 5 µL[6][7][8]
Gradient A linear gradient from 5-95% B over several minutes is a good starting point.[7][8]

Mass Spectrometry Parameters:

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Negative Mode[1][5]
Capillary Voltage ~3.0 - 3.5 kV[1][6]
Desolvation Gas Flow ~1000 L/h[6]
Desolvation Temperature ~350 - 550°C[1][6]
Source Temperature ~150°C[6]
Nebulizer Gas ~45 psi[1][4]
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize typical mass spectrometry parameters and performance data for the analysis of quercetin and its metabolites.

Table 1: Example LC-MS/MS MRM Transitions and Parameters

Collision Energy (CE) and other voltage parameters should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 381.0301.0 (loss of SO₃)[9]100-200
Quercetin 301.0179.0 / 151.0[10]100-200
Internal Standard (e.g., Rutin) 609.1300.1100-200

Table 2: Summary of Method Performance Characteristics

Values can vary significantly based on the matrix, instrumentation, and specific method.

ParameterTypical ValueReference
Limit of Detection (LOD) 100 - 500 pg/mL (in plasma/urine for quercetin)[5]
Lower Limit of Quantification (LLOQ) 500 pg/mL - 1 ng/mL (in plasma/urine for quercetin)[5]
Linearity (r²) > 0.99[4][5]
Intra-day and Inter-day Precision (%CV) < 15%[5]
Accuracy 85 - 115%[5]
Extraction Recovery 75 - 110%[2][6]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical process from sample collection to data analysis.

LC-MSMS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Precipitation Protein Precipitation Sample->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 2: General workflow for LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive framework for the sensitive and selective quantification of this compound in biological samples using LC-MS/MS. The detailed protocols for sample preparation and analysis, along with the summarized quantitative data, offer a robust starting point for researchers. Method optimization and validation are essential for achieving reliable results in specific applications within drug development and metabolic research.

References

Application Notes and Protocols for the Chemical Synthesis of Quercetin 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid found in numerous fruits and vegetables, is extensively studied for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2][3][4] In vivo, quercetin is metabolized into various conjugates, with quercetin sulfates being significant circulating forms.[5][6] Quercetin 3-sulfate is a major metabolite that is crucial for investigating the bioavailability, mechanism of action, and physiological effects of quercetin.[5][7] The availability of pure this compound is essential for in vitro and in vivo studies to understand the biological activities of quercetin metabolites.[8][9]

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound for laboratory use.

Chemical Synthesis of this compound

The described method is a chemical synthesis approach that allows for the generation of this compound and other sulfated quercetin derivatives.[10] The primary advantage of this chemical synthesis is the potential for higher yields compared to biological approaches, where enzyme and cofactor concentrations can be limiting factors.[10]

Principle

The synthesis involves the reaction of quercetin with a sulfating agent, the sulfur trioxide-N-triethylamine complex. This reaction leads to the formation of a mixture of quercetin monosulfates and disulfates.[8][9][10] The desired this compound can then be isolated from this mixture.

Experimental Protocol

Materials and Reagents:

  • Quercetin (anhydrous)

  • Sulfur trioxide-N-triethylamine complex

  • Dioxane (anhydrous)

  • Pyridine (dry)

  • Argon gas

  • Solvents for HPLC (e.g., acetonitrile, water with formic acid)

  • Deionized water

Procedure:

  • Drying of Quercetin: To remove any associated water, dissolve quercetin (e.g., 0.5 g, 1.7 mmol) in dry pyridine. Remove the pyridine using a rotary evaporator. Repeat this process twice to ensure the quercetin is anhydrous.[10]

  • Reaction Setup: Dissolve the dried quercetin in anhydrous dioxane (e.g., 50 mL) in a round-bottom flask.[10]

  • Sulfation Reaction: Under an argon atmosphere to prevent contact with air, add a 10-fold molar excess of the sulfur trioxide-N-triethylamine complex (e.g., 3.1 g, 16.9 mmol) to the quercetin solution.[8][10] Stir the reaction mixture at room temperature. Note: The optimal molar excess has been determined to be 10-fold for this reaction.[10]

  • Reaction Quenching: After a suitable reaction time (not explicitly stated in the search results, may require optimization), the reaction can be quenched by the addition of water.

  • Sample Preparation for Analysis: An extract of the reaction mixture is prepared for analysis by High-Performance Liquid Chromatography (HPLC).[10]

Purification and Characterization

The reaction mixture contains the parent quercetin, four monosulfates, and three disulfates.[8][10] Purification is typically achieved using preparative HPLC.

Purification Protocol
  • High-Performance Liquid Chromatography (HPLC): The reaction mixture is subjected to reverse-phase HPLC to separate the different sulfated products.[5][10]

    • A C18 column is commonly used.

    • The mobile phase often consists of a gradient of acetonitrile and water, with an acid modifier like formic or orthophosphoric acid.[11]

  • Fraction Collection: Fractions corresponding to the different peaks on the chromatogram are collected. The elution order for quercetin monosulfates has been reported as 3-O-, 7-O-, 3'-O-, and 4'-O-sulfates, with the 3-O-sulfate eluting earliest.[9]

  • Purity Assessment: The purity of the isolated fractions should be assessed by analytical HPLC. Synthesized sulfates have been reported to be at least 90% pure, with the main contaminant being the parent quercetin.[10]

Characterization Methods
  • Mass Spectrometry (MS): HPLC coupled with mass spectrometry (HPLC-MS) is used to identify the quercetin sulfates based on their mass-to-charge ratio.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectrometry of the isolated HPLC peaks is used for structural elucidation and to confirm the position of sulfation.[8][9][10]

Quantitative Data

The chemical synthesis method produces a variety of sulfated quercetin products. The relative yields of these products from a reaction using a 10-fold excess of sulfur trioxide-N-triethylamine complex are summarized in the table below.[10]

Peak IdentityTypeRelative Yield (%)
Quercetin DisulfatesDisulfate0.8 - 3.8
Quercetin MonosulfatesMonosulfate1 - 16

Table 1: Relative yields of quercetin sulfates from chemical synthesis.[10]

Applications in Research

This compound, as a primary metabolite of quercetin, is crucial for various research applications:[1][2][3][5]

  • Bioavailability Studies: To understand the absorption, distribution, metabolism, and excretion of quercetin.

  • In Vitro and In Vivo Assays: To investigate the biological activities, including antioxidant and anti-inflammatory effects, of quercetin metabolites.[1][2]

  • Drug Development: As a reference standard for metabolic studies of quercetin and related flavonoids.[9]

  • Signaling Pathway Analysis: To explore the molecular mechanisms and signaling pathways modulated by quercetin metabolites.

Visualizations

Workflow for Chemical Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Anhydrous Quercetin dissolve Dissolve in anhydrous Dioxane start->dissolve react React with 10-fold excess Sulfur trioxide-N-triethylamine (under Argon) dissolve->react mixture Reaction Mixture react->mixture hplc Preparative HPLC mixture->hplc Inject fractions Collect Fractions hplc->fractions analysis Purity & Structural Analysis (HPLC, MS, NMR) fractions->analysis product Pure this compound analysis->product

Caption: Workflow for the synthesis and purification of this compound.

General Biological Activities of Quercetin and its Metabolites

G cluster_effects Biological Effects cluster_pathways Potential Signaling Pathways quercetin Quercetin & Metabolites (e.g., this compound) antioxidant Antioxidant Activity quercetin->antioxidant Modulates anti_inflammatory Anti-inflammatory Effects quercetin->anti_inflammatory Modulates cardioprotective Cardioprotective Effects quercetin->cardioprotective Contributes to anticancer Anticancer Activity quercetin->anticancer Exhibits ros ↓ Reactive Oxygen Species (ROS) antioxidant->ros nfkb ↓ NF-κB Pathway anti_inflammatory->nfkb mapk Modulation of MAPK Pathway anti_inflammatory->mapk apoptosis ↑ Apoptosis in Cancer Cells anticancer->apoptosis

Caption: Overview of the biological activities of quercetin and its metabolites.

References

Application Notes and Protocols for In Vitro Bioactivity of Quercetin 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a ubiquitous flavonoid found in many fruits and vegetables, is extensively metabolized in the human body, with Quercetin 3-sulfate being one of its major circulating forms. Understanding the bioactivity of this metabolite is crucial for elucidating the health effects of dietary quercetin. These application notes provide a comprehensive guide to in vitro assays for determining the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, and cytotoxic effects. Detailed protocols for key experiments are provided to facilitate research and drug development efforts.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the available quantitative data on the in vitro bioactivity of this compound.

Table 1: Enzyme and Transporter Inhibition by this compound

TargetAssay PrincipleSubstrateIC50 (µM)Reference
Xanthine OxidaseInhibition of uric acid formationXanthine (5 µM)0.2 - 0.7[1]
Xanthine OxidaseInhibition of 6-thiouric acid formation6-mercaptopurine (5 µM)0.2 - 0.6[1]
OATP1B1Inhibition of transport activityNot specifiedNanomolar range[2]
OATP2B1Inhibition of transport activityNot specifiedSubmicromolar range[2]
BCRPInhibition of transport activityNot specified3.2[3]
CYP2C19Inhibition of enzyme activityNot specified> 20[2]
CYP3A4Inhibition of enzyme activityNot specified> 10[2]

Table 2: Antioxidant Activity of Quercetin and its Derivatives

CompoundAssayIC50 (µM)Reference
QuercetinDPPH Radical Scavenging16.23
QuercetinLipid Peroxidation Inhibition5.25
Quercetin-3,3',4'-triacetateDPPH Radical Scavenging325.57
Quercetin-3,3',4'-triacetateLipid Peroxidation Inhibition161.5
QuercetinDPPH Radical Scavenging4.60 ± 0.3[4]
QuercetinABTS Radical Scavenging48.0 ± 4.4[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Target cell line (e.g., cancer cell lines like MCF-7, HepG2, or inflammatory cell lines like RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the sample or standard solutions to the wells.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined from a plot of scavenging activity against the concentration of the compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Methanol or ethanol

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • ABTS•+ Solution Preparation: Mix equal volumes of ABTS and potassium persulfate solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay: Add 10 µL of the sample or standard solutions at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition as for the DPPH assay and determine the IC50 value.

Anti-inflammatory Activity Assays

Principle: This sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by cells in culture.

Materials:

  • RAW 264.7 macrophage cells (or other suitable cell line)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

  • 96-well ELISA plates

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of pro-inflammatory cytokines. Include a vehicle control group (LPS only) and an unstimulated control group.

  • Sample Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. The supernatants can be stored at -80°C until use.

  • ELISA Procedure (as per manufacturer's instructions): a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature. c. Wash the plate and add 100 µL of the collected cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature. d. Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature. e. Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark. f. Wash the plate and add the TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark. g. Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Immediately read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of inhibition of cytokine production by this compound compared to the LPS-only control.

Signaling Pathway Analysis (Western Blot for NF-κB and MAPK Pathways)

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. This protocol focuses on analyzing the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK) signaling pathways to determine the effect of this compound on their activation.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: a. Seed and treat cells with this compound and/or LPS as described in the ELISA protocol. For pathway analysis, shorter stimulation times (e.g., 15-60 minutes) are often used. b. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice. c. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody overnight at 4°C. c. Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20). d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane thoroughly with TBST.

  • Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control to determine the relative changes in protein phosphorylation.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the potential mechanisms by which this compound may exert its anti-inflammatory effects. These pathways are based on the known effects of the parent compound, quercetin, and serve as a hypothetical framework for further investigation of the metabolite.

NFkB_Pathway cluster_NFkB Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_p Phosphorylated NF-κB Nucleus Nucleus NFkB_p->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Q3S This compound Q3S->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_Nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK Phosphorylates JNK->AP1 Nucleus Nucleus AP1->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Q3S This compound Q3S->p38 Inhibits Phosphorylation Q3S->JNK Inhibits Phosphorylation

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

Conclusion

These application notes provide a framework for the in vitro evaluation of this compound's bioactivity. The detailed protocols for cell viability, antioxidant, and anti-inflammatory assays, along with methods for signaling pathway analysis, offer a robust toolkit for researchers. The provided quantitative data, while highlighting the need for more specific research on the sulfated metabolite, serves as a valuable reference. The visualized signaling pathways offer a hypothetical basis for mechanistic studies. Further research is warranted to expand the quantitative dataset for this compound and to experimentally validate its effects on the intricate cellular signaling networks.

References

Application Notes and Protocols for Studying the Effects of Quercetin 3-Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quercetin, a flavonoid abundant in fruits and vegetables, is recognized for its antioxidant, anti-inflammatory, and anticancer properties.[1] However, its bioavailability is low, and it is rapidly metabolized in the body into more soluble conjugated forms, primarily glucuronide and sulfate derivatives.[2][3] Quercetin 3-sulfate (Q3S) is a major metabolite of quercetin found in human plasma.[4][5] Studying the biological effects of Q3S is crucial for understanding the in vivo mechanisms of action of quercetin. These application notes provide detailed protocols for cell culture-based assays to investigate the effects of Q3S.

Application Notes

Choosing a Cell Line: The selection of a cell line should be guided by the research question. Studies have demonstrated the effects of this compound on various cancer cell lines.

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line used to study anticancer effects. Q3S has been shown to inhibit growth, arrest the cell cycle, and induce apoptosis in these cells.[6][7]

  • HepG2 (Human Liver Carcinoma): A suitable model for studying metabolic effects, as the liver is a primary site of quercetin metabolism. Q3S has been shown to decrease glucose and ATP levels in HepG2 cells.[8]

  • Other Cancer Cell Lines: The parent compound, quercetin, has been studied in numerous lines, including ovarian cancer (SKOV-3), prostate cancer (PC-3), and colon cancer (HT-29), providing a basis for exploring the effects of its metabolites.[2][9]

Preparation and Handling of this compound: Unlike its parent aglycone, this compound is more water-soluble. However, to ensure consistency and avoid solubility issues in complex culture media, preparing a concentrated stock solution in a sterile solvent like dimethyl sulfoxide (DMSO) is recommended. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10] A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (Q3'S) compared to its parent compound, Quercetin (Que), and another metabolite, Quercetin-3-glucuronide (Q3G), on MCF-7 human breast cancer cells.

Table 1: Cytotoxicity (IC50) in MCF-7 Cells

CompoundIC50 Value (µM)Reference
Quercetin (Que)23.1[6][7]
Quercetin 3'-sulfate (Q3'S)27.6[6][7]
Quercetin 3-glucuronide (Q3G)73.2[6][7]

Table 2: Apoptosis Induction in MCF-7 Cells (100 µM concentration for 48h)

CompoundEarly Phase Apoptosis (%)Reference
Quercetin (Que)70.8[6][7]
Quercetin 3'-sulfate (Q3'S)58.2[6][7]
Quercetin 3-glucuronide (Q3G)48.0[6][7]

Key Signaling Pathways

Quercetin and its metabolites exert their effects by modulating various cell signaling pathways. The primary pathways implicated in its anticancer effects include the induction of apoptosis and the inhibition of pro-survival pathways like PI3K/Akt.

ROS_Dependent_Apoptosis Q3S This compound ROS ↑ Reactive Oxygen Species (ROS) Q3S->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ROS-Dependent Intrinsic Apoptosis Pathway.[6][7]

Quercetin and its metabolites can induce apoptosis through the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic (mitochondrial) pathway.[6][7] This involves the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, culminating in programmed cell death.[11]

PI3K_Akt_Pathway Q3S This compound PI3K PI3K Q3S->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis inhibits

Inhibition of the PI3K/Akt/mTOR Survival Pathway.[8]

The PI3K/Akt/mTOR pathway is a critical pro-survival pathway often dysregulated in cancer. Quercetin has been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[8] By inhibiting key kinases like PI3K and Akt, quercetin metabolites can promote apoptosis and reduce cancer cell viability.

Experimental Protocols & Workflow

The following diagram illustrates a general workflow for investigating the cellular effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assays Assays cluster_analysis Analysis start Cell Culture (e.g., MCF-7) seed Seed Cells start->seed treat Treat with Q3S (various conc. & times) seed->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Assay (Flow Cytometry) treat->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) treat->cellcycle protein Protein Analysis (Western Blot) treat->protein end Data Analysis & Interpretation viability->end apoptosis->end cellcycle->end protein->end

General experimental workflow for studying Q3S effects.
Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (powder), Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder. b. Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Vortex briefly until fully dissolved. c. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. d. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: 96-well cell culture plates, complete cell culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.

  • Procedure: a. Seed cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete medium from the stock solution. Include a vehicle control (medium with DMSO) and an untreated control. c. Replace the medium in the wells with the prepared drug dilutions and controls. d. Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours). e. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible. f. Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of apoptotic cells and the analysis of cell cycle distribution.

  • Materials: 6-well cell culture plates, this compound, PBS, Binding Buffer, Annexin V-FITC, Propidium Iodide (PI), RNase A, flow cytometer.

  • Procedure for Apoptosis: a. Seed cells in 6-well plates and treat with desired concentrations of Q3S for a specific duration (e.g., 48 hours).[6] b. Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS. c. Resuspend cells in 100 µL of 1X Binding Buffer. d. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature. e. Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

  • Procedure for Cell Cycle: a. Culture and treat cells as described above. b. Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. c. Centrifuge the fixed cells, wash with PBS to remove ethanol. d. Resuspend the cell pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL). e. Incubate for 30 minutes in the dark at room temperature. f. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]

Protocol 4: Protein Expression Analysis by Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways (e.g., caspases, Akt, Bcl-2).

  • Materials: 6-well plates, RIPA lysis buffer with protease/phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, ECL substrate, imaging system.

  • Procedure: a. Culture and treat cells as described above. b. Wash cells with cold PBS and lyse with RIPA buffer. c. Quantify protein concentration using a BCA assay. d. Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. e. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. f. Block the membrane for 1 hour at room temperature in blocking buffer. g. Incubate the membrane with a specific primary antibody (e.g., anti-Caspase-3, anti-p-Akt, anti-β-actin) overnight at 4°C. h. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. i. Wash again and detect the signal using an ECL substrate and an imaging system. β-actin or GAPDH is typically used as a loading control.

References

Quercetin 3-sulfate as a potential biomarker for dietary flavonoid intake

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid found in a wide array of fruits and vegetables, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties. Upon ingestion, quercetin undergoes extensive metabolism, leading to the formation of various conjugates, among which quercetin 3-sulfate is a significant metabolite found in plasma. The quantification of this compound can serve as a valuable biomarker for assessing dietary flavonoid intake and understanding the bioavailability and metabolic fate of quercetin. These application notes provide a comprehensive overview of the quantitative data, experimental protocols, and metabolic pathways relevant to the use of this compound as a dietary biomarker.

Data Presentation

The following tables summarize quantitative data from various studies on the plasma concentrations of quercetin and its metabolites, including this compound, following the intake of quercetin-rich foods or supplements. This data highlights the relationship between dietary flavonoid consumption and the circulating levels of quercetin metabolites.

Table 1: Plasma Concentrations of Quercetin Metabolites After a Flavonoid-Rich Meal

Time After Meal (hours)Total Quercetin (µM)This compound (Relative Amount)
0 (Baseline)Below Detection LimitNot Detected
2--
3--
7--
84.29 ± 1.46Major Metabolite
9PresentPresent

Data adapted from a study involving a flavonoid-rich meal containing 40.44 ± 1.49 mg of total flavonoids.[1][2] Note: The specific concentration of this compound was not always individually quantified but identified as a primary metabolite.[3]

Table 2: Pharmacokinetic Parameters of Quercetin Metabolites After Single Dose Supplementation

Quercetin Formulation & DoseCmax (ng/mL)Tmax (hours)AUC0-24h (ng·h/mL)
Standard Quercetin (500 mg)~100~4~80
LipoMicel® Quercetin (250 mg)~250~2~250
LipoMicel® Quercetin (500 mg)~700~2.5~1100
LipoMicel® Quercetin (1000 mg)~2200~1.5~1130

Data represents total quercetin and its metabolites.[4] Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the curve.

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most common and reliable analytical technique.

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Optimization of specific parameters may be required depending on the instrumentation and laboratory conditions.

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., isotopically labeled this compound or a structurally similar compound)

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[5]

2. Sample Preparation (Solid-Phase Extraction):

  • Thaw frozen plasma samples on ice.

  • To 500 µL of plasma, add 50 µL of the internal standard solution.

  • Vortex for 30 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 381 -> 301.

4. Data Analysis:

  • Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

  • Quantify the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Quercetin Metabolism Pathway

Upon ingestion, quercetin glycosides from dietary sources are hydrolyzed in the small intestine to the aglycone form. Quercetin is then absorbed and undergoes extensive phase II metabolism, primarily in the small intestine and liver, involving glucuronidation, sulfation, and methylation.[6][7] Sulfotransferases (SULTs) are the enzymes responsible for the sulfation of quercetin, leading to the formation of quercetin sulfates, including this compound. These metabolites are then released into the bloodstream.

Quercetin_Metabolism Diet Dietary Flavonoids (Quercetin Glycosides) Intestine Small Intestine Diet->Intestine Ingestion Quercetin Quercetin (Aglycone) Intestine->Quercetin Hydrolysis Liver Liver Quercetin->Liver Absorption Q3S This compound Liver->Q3S Sulfation (SULTs) Other Other Metabolites (Glucuronides, Methylated forms) Liver->Other Bloodstream Bloodstream Q3S->Bloodstream Other->Bloodstream

Caption: Metabolic pathway of dietary quercetin to this compound.

Experimental Workflow for Biomarker Analysis

The general workflow for analyzing this compound as a biomarker for dietary flavonoid intake involves several key steps, from sample collection to data interpretation.

Biomarker_Workflow start Dietary Flavonoid Intake sample Blood Sample Collection start->sample prep Plasma Separation & Sample Preparation (SPE) sample->prep analysis LC-MS/MS Analysis prep->analysis quant Quantification of This compound analysis->quant data Data Interpretation & Correlation with Intake quant->data

Caption: Workflow for this compound biomarker analysis.

Conclusion

This compound holds significant promise as a specific and reliable biomarker for dietary flavonoid intake. Its presence and concentration in plasma directly reflect the absorption and metabolism of quercetin from food sources. The standardized analytical protocols, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification. By utilizing this compound as a biomarker, researchers and drug development professionals can gain deeper insights into the pharmacokinetics of quercetin, assess dietary intervention efficacy, and explore the correlation between flavonoid consumption and health outcomes.

References

Application Notes and Protocols: Quercetin 3-Sulfate in Nutraceutical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a prominent dietary flavonoid found in numerous fruits and vegetables, has garnered significant attention for its potential health benefits. However, its low bioavailability has been a considerable hurdle in its therapeutic application. Upon ingestion, quercetin is extensively metabolized into more soluble forms, with Quercetin 3-sulfate being one of its major metabolites circulating in human plasma.[1] This sulfated form is increasingly recognized for its own biological activities, contributing to the overall pharmacological effects attributed to quercetin. These application notes provide a comprehensive overview of the current research, experimental protocols, and key signaling pathways involving this compound, offering valuable insights for its exploration in nutraceutical and pharmaceutical research.

Biological Activities and Applications

This compound exhibits a spectrum of biological activities, making it a compound of interest for both preventive and therapeutic applications.

  • Nutraceutical Applications: As a key metabolite of a dietary compound, this compound is relevant to the health-promoting effects of quercetin-rich foods. Its antioxidant and anti-inflammatory properties suggest its potential role in dietary supplements aimed at mitigating oxidative stress and chronic inflammation.

  • Pharmaceutical Research: The distinct biological activities of this compound position it as a candidate for drug development. Its potential to modulate key cellular signaling pathways involved in cancer and inflammation opens avenues for novel therapeutic strategies.

Antioxidant Activity

Quercetin and its metabolites are known for their potent antioxidant properties, primarily attributed to their ability to scavenge free radicals. While sulfation can modulate this activity, this compound still retains significant antioxidant potential.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Quercetin and its metabolites, including this compound, have been shown to exert anti-inflammatory effects by modulating inflammatory pathways and inhibiting the production of pro-inflammatory mediators.

Anti-Cancer Activity

Emerging research highlights the anti-cancer potential of quercetin and its metabolites. This compound has demonstrated inhibitory effects on the growth of cancer cells, suggesting its potential as a chemopreventive or therapeutic agent.

Quantitative Data

The following tables summarize key quantitative data related to the biological activities of this compound and its parent compound, quercetin.

Table 1: Anti-cancer Activity of Quercetin 3'-sulfate against MCF-7 Human Breast Cancer Cells

CompoundIC50 Value (µM)Exposure Time (h)
Quercetin23.148
Quercetin 3'-sulfate27.648
Quercetin 3-glucuronide73.248

Source:[2]

Table 2: Antioxidant Activity of Quercetin and its Derivatives (DPPH Radical Scavenging Assay)

CompoundIC50 Value (µM)
Quercetin4.60 ± 0.3
Quercetin Hybrid 8b6.17 ± 0.3
Quercetin Hybrid 8a7.26 ± 0.3
Rutin5.02 ± 0.4

Source:[3]

Key Signaling Pathways

Quercetin and its metabolites exert their biological effects by modulating several key signaling pathways. The following diagrams illustrate the putative mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quercetin has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds to ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell survival, proliferation, and growth. Quercetin has been shown to inhibit this pathway, contributing to its anti-cancer effects.

PI3K_Akt_mTOR_Pathway cluster_stimulus Growth Factors cluster_inhibition Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Growth Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth Factors->Receptor Binds to This compound This compound PI3K PI3K This compound->PI3K Inhibits Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample preparation: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of each this compound dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 200 µL of methanol.

    • For the control, use 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-Cancer Activity: MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined from the dose-response curve.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the biological activity of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation (this compound) Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Compound_Prep->Antioxidant_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Prep->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Compound_Prep->Apoptosis_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., Cytokine Measurement) Compound_Prep->Anti_Inflammatory_Assay Cell_Culture Cell Culture (e.g., Cancer Cell Line) Cell_Culture->Viability_Assay Cell_Culture->Apoptosis_Assay Cell_Culture->Anti_Inflammatory_Assay Data_Analysis Data Analysis (IC50, Statistical Analysis) Antioxidant_Assay->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Anti_Inflammatory_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot) Data_Analysis->Pathway_Analysis Conclusion Conclusion & Future Directions Pathway_Analysis->Conclusion

Caption: General experimental workflow for assessing the bioactivity of this compound.

Conclusion

This compound, a primary metabolite of quercetin, demonstrates significant biological activities that warrant further investigation for its potential applications in nutraceuticals and pharmaceuticals. Its antioxidant, anti-inflammatory, and anti-cancer properties, coupled with its presence in human circulation, underscore its importance in mediating the health benefits of a quercetin-rich diet. The provided protocols and pathway diagrams offer a foundational framework for researchers to explore the therapeutic potential of this promising natural compound. Further studies are encouraged to elucidate the precise molecular mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Application Notes and Protocols for Quercetin 3-Sulfate in Preclinical Pharmacological Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Quercetin 3-sulfate (Q3S), a major metabolite of quercetin, in preclinical pharmacological models. This document includes summaries of its biological activities, quantitative data from relevant studies, and detailed experimental protocols to guide researchers in their study design.

Introduction

Quercetin, a ubiquitous flavonoid found in many fruits and vegetables, is known for its wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Following ingestion, quercetin is extensively metabolized into various conjugates, with this compound (Q3S) being one of the most abundant forms found in plasma.[1] Understanding the biological activities of Q3S is crucial for elucidating the in vivo mechanisms of action of quercetin and for the development of novel therapeutic strategies. These notes focus on the preclinical applications of Q3S, providing data and protocols for its investigation in cancer and inflammatory models.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and its parent compound, quercetin, in various preclinical models.

Table 1: In Vitro Anticancer Effects of Quercetin 3'-Sulfate (Q3'S) and Quercetin (Que)

CompoundCell LineAssayEndpointResultCitation
Quercetin 3'-Sulfate (Q3'S) MCF-7 (Human Breast Cancer)MTT AssayIC50 27.6 µM [2]
MCF-7Flow CytometryApoptosis (48h, 100 µM)58.2% of cells in early apoptosis [2]
MCF-7Flow CytometryCell Cycle Arrest (48h)Arrest at S phase [2]
Quercetin (Que)MCF-7 (Human Breast Cancer)MTT AssayIC5023.1 µM[2]
MCF-7Flow CytometryApoptosis (48h, 100 µM)70.8% of cells in early apoptosis[2]
MCF-7Flow CytometryCell Cycle Arrest (48h)Arrest at S phase[2]
SK-Br3 (Human Breast Cancer)Cell CountingProliferation Inhibition (4d, 10 µM)Significant inhibition[3]
MDA-MB-453 (Human Breast Cancer)Cell CountingProliferation Inhibition (4d, 10 µM)Significant inhibition[3]
CT-26 (Mouse Colon Carcinoma)MTT AssayIC50>120 µM (24h), ~80 µM (48h), ~60 µM (72h)[4]
PC-3 (Human Prostate Cancer)MTT AssayIC50>120 µM (24h), ~100 µM (48h), ~80 µM (72h)[4]

Table 2: In Vivo Antitumor Effects of Quercetin

Animal ModelCancer TypeTreatment ProtocolOutcomeCitation
Nude MiceHuman Lung Cancer (A549 xenograft)2 mg/kg Quercetin, i.p., 3 times/week for 16 weeksAssociated with reduced tumor growth[5]
BALB/c MiceColon Carcinoma (CT-26 xenograft)50, 100, 200 mg/kg Quercetin, i.p.Significant reduction in tumor volume[4]
Nude MiceBreast Cancer (MCF-7 xenograft)50, 100, 200 mg/kg Quercetin, i.p.Significant reduction in tumor volume[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.

Materials:

  • This compound (synthesized or commercially available)

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are formed.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Antitumor Study in a Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

  • This compound

  • Immunocompromised mice (e.g., nude mice or SCID mice)

  • Cancer cells for xenograft implantation (e.g., MCF-7)

  • Matrigel (optional, for enhancing tumor take rate)

  • Sterile saline or other appropriate vehicle

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Culture the desired cancer cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 1-5 x 106 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Preparation and Administration:

    • Prepare a solution or suspension of this compound in a sterile vehicle. The choice of vehicle is critical and may require optimization. Aqueous solutions are preferable for sulfates. A study on a water-soluble pro-drug of quercetin used normal saline for intravenous administration.[6] For oral administration of quercetin, vehicles such as a 2% Tween aqueous solution have been used.[7] Given the higher polarity of the sulfate conjugate, an aqueous vehicle is recommended.

    • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous injection). The control group should receive the vehicle alone. Dosing schedules for quercetin in mice have ranged from 10 to 200 mg/kg for intraperitoneal administration and 20 to 100 mg/kg for oral administration, typically administered several times a week.[4][5] A similar dose range could be a starting point for this compound, but dose-finding studies are recommended.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Signaling Pathways and Mechanisms of Action

Quercetin and its metabolites are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. While most research has focused on quercetin, it is plausible that its major metabolite, this compound, contributes to these effects.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Quercetin has been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[8]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Quercetin_3_Sulfate This compound Quercetin_3_Sulfate->PI3K inhibits (postulated)

PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is another crucial signaling route for cell proliferation and differentiation. Aberrant activation of this pathway is also implicated in cancer. Quercetin has been demonstrated to inhibit the MAPK/ERK pathway.[8]

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Quercetin_3_Sulfate This compound Quercetin_3_Sulfate->Raf inhibits (postulated)

MAPK/ERK signaling pathway and potential inhibition by this compound.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Chronic inflammation is a known driver of cancer development and progression. Quercetin has been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.[1]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_NFkB_complex cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB_p65 p65 NFkB_p50 p50 NFkB_p65_n p65 NFkB_p65->NFkB_p65_n NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Quercetin_3_Sulfate This compound Quercetin_3_Sulfate->IKK inhibits (postulated) Inflammatory_Genes Inflammatory Gene Transcription NFkB_p65_n->Inflammatory_Genes NFkB_p50_n->Inflammatory_Genes

NF-κB signaling pathway and potential inhibition by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical animal model of cancer.

in_vivo_workflow A Animal Model Selection (e.g., Nude Mice) B Tumor Cell Implantation (Subcutaneous) A->B C Tumor Growth & Randomization B->C D Treatment Administration (this compound vs. Vehicle) C->D E Monitoring (Tumor Volume, Body Weight) D->E Regularly F Endpoint Analysis E->F At study termination J Data Analysis & Interpretation E->J G Tumor Excision F->G H Histopathology G->H I Western Blot / IHC (Signaling Pathways) G->I H->J I->J

General workflow for an in vivo preclinical study of this compound.

Conclusion

This compound, a primary metabolite of quercetin, demonstrates promising anticancer activity in preclinical models. The provided data and protocols offer a foundation for researchers to further investigate its therapeutic potential and mechanisms of action. Future studies should focus on direct in vivo administration of this compound to definitively establish its efficacy and pharmacokinetic/pharmacodynamic profile, as well as to further elucidate its impact on key signaling pathways. The development of stable and bioavailable formulations will be crucial for the clinical translation of this natural compound.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of Quercetin 3-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Quercetin 3-sulfate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important quercetin metabolite. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the purification of this compound?

A1: The primary challenges stem from two main areas:

  • Isomer Separation: Quercetin has multiple hydroxyl groups where sulfation can occur. Positional isomers, such as Quercetin 3'-sulfate, are often co-produced during synthesis. These isomers can have very similar chromatographic properties, making their separation difficult. For instance, this compound and Quercetin 3′-sulfate may have retention times differing by less than a minute in some HPLC systems, requiring highly optimized conditions for baseline separation[1].

  • Compound Stability: Like its parent compound, this compound can be susceptible to degradation. Quercetin is known to be sensitive to factors like alkaline pH, oxygen, light, and high temperatures, which can lead to oxidation and color changes in solutions[2]. These stability issues can result in low yields and the generation of impurities during purification.

Q2: My purified product shows multiple peaks in the HPLC analysis. What could they be?

A2: Multiple peaks can indicate several possibilities:

  • Positional Isomers: As mentioned, the synthesis of this compound often yields a mixture of monosulfates and even disulfates[3][4][5]. You are likely observing other quercetin sulfate isomers that were not fully separated.

  • Degradation Products: If the sample was exposed to harsh conditions (e.g., high pH, elevated temperature, light), you might be seeing byproducts from the degradation of this compound.

  • Residual Starting Material: The parent molecule, quercetin, might not have fully reacted and could be present as a contaminant in the final product[3][5].

Q3: How can I confirm the identity and purity of my final this compound product?

A3: A combination of analytical techniques is essential for unambiguous identification and purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Used for separating the components of the mixture and assessing purity based on peak area[3][6].

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate mass determination, confirming the molecular formula (C15H10O10S) and can help identify isomers through characteristic fragmentation patterns[1][3].

  • Nuclear Magnetic Resonance (NMR) Spectrometry: 1H NMR is crucial for definitively determining the position of the sulfate group on the quercetin backbone by analyzing shifts in the proton signals[3][4].

Q4: What are the recommended storage conditions for purified this compound?

A4: To ensure long-term stability, purified this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (-20°C or -80°C). Solutions should be prepared fresh whenever possible and kept on ice, protected from light, to minimize degradation[7][8][9].

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound.

Problem: Poor or no separation of isomers during HPLC purification.

Possible CauseTroubleshooting Suggestion
Suboptimal Mobile Phase Adjust the polarity and pH of the mobile phase. Adding a small amount of acid (e.g., formic or acetic acid) can improve peak shape for phenolic compounds[2].
Inadequate Gradient Profile Develop an extended, shallow gradient elution program. Gradients spanning 30-40 minutes can enable the baseline separation of closely eluting positional isomers[1].
Incorrect Column Choice Ensure you are using a high-resolution reversed-phase column (e.g., C18). Test columns with different particle sizes and dimensions to optimize separation[6][10].
Column Overloading Reduce the amount of crude sample loaded onto the column. Overloading leads to broad, overlapping peaks and poor resolution[2].

Problem: Low yield of this compound after synthesis and purification.

Possible CauseTroubleshooting Suggestion
Incomplete Sulfation Reaction Optimize the molar ratio of the sulfating agent (e.g., sulfur trioxide-N-triethylamine complex) to quercetin. A 10-fold molar excess has been shown to be effective[3][4].
Degradation During Workup Perform all purification steps at reduced temperatures where possible. Use degassed solvents to minimize oxidation and protect solutions from light[7]. Maintain a slightly acidic to neutral pH to prevent base-catalyzed degradation[7][11].
Product Loss During Extraction If using liquid-liquid extraction, ensure the chosen organic solvent (e.g., ethyl acetate) has good solubility for the sulfated product. Perform multiple extractions (at least 3) to ensure complete transfer from the aqueous phase[2].
Irreversible Adsorption Strong interactions can occur between the hydroxyl and sulfate groups and the stationary phase (e.g., silica gel). Using an acidic modifier in the mobile phase can help mitigate this issue[2].

Data Presentation

Table 1: Relative Yields of Quercetin Sulfates from a Typical Synthesis Reaction

This table summarizes the typical product distribution from the reaction of quercetin with a 10-fold molar excess of sulfur trioxide-N-triethylamine complex, as described in the literature.

Peak No.CompoundRelative Yield (%)
1Disulfate0.8
2Disulfate3.8
3Disulfate2.5
4This compound 16.0
5Monosulfate1.0
6Monosulfate1.0
7 & 8Monosulfates1.5
9Quercetin (Unreacted)-

Source: Adapted from studies on quercetin sulfate synthesis[3]. Yields can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from established methods for synthesizing quercetin sulfates[3][4].

Materials:

  • Quercetin

  • Sulfur trioxide-N-triethylamine complex

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HPLC-grade solvents (acetonitrile, water, formic acid)

Procedure:

  • Dissolve quercetin in anhydrous DMF.

  • In a separate flask, dissolve a 10-fold molar excess of sulfur trioxide-N-triethylamine complex in anhydrous DMF.

  • Slowly add the sulfating agent solution to the quercetin solution while stirring at room temperature.

  • Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Upon completion, quench the reaction by adding a small volume of water.

  • The crude reaction mixture can then be concentrated under reduced pressure to remove the solvent.

  • The resulting residue, containing a mixture of quercetin sulfates and unreacted quercetin, is now ready for purification.

Protocol 2: Purification by Preparative HPLC

Equipment and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Crude synthesis product dissolved in a minimal amount of mobile phase

Procedure:

  • Equilibrate the preparative C18 column with an initial mobile phase composition (e.g., 95% A, 5% B).

  • Dissolve the crude product in the smallest possible volume of the initial mobile phase. If solubility is an issue, a small amount of methanol or DMF can be used, but minimize this to avoid poor peak shape.

  • Inject the dissolved sample onto the column.

  • Run a linear gradient designed to separate the isomers. An example of a shallow, extended gradient could be:

    • 5-25% B over 40 minutes.

  • Monitor the elution profile using a UV detector at a wavelength where quercetin and its derivatives absorb (e.g., 370 nm).

  • Collect fractions corresponding to the different peaks. The peak for this compound is often the most prominent monosulfate peak[3].

  • Analyze the collected fractions using analytical HPLC-MS to confirm the identity and purity of the desired compound.

  • Pool the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred) to obtain the purified this compound.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final Final Product start_end start_end process process decision decision output output issue issue start Start: Quercetin react React with SO3-NEt3 (10-fold excess) start->react quench Quench Reaction react->quench concentrate Concentrate Crude Product quench->concentrate prep_hplc Preparative HPLC (C18, extended gradient) concentrate->prep_hplc collect_fractions Collect Fractions prep_hplc->collect_fractions analyze Analyze Fractions (LC-MS, NMR) collect_fractions->analyze analyze->prep_hplc Purity <95% (Re-purify) pool Pool Pure Fractions analyze->pool Purity >95% lyophilize Lyophilize pool->lyophilize final_product Purified this compound lyophilize->final_product

Caption: Workflow for Synthesis and Purification of this compound.

G problem problem cause cause solution solution p1 Problem: Low Final Purity c1 Isomer Co-elution p1->c1 c2 Degradation during process p1->c2 c3 Contamination p1->c3 s1_1 Use extended, shallow HPLC gradient c1->s1_1 s1_2 Test different C18 column c1->s1_2 s1_3 Reduce sample load c1->s1_3 s2_1 Use degassed solvents c2->s2_1 s2_2 Work at low temperature c2->s2_2 s2_3 Maintain acidic/neutral pH c2->s2_3 s3_1 Use HPLC-grade solvents c3->s3_1 s3_2 Ensure clean glassware c3->s3_2 s3_3 Filter samples before injection c3->s3_3

Caption: Troubleshooting Logic for Low Purity of this compound.

References

Optimization of extraction methods for sulfated flavonoids from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Sulfated Flavonoid Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing extraction methods for sulfated flavonoids from biological matrices. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in extracting sulfated flavonoids compared to their non-sulfated counterparts?

A1: The primary challenge lies in the stability of the sulfate ester bond, which is prone to hydrolysis under acidic conditions.[1] Therefore, extraction methods must avoid the use of acids, which are commonly employed in standard flavonoid extraction protocols to improve stability and recovery.[2][3] Additionally, the sulfate group significantly increases the polarity of the flavonoid, altering its solubility characteristics compared to the corresponding aglycones or glycosides.[1] This requires careful selection of polar solvents or solvent systems.

Q2: Which solvents are most effective for extracting sulfated flavonoids?

A2: Due to their high polarity, sulfated flavonoids are best extracted using polar solvents.[1] Aqueous mixtures of methanol (MeOH) or ethanol (EtOH) are commonly used.[2][3] For instance, successful extractions have been performed using 50% or 80% methanol in water (v/v).[2][3] The choice of solvent and its concentration is a critical parameter that often requires optimization for each specific biological matrix.[4]

Q3: Can modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) be used for sulfated flavonoids?

A3: Yes, modern techniques can be highly effective, offering benefits such as reduced extraction time and lower solvent consumption.[4][5] However, it is crucial to carefully optimize parameters like power and temperature. Excessive ultrasonic power or high microwave-induced temperatures can potentially lead to the degradation of thermolabile compounds, including the cleavage of the sulfate group.[6][7] Small-scale experiments to determine the ideal balance of efficiency and stability are recommended.[6]

Q4: Is a sample purification step necessary after extraction?

A4: It is often recommended. Crude extracts from biological matrices can contain numerous interfering compounds.[4] Techniques like Solid-Phase Extraction (SPE) can be employed to clean up the sample, concentrating the sulfated flavonoids and removing contaminants that could interfere with downstream analysis, such as LC-MS.[8]

Q5: How can I confirm the presence and stability of sulfated flavonoids in my extract?

A5: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical method. By operating in negative ion mode, sulfated flavonoids can be detected by observing a characteristic neutral loss of 80 Da (corresponding to SO₃) during collision-induced dissociation in the mass spectrometer.[3][9] Comparing extracts prepared with and without sonication, or those left at room temperature for extended periods, can help assess the stability of the compounds during sample processing.[3]

Troubleshooting Guide

Issue / Question Potential Cause(s) Recommended Solution(s)
Why is my sulfated flavonoid yield consistently low? Inappropriate Solvent: The polarity of your solvent may not be optimal for sulfated flavonoids, which are highly polar.[1][6]Solvent Screening: Test aqueous mixtures of polar solvents like methanol or ethanol at different concentrations (e.g., 50%, 70%, 80%) to find the most efficient system for your matrix.[2][3][10]
Degradation during Extraction: The sulfate group may be hydrolyzing due to acidic conditions, which can be present naturally in the matrix or introduced inadvertently.[1][2][3]Maintain Neutral pH: Ensure your extraction solvent is neutral or slightly basic. Avoid adding any acids to the extraction solution.[2][3]
Insufficient Cell Disruption: The solvent may not be effectively penetrating the cellular structures to release the target compounds.Optimize Physical Disruption: Ensure the biological matrix is finely ground or homogenized.[2] For advanced methods, optimize parameters like ultrasonic power or microwave intensity to enhance cell wall disruption without causing degradation.
Suboptimal Temperature: While higher temperatures can improve solubility, excessive heat can degrade sulfated flavonoids.[5][6]Temperature Optimization: Perform small-scale extractions across a range of temperatures (e.g., 40°C to 70°C) to find the optimal point that maximizes yield without causing degradation.[4][11]
How can I tell if my compounds are degrading (losing the sulfate group)? Acidic Conditions: The most common cause of sulfate group cleavage is exposure to acid.[1][2]Check pH: Measure the pH of your sample slurry and extraction solvent. Buffer the solvent if necessary.
Excessive Energy Input: High sonication power or prolonged microwave irradiation can lead to thermal degradation.[7]Reduce Energy Input: Test lower power settings and shorter extraction times. Monitor the temperature of the extraction vessel to ensure it does not exceed the stability range of your target compounds.[12][13]
My LC-MS chromatogram is very complex with many interfering peaks. Co-extraction of Contaminants: The chosen solvent may be extracting a wide range of other compounds from the matrix.[4]Implement a Purification Step: Use Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) to clean up the extract before analysis.[8]
Non-selective Extraction Method: The extraction conditions are not selective for your target compounds.Optimize Solvent Selectivity: Adjust the water content in your alcohol-water mixture. Sometimes, a slightly less polar mixture can reduce the extraction of highly polar interferences while still efficiently extracting sulfated flavonoids.

Experimental Protocols & Workflows

Protocol 1: Recommended Method for Extraction of Sulfated Flavonoids

This protocol is adapted from methodologies developed specifically for sulfated flavonoids and emphasizes the preservation of the sulfate group.[2][3]

1. Sample Preparation: a. Harvest fresh biological material (e.g., plant leaves). b. Weigh the material and immediately flash-freeze it in liquid nitrogen to halt metabolic activity.[2] c. Grind the frozen material into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction: a. Prepare the extraction solution: Methanol/Water (80/20, v/v). Avoid adding any acid.[2][3] b. For each 1 mg of fresh weight, add 40 µL of the extraction solution.[3] c. Add an initial aliquot of the solvent to the frozen plant powder and homogenize thoroughly with a disposable pestle.[3] d. Use the remaining solvent to wash the pestle and combine it with the homogenate. e. For enhanced extraction, the sample can be sonicated in an ultrasonic bath for 15-30 minutes, ensuring the water temperature is controlled to prevent overheating.[3]

3. Sample Processing: a. Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the solid debris. b. Carefully collect the supernatant. c. For cleaner results, filter the supernatant through a 0.22 µm syringe filter into an analysis vial. d. The sample is now ready for LC-MS analysis.

Diagram: Experimental Workflow for Sulfated Flavonoid Extraction

G Experimental Workflow for Sulfated Flavonoid Extraction cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Harvest Harvest Biological Matrix Freeze Flash-Freeze in Liquid Nitrogen Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind AddSolvent Add Neutral Extraction Solvent (e.g., 80% MeOH) Grind->AddSolvent Homogenize Homogenize/ Sonicate AddSolvent->Homogenize Centrifuge Centrifuge to Pellet Debris Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.22 µm) Collect->Filter LCMS LC-MS Analysis (Neutral Loss Scan) Filter->LCMS

Caption: A typical workflow from sample preparation to analysis.

Diagram: General Workflow for Method Optimization

G Workflow for Extraction Method Optimization Start Define Objective: Extract Sulfated Flavonoids Matrix Characterize Biological Matrix Start->Matrix MethodSelect Select Extraction Method (e.g., UAE, MAE, Solvent) Matrix->MethodSelect SolventScreen Screen Solvents (MeOH/H2O, EtOH/H2O) MethodSelect->SolventScreen Conventional SingleFactor Single-Factor Experiments (Temp, Time, Ratio, Power) MethodSelect->SingleFactor Modern (UAE/MAE) SolventScreen->SingleFactor RSM Response Surface Methodology (RSM) for Optimization SingleFactor->RSM Validation Validate Optimal Conditions RSM->Validation Final Final Optimized Protocol Validation->Final

Caption: Decision process for developing a new extraction protocol.

Quantitative Data Summary: Optimized Extraction Parameters

The following tables summarize optimized conditions for various flavonoid extraction methods from different biological matrices. While not all studies focus on sulfated flavonoids, these parameters provide excellent starting points for optimization.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
Biological MatrixTarget CompoundOptimal ConditionsYield / ResultReference
Scutellariae RadixFlavonoidsEthanol: 26.12%, (NH₄)₂SO₄: 20.02%, Ratio: 40 mL/g, Time: 5 minHigh efficiency & selectivity[14]
Lactuca indica L.FlavonoidsRatio: 24.76 mL/g, Power: 411.43 W, Ethanol: 58.86%, Time: 30 min48.01 mg/g[15]
Camellia fascicularisFlavonoidsRatio: 60 mL/g, Ethanol: 40%, Temp: 72.3°C, Time: 1.6 h4.765%[16]
'Qi-Nan' AgarwoodFlavonoidsRatio: 1:50 g/mL, Ethanol: 60%, Time: 30 min6.68%
Potentilla fruticosa L.FlavonoidsRatio: 40:1 mL/g, Power: 300 W, Time: 50 min (using DES)High yield
Table 2: Microwave-Assisted Extraction (MAE) Parameters
Biological MatrixTarget CompoundOptimal ConditionsYield / ResultReference
Phyllostachys heterocyclaFlavonoidsEthanol: 78.1%, Time: 24.9 min, Power: 559 W4.67%[12]
Armeniaca mume Sieb.FlavonoidsCellulase: 2.0%, Power: 200 W, Time: 5 min, Hydrolysis: 50 minImproved efficiency[17]
Ribes mandshuricumFlavonoidsTemp: 54°C, Time: 10 min, Ratio: 27 mL/g (using DES)High yields (e.g., 4.78 mg/g Trifolin)[18]
Table 3: Supercritical Fluid Extraction (SFE) Parameters
Biological MatrixTarget CompoundOptimal ConditionsYield / ResultReference
Hops (Humulus lupulus L.)FlavonoidsTemp: 50°C, Pressure: 25 MPa, Modifier: 50%, Ethanol: 80%7.8 mg/g[11]
Spruce Bark WastesPhenolicsTemp: 40°C, Pressure: 100 bar, Modifier: Ethanol30.46% (w/w)[19]
Table 4: Enzyme-Assisted Extraction (EAE) Parameters
Biological MatrixTarget CompoundOptimal ConditionsYield / ResultReference
Padina gymnospora (Seaweed)Phenolics & PolysaccharidesEnzyme: Alcalase, Ratio: 61.31 mL/g, Temp: 60.5°C, Time: 1.95 hHigher than conventional methods[20]
Brown AlgaFucoidanEnzyme: Cellulase & Alginate (4% w/w), Time: 3 h30% fucoidan release[21]

References

Technical Support Center: Strategies to Enhance Quercetin 3-Sulfate Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of Quercetin 3-sulfate (Q3S) and other quercetin metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo concentration of this compound typically low after oral administration of quercetin?

A1: The low systemic exposure of this compound (Q3S) stems from the overall poor oral bioavailability of its parent compound, quercetin. Several factors contribute to this limitation:

  • Low Aqueous Solubility: Quercetin is practically insoluble in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2][3] Its solubility in artificial gastric and intestinal fluid is reported to be as low as 5.5 µg/mL and 28.9 µg/mL, respectively.[1][4]

  • Rapid and Extensive Metabolism: Once absorbed into intestinal cells (enterocytes) and the liver, quercetin undergoes extensive Phase II metabolism, primarily glucuronidation and sulfation, before it can reach systemic circulation.[5][6] This "first-pass metabolism" converts quercetin into various conjugates, including quercetin-3-glucuronide (Q3G) and quercetin-3'-sulfate (a major metabolite), meaning very little free quercetin aglycone is found in plasma.[4][7]

  • Efflux by Transporters: The resulting quercetin conjugates are actively transported out of cells and back into the intestinal lumen or into bile by efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP).[6][7] This active removal further reduces the net amount of metabolites that reach the bloodstream.

Q2: What are the primary formulation strategies to increase the systemic levels of quercetin metabolites like Q3S?

A2: Since Q3S is a metabolite, strategies focus on increasing the absorption of the parent quercetin. By delivering more quercetin aglycone into the bloodstream, the body's metabolic processes can generate higher concentrations of its sulfated conjugates. Key strategies include:

  • Nanoformulations: Encapsulating quercetin in nanocarriers can overcome solubility issues and protect it from premature degradation.[2][8] These formulations enhance surface area and can be designed for controlled release.[9]

    • Lipid-Based Nanocarriers: Systems like liposomes, solid-lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) improve oral absorption.[4][9] One study showed that quercetin-loaded SLNs increased the area under the curve (AUC), a measure of total drug exposure, by 5.71 times compared to a simple suspension in rats.[4]

    • Polymer-Based Nanoparticles: Using biodegradable polymers can improve the absorption, distribution, metabolism, and excretion (ADME) profile of quercetin.[9]

    • Nanosuspensions: These formulations, consisting of the pure, poorly soluble drug suspended in a dispersion, have been shown to significantly increase dissolution rate and permeability.[10]

  • Lipid-Based Systems (Phytosomes): Complexing quercetin with phospholipids (e.g., lecithin) creates a more lipophilic structure called a phytosome. This enhances its ability to cross cell membranes. A quercetin phytosome formulation was found to increase bioavailability by up to 20-fold in a human pharmacokinetic study.[3][11]

  • Co-administration with Metabolic Inhibitors: The bioavailability of quercetin can be limited by Phase II metabolizing enzymes. Co-administering an inhibitor of these enzymes can increase the amount of absorbed quercetin. Piperine, an extract from black pepper, is known to inhibit the glucuronidation process and has been shown to enhance the bioavailability of other compounds.[3][4]

Q3: When analyzing plasma samples for quercetin bioavailability, is it sufficient to measure only the free quercetin aglycone?

A3: No, this is a critical point of experimental error. Measuring only the free quercetin aglycone will lead to a severe underestimation of total absorption.[11] After absorption, quercetin is rapidly and almost completely converted to its glucuronide and sulfate conjugates.[4][7] Therefore, the standard and required practice is to measure total quercetin . This involves treating the plasma or tissue samples with a mixture of β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to the parent quercetin aglycone before quantification by a method like HPLC or LC-MS/MS.[11]

Q4: How do membrane transporters influence the cellular uptake and tissue distribution of this compound?

A4: Once quercetin is metabolized to Q3S and circulates in the plasma, its entry into target cells and its elimination are heavily dependent on membrane transporters. Q3S uptake is not primarily by passive diffusion but is a carrier-mediated process.[12]

  • Uptake Transporters: Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are crucial for the uptake of Q3S into cells, such as those in the kidney and liver.[5][7] Specifically, Q3S has a high affinity for OAT1 and OATP4C1.[7][12] Studies in cell lines have shown that expressing OAT4 can increase Q3S uptake by 2.3-fold.[12]

  • Efflux Transporters: Efflux transporters like MRP2, MRP4, and BCRP are involved in pumping Q3S out of cells, for instance, from kidney tubular cells into the urine for excretion.[7] The interplay between these uptake and efflux transporters dictates the net intracellular concentration and retention of Q3S in various tissues.

Q5: Can a prodrug strategy be used to enhance quercetin bioavailability?

A5: Yes, a prodrug approach is a viable chemical modification strategy. A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body.[13][14] For quercetin, this involves masking its hydroxyl groups with other chemical moieties to improve properties like solubility and stability. For example, Quercetin Pentabenzensulfonate (QPBS) was designed as a potential prodrug with an improved partition coefficient (LogP) and hydrolysis kinetics, suggesting it could enhance oral bioavailability.[15][16] The goal is for the prodrug to be absorbed more efficiently than quercetin itself, after which in vivo enzymes would cleave the modifying groups to release the active quercetin, which can then be metabolized to Q3S and other conjugates.[13]

Troubleshooting Guides

Guide 1: Issue - Low or Undetectable Plasma Concentrations of Total Quercetin
Potential CauseRecommended Solution
Poor Formulation Quality Ensure the formulation is homogenous and stable. For suspensions, use a vortex and sonicator immediately before administration. Verify particle size and encapsulation efficiency for nanoformulations.[11]
Incorrect Dosing Technique For oral gavage in rodents, use a proper-sized, ball-tipped needle to avoid injury and ensure the full dose is delivered to the stomach. Ensure the vehicle volume is appropriate (e.g., <10 mL/kg for mice).[11]
Inadequate Sample Processing Crucial Step: Confirm that plasma samples were treated with an effective concentration of β-glucuronidase and sulfatase. The incubation time and temperature must be optimized to ensure complete hydrolysis of all conjugates back to the aglycone form for accurate total quercetin measurement.[11]
Insufficient Analytical Sensitivity Use a highly sensitive analytical method like LC-MS/MS for quantification. Ensure the method's lower limit of quantification (LLOQ) is sufficient to detect the expected low concentrations.
Rapid Elimination The sampling time points may be too late. Quercetin metabolites often appear in plasma within 1-2 hours and are excreted within a few hours.[17] Conduct a pilot study with more frequent, earlier blood collection time points (e.g., 15, 30, 60, 120 minutes) to capture the peak concentration (Cmax).
Guide 2: Issue - High Inter-Subject Variability in Pharmacokinetic Data
Potential CauseRecommended Solution
Inconsistent Formulation Dosing Ensure the formulation is homogenous. If using a suspension, mix thoroughly between dosing each animal to prevent settling of quercetin particles.
Differences in Food Intake The food matrix can affect quercetin absorption.[18] Standardize the fasting period for all animals before dosing. The presence of fats can enhance absorption, so controlling diet is critical for consistency.[17][18]
Biological Variation High inter-subject variability is common for compounds with low bioavailability and extensive metabolism. Increase the number of animals per group (n) to improve the statistical power and obtain a more reliable mean pharmacokinetic profile.
Stress During Dosing/Sampling Stress can alter gastrointestinal motility and blood flow, affecting absorption. Handle animals consistently and minimize stress during the experiment.

Quantitative Data Summary

The following table summarizes the reported enhancement in quercetin bioavailability using different formulation strategies.

Formulation StrategyDelivery SystemModelFold Increase in Bioavailability (AUC vs. Free Quercetin)Reference
Lipid Nanoparticles Solid Lipid Nanoparticles (SLNs)Rats5.71[4]
Phytosome Complex Quercetin-Lecithin ComplexHumans~20[3][11]
Nanosuspension SPC-Pip-Que-NSps (with Piperine)Rats6.53 (Absolute Bioavailability of 23.58% vs 3.61%)[4]
Nanosuspension Optimized NanosuspensionIn vitro3.35 (Permeability)[10]

Visualizations: Workflows and Pathways

Quercetin_Metabolism_Pathway cluster_gut GI Tract / Enterocyte cluster_metabolism Phase II Metabolism cluster_circulation Systemic Circulation (Portal Vein -> Liver) cluster_target Target Tissue / Kidney Oral_Que Oral Quercetin (Low Solubility) Absorbed_Que Quercetin Aglycone Oral_Que->Absorbed_Que Absorption Q3G Quercetin-3-Glucuronide Absorbed_Que->Q3G UGTs Q3S Quercetin-3-Sulfate Absorbed_Que->Q3S SULTs Efflux Efflux (MRP2, BCRP) Q3G->Efflux Plasma_Metabolites Plasma Metabolites (Q3S, Q3G, etc.) Q3G->Plasma_Metabolites To Blood Q3S->Efflux Q3S->Plasma_Metabolites To Blood Efflux->Oral_Que Back to Lumen Liver Liver (Further Metabolism) Plasma_Metabolites->Liver Uptake Uptake (OATs, OATPs) Plasma_Metabolites->Uptake Liver->Plasma_Metabolites Re-circulation Cell Target Cell Excretion Excretion Cell->Excretion Efflux (MRPs) Uptake->Cell Cellular Action

Caption: Metabolic pathway of oral quercetin, highlighting absorption, first-pass metabolism, and transport.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: In Vivo Study cluster_analysis Phase 3: Bioanalysis cluster_data Phase 4: Data Analysis Formulation 1. Prepare Quercetin Formulation (e.g., Nanosuspension) QC 2. Quality Control (Particle Size, PDI) Formulation->QC Animals 3. Acclimatize & Fast Animals QC->Animals Dosing 4. Oral Administration (Gavage) Animals->Dosing Sampling 5. Serial Blood Sampling (e.g., 0-24h) Dosing->Sampling Centrifuge 6. Harvest Plasma Sampling->Centrifuge Hydrolysis 7. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Centrifuge->Hydrolysis Extraction 8. Sample Extraction (e.g., SPE, LLE) Hydrolysis->Extraction Quantify 9. LC-MS/MS Quantification Extraction->Quantify PK_Analysis 10. Pharmacokinetic Modeling (Calculate AUC, Cmax, Tmax) Quantify->PK_Analysis

Caption: Standard experimental workflow for assessing the oral bioavailability of quercetin formulations.

Detailed Experimental Protocols

Protocol 1: Quantification of Total Quercetin in Rodent Plasma

This protocol outlines the key steps for measuring total quercetin (aglycone + conjugates) after enzymatic hydrolysis.

1. Materials and Reagents:

  • Rodent plasma with anticoagulant (e.g., K2EDTA).

  • Quercetin analytical standard.

  • Internal Standard (IS) solution (e.g., Morin).

  • β-glucuronidase (from Helix pomatia or similar) and sulfatase solution in acetate or phosphate buffer (pH ~5.0).

  • Acetonitrile (ACN), HPLC or LC-MS grade.

  • Formic Acid (FA).

  • Protein precipitation solvent (e.g., ACN with 1% FA and IS).

2. Sample Preparation and Hydrolysis:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution.

  • Add 50 µL of the prepared β-glucuronidase/sulfatase enzyme solution.

  • Vortex briefly and incubate the mixture in a water bath at 37°C for at least 1 hour (optimization may be required, some protocols use overnight incubation).

  • After incubation, stop the reaction and precipitate proteins by adding 200 µL of ice-cold protein precipitation solvent.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Quantification:

  • Chromatography: Use a C18 reverse-phase column. Employ a gradient elution method with mobile phase A (e.g., water with 0.1% FA) and mobile phase B (e.g., ACN with 0.1% FA).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

    • Quercetin Transition (example): Q1: 301.0 m/z -> Q3: 151.0 m/z

    • Internal Standard Transition (example for Morin): Q1: 301.0 m/z -> Q3: 137.0 m/z

  • Quantification: Construct a calibration curve using the quercetin analytical standard (subjected to the same sample preparation process) and calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the IS.[11]

Protocol 2: Example Preparation of Quercetin Nanosuspension via Antisolvent Precipitation

This protocol is a generalized example based on common laboratory methods.[10]

1. Materials:

  • Quercetin powder.

  • Solvent: A suitable organic solvent where quercetin is soluble (e.g., ethanol, acetone).

  • Antisolvent: Water (deionized or purified).

  • Stabilizer(s): A polymer and/or a surfactant to prevent particle aggregation (e.g., Polyvinylpyrrolidone (PVP), Sodium Lauryl Sulfate (SLS), Pluronic F68).

2. Method:

  • Organic Phase: Dissolve quercetin in the chosen organic solvent to create a saturated or near-saturated solution.

  • Aqueous Phase: Dissolve the stabilizer(s) in the antisolvent (water).

  • Precipitation: Under high-speed stirring (e.g., using a magnetic stirrer or overhead mixer), inject the organic quercetin solution into the aqueous stabilizer solution. The solvent-to-antisolvent ratio is a critical parameter to optimize.

  • Solvent Removal: Remove the organic solvent from the resulting suspension. This is typically done using a rotary evaporator under reduced pressure.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS). Aim for a particle size < 500 nm and a low PDI (< 0.3) for homogeneity.

    • Zeta Potential: Measure to assess the surface charge and stability of the suspension.

    • Drug Loading: Determine the concentration of quercetin in the final nanosuspension to confirm loading efficiency.

References

Addressing solubility issues of Quercetin 3-sulfate in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Quercetin 3-sulfate (Q3S) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous experimental buffer?

A1: this compound (Q3S), like its parent compound quercetin, has limited solubility in aqueous solutions, particularly at neutral or acidic pH. Precipitation is a common issue and can be attributed to several factors:

  • Low Intrinsic Aqueous Solubility: While sulfation generally improves water solubility compared to quercetin, Q3S is still not freely soluble in water.

  • pH of the Buffer: The solubility of flavonoids is often pH-dependent. Quercetin's solubility, for instance, increases with higher pH. While specific data for Q3S is limited, a similar trend may be expected.

  • High Final Concentration: The desired concentration of Q3S in your experiment may exceed its solubility limit in the chosen buffer.

  • Improper Dissolution Method: Directly adding solid Q3S to an aqueous buffer will likely result in poor dissolution and precipitation. The recommended method involves preparing a concentrated stock solution in an organic solvent first.

  • Temperature: Temperature can influence solubility, although its effect on Q3S has not been extensively documented.

  • Buffer Composition: Interactions with salts and other components in the buffer can also affect the solubility of the compound.

Q2: What is the recommended method for preparing a this compound stock solution?

A2: The most effective and widely recommended method for preparing a Q3S solution for experimental use is to first create a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a preferred solvent for Q3S analysis and is commonly used for preparing stock solutions of poorly water-soluble compounds for in vitro assays.

Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with many researchers aiming for concentrations at or below 0.1% (v/v). It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the Q3S-treated cells.

Q4: Are there any alternatives to DMSO for dissolving this compound?

A4: While DMSO is the most common choice, other organic solvents like ethanol may also be used to prepare stock solutions. However, the final concentration of any organic solvent in the cell culture medium must be carefully controlled to avoid toxicity. For quercetin, ethanol has been used, but its solvating capacity for Q3S may differ.

Q5: How should I store my this compound stock solution?

A5: It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C and protected from light. Aqueous solutions of quercetin are not recommended for storage for more than one day, and a similar precaution should be taken with Q3S.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding the Q3S stock solution to the aqueous buffer. The final concentration of Q3S is too high for the chosen buffer.Decrease the final concentration of Q3S in your experiment. You may need to perform a solubility test to determine the maximum soluble concentration in your specific buffer.
The stock solution was not added to the buffer correctly.Add the stock solution dropwise into the pre-warmed buffer while gently vortexing or swirling to ensure rapid and even dispersion. This helps to avoid localized high concentrations that can lead to precipitation.
Precipitate forms over time during the experiment. The compound is degrading in the experimental conditions (e.g., physiological pH and temperature).If your experimental design allows, consider using a buffer with a slightly more acidic pH, as quercetin is more stable under these conditions. Adding stabilizers like ascorbic acid to the culture medium can also help protect against auto-oxidation. If possible, reduce the incubation time of your experiment.
Inconsistent experimental results. The compound is not fully dissolved in the stock solution, leading to inaccurate concentrations.Ensure that the Q3S is completely dissolved in the organic solvent before making further dilutions. Sonication can be used to aid dissolution. Visually inspect the stock solution for any particulate matter before use.
The final concentration of the organic solvent is affecting the biological system.Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level for your specific cell line.

Quantitative Data on Solubility

Direct quantitative solubility data for this compound in various experimental buffers is limited in the available literature. However, it is generally accepted that the sulfation of quercetin enhances its aqueous solubility. For the parent compound, quercetin, some solubility data is available and can provide a useful reference.

Table 1: Solubility of Quercetin in Various Solvents and Buffers

Solvent/BufferTemperatureSolubilitySource(s)
Water25 °C~0.01 mg/mL[1]
Ethanol37 °C~4.0 mg/mL[1]
DMSO25 °C~150 mg/mL[1]
Distilled WaterNot Specified0.1648 mg/mL[2]
Buffer pH 1.237 °CPractically insoluble[3]
Buffer pH 4.537 °CHigher than at pH 1.2 and 6.8[3]
Buffer pH 6.837 °CPractically insoluble[3]
Buffer pH 7.0Not Specified0.013 mg/mL[4]
Citrate Buffer pH 4.5Not Specified3.89 ± 0.59 mg/L

Note: This data is for quercetin, not this compound. The solubility of Q3S is expected to be higher in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filter (for cell culture applications)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Sterilization (for cell culture): For experiments requiring sterile conditions, draw the Q3S stock solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step will remove any potential microbial contaminants.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in light-protected tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

Objective: To dilute the concentrated Q3S stock solution into the final experimental buffer (e.g., cell culture medium, PBS).

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Pre-warmed (if for cell culture) sterile aqueous buffer (e.g., DMEM, PBS)

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the concentrated Q3S stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experimental buffer. Use the formula: C1V1 = C2V2 , where:

    • C1 = Concentration of the stock solution

    • V1 = Volume of the stock solution to be added

    • C2 = Desired final concentration

    • V2 = Final volume of the working solution

  • Dilution: While gently vortexing or swirling the pre-warmed aqueous buffer, add the calculated volume of the Q3S stock solution dropwise. This ensures rapid and uniform mixing, which helps to prevent localized precipitation.

  • Final Solvent Concentration Check: Verify that the final concentration of DMSO in the working solution is below the toxic level for your experimental system (typically <0.5% for cell culture).

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments to minimize the risk of degradation or precipitation.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Troubleshooting_Solubility start Start: Solubility Issue with Q3S check_stock Is the stock solution clear? start->check_stock precipitate_immediate Precipitate forms immediately upon dilution? check_stock->precipitate_immediate Yes re_dissolve_stock Re-dissolve stock solution (vortex/sonicate) check_stock->re_dissolve_stock No precipitate_over_time Precipitate forms over time? precipitate_immediate->precipitate_over_time If still issues lower_concentration Lower final Q3S concentration precipitate_immediate->lower_concentration Yes optimize_dilution Optimize dilution method (dropwise addition, mixing) precipitate_immediate->optimize_dilution No inconsistent_results Inconsistent experimental results? precipitate_over_time->inconsistent_results If still issues check_stability Check compound stability (pH, temp, light) precipitate_over_time->check_stability Yes use_fresh Prepare fresh working solutions immediately before use precipitate_over_time->use_fresh No verify_stock_prep Verify stock solution preparation and storage inconsistent_results->verify_stock_prep Yes check_dmso_conc Check final DMSO concentration and vehicle controls inconsistent_results->check_dmso_conc No end_fail Further investigation needed inconsistent_results->end_fail If still issues re_dissolve_stock->check_stock end_success Resolution: Soluble Solution lower_concentration->end_success optimize_dilution->end_success check_stability->end_success use_fresh->end_success verify_stock_prep->end_success check_dmso_conc->end_success

Caption: Troubleshooting workflow for Q3S solubility.

Experimental Workflow for Preparing this compound Solutions

Q3S_Preparation_Workflow start Start: Prepare Q3S Solution weigh 1. Weigh Q3S Powder start->weigh add_dmso 2. Add DMSO to desired stock concentration weigh->add_dmso dissolve 3. Dissolve completely (Vortex/Sonicate) add_dmso->dissolve sterilize 4. Sterile filter (for cell culture) dissolve->sterilize aliquot 5. Aliquot and store at -20°C/-80°C sterilize->aliquot prepare_working 6. Prepare working solution aliquot->prepare_working dilute 7. Dilute stock into aqueous buffer prepare_working->dilute use 8. Use immediately in experiment dilute->use end End use->end

Caption: Workflow for preparing Q3S solutions.

Potential Signaling Pathways Modulated by Quercetin and its Metabolites

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Quercetin Quercetin / Q3S Quercetin->PI3K inhibits Quercetin->Akt inhibits

Caption: Quercetin's inhibitory effect on the PI3K/Akt pathway.

MAPK Signaling Pathway

MAPK_Pathway Stimulus External Stimulus (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Quercetin Quercetin / Q3S Quercetin->MAPKKK modulates Quercetin->MAPK modulates

Caption: Quercetin's modulatory effect on the MAPK pathway.

References

Mitigating matrix effects in the quantification of Quercetin 3-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Quercetin 3-sulfate. Our aim is to help you mitigate matrix effects and ensure accurate and reproducible results in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1] This phenomenon, a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS), can lead to either ion suppression or enhancement.[2] Consequently, matrix effects can negatively impact the accuracy, precision, and sensitivity of your analytical method, leading to erroneous quantification.[1][3] The severity of these effects is often dependent on the performance of the chromatographic separation.

Q2: What are the common causes of matrix effects in bioanalytical assays?

A2: Matrix effects are typically caused by endogenous or exogenous components in the biological sample that co-elute with the analyte of interest.[4] In biological matrices like plasma or serum, phospholipids are a major contributor to matrix effects, particularly ion suppression.[5] Other substances that can cause interference include proteins, salts, carbohydrates, and metabolites.[6] The composition of the matrix can vary, for instance, urine composition can fluctuate, affecting the analysis.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The most common method to evaluate matrix effects is the post-extraction spike method.[3] This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration.[3] A significant difference between the two responses indicates the presence of ion suppression or enhancement.[3] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix extract is injected.[2] Dips or peaks in the analyte's signal indicate regions of ion suppression or enhancement.[2]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Inappropriate mobile phase pH.Adjust the mobile phase pH using additives like formic acid or ammonium acetate to improve peak symmetry.[6]
Column overload.Reduce the injection volume or the concentration of the sample.[6]
Secondary interactions with the stationary phase.Consider using a different column chemistry, such as one with end-capping.[6]
Issue 2: Low Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient extraction from the biological matrix.Optimize the extraction solvent and pH for Liquid-Liquid Extraction (LLE) or the sorbent and elution solvent for Solid-Phase Extraction (SPE).[6]
Analyte degradation during sample processing.Perform extraction at a lower temperature to minimize degradation and assess the stability of this compound throughout the sample preparation workflow.[6][7]
Issue 3: High Signal Variability (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent sample preparation.Automate the sample preparation process if possible to improve consistency.[6]
Significant and variable matrix effects.The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability.[5][6]
Instability of this compound in the matrix or final extract.Evaluate the stability of the analyte under different storage conditions and throughout the analytical process.[7]
Issue 4: Ion Suppression or Enhancement
Possible Cause Troubleshooting Step
Co-elution of matrix components (e.g., phospholipids).Improve chromatographic separation to resolve this compound from interfering peaks.[6] This can be achieved by optimizing the gradient elution.
High concentration of salts in the sample.Implement a more rigorous sample clean-up procedure, such as Solid-Phase Extraction (SPE), to remove salts and other interferences.[5][6]

Experimental Protocols & Data

Protocol 1: Sample Preparation Techniques to Mitigate Matrix Effects

Effective sample preparation is the most critical step in reducing matrix effects.[5] The choice of technique depends on the sample matrix, analyte concentration, and the required level of cleanliness.

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins.[5][6] While it removes a large portion of proteins, it may not effectively remove other matrix components like phospholipids.[6]

    • Protocol:

      • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.[8]

      • Vortex the mixture for 3 minutes.[8]

      • Centrifuge at 12,000 rpm for 5 minutes.[8]

      • Collect the supernatant and evaporate to dryness under a stream of nitrogen at 37°C.[8]

      • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous sample into an immiscible organic solvent, providing a cleaner extract than PPT.[6]

    • Protocol:

      • To a plasma sample, add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).

      • Vortex thoroughly to ensure efficient partitioning of this compound into the organic layer.

      • Centrifuge to separate the layers.

      • Transfer the organic layer to a new tube and evaporate to dryness.

      • Reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): A highly effective method for removing interfering matrix components and concentrating the analyte.[6] Reversed-phase SPE cartridges (e.g., C18) are commonly used for flavonoids.[6]

    • Protocol:

      • Condition the SPE cartridge with methanol followed by water.

      • Load the pre-treated sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove polar interferences.

      • Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluate and reconstitute in the mobile phase.

Data Presentation: Comparison of Sample Preparation Techniques
Sample Preparation MethodAdvantagesDisadvantagesTypical Recovery for Flavonoids
Protein Precipitation (PPT) Simple, fast, inexpensive, applicable to a wide range of analytes.[5]Inability to concentrate analytes, significant ion suppression from remaining components like phospholipids.[5]85-115%
Liquid-Liquid Extraction (LLE) Provides a cleaner extract than PPT.[6]Can be more time-consuming and may have lower recovery if partitioning is not optimal.80-110%
Solid-Phase Extraction (SPE) Highly effective at removing interferences, allows for analyte concentration.[6]More complex and expensive than PPT and LLE.90-105%
Protocol 2: LC-MS/MS Analysis of this compound

An optimized LC-MS/MS method is crucial for achieving the necessary sensitivity and selectivity.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used (e.g., ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 µm).[8]

    • Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile or methanol (Solvent B) is typical.[8]

    • Flow Rate: Approximately 0.350 - 0.400 mL/min.[8]

    • Injection Volume: 1-10 µL.[8]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for quercetin and its sulfate conjugates.[7][8]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8]

    • MRM Transitions: For this compound, the precursor ion would be [M-H]⁻ at m/z 381. The product ions would result from the loss of the sulfate group (SO₃), leading to the quercetin fragment at m/z 301. A neutral loss scan for 80 Da (the mass of SO₃) can be used for profiling sulfated flavonoids.[7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Quercetin301.0151.0 / 179.2Negative ESI[8]
This compound381.0301.0Negative ESI

Visualization of Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Simple & Fast lle Liquid-Liquid Extraction (LLE) start->lle Cleaner Extract spe Solid-Phase Extraction (SPE) start->spe Highest Purity extract Clean Extract ppt->extract lle->extract spe->extract lc LC Separation (C18 Column) extract->lc ms MS/MS Detection (MRM) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inaccurate Quantification check_recovery Assess Analyte Recovery start->check_recovery check_peak_shape Evaluate Peak Shape start->check_peak_shape check_precision Check Signal Precision start->check_precision eval_matrix_effect Evaluate Matrix Effect (Post-Extraction Spike) start->eval_matrix_effect optimize_prep Optimize Sample Prep (SPE/LLE) check_recovery->optimize_prep If low optimize_lc Optimize Chromatography check_peak_shape->optimize_lc If poor use_is Use Stable Isotope-Labeled Internal Standard check_precision->use_is If poor eval_matrix_effect->optimize_prep If significant eval_matrix_effect->use_is If significant dilute_sample Dilute Sample eval_matrix_effect->dilute_sample If significant

Caption: Troubleshooting logic for inaccurate quantification results.

References

Technical Support Center: Enzymatic Synthesis of Quercetin 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of enzymatically synthesized Quercetin 3-sulfate.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound. Each problem is presented with potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Why is the final yield of my target product, this compound, consistently low or undetectable?

Low product yield is a frequent challenge that can stem from multiple factors throughout the experimental workflow. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.[1][2]

Potential Causes and Solutions:

  • Inactive or Unstable Enzyme: The sulfotransferase (SULT) may have lost activity due to improper storage, handling, or reaction conditions.

    • Solution: Confirm enzyme activity with a standard substrate known to be sulfated by your specific SULT.[2] If inactivity is confirmed, source a new batch of the enzyme or re-purify if produced in-house. Ensure the enzyme is stored at the correct temperature and in a stabilizing buffer.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's catalytic activity.

    • Solution: Systematically optimize the reaction conditions. Test a range of pH values and temperatures to find the optimum for your specific sulfotransferase. The optimal pH for enzymes that act on quercetin can vary, with some showing maximum activity around pH 8.0.[3]

  • Degradation of Sulfate Donor (PAPS): The universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is known to be unstable.[4][5][6]

    • Solution: Use freshly prepared or commercially sourced high-quality PAPS. Avoid repeated freeze-thaw cycles. Consider using a PAPS regeneration system if conducting large-scale synthesis.

  • Substrate Inhibition: High concentrations of quercetin can inhibit the activity of sulfotransferases.[7][8][9][10][11]

    • Solution: Perform a substrate titration experiment to determine the optimal quercetin concentration. It may be necessary to use lower substrate concentrations to avoid inhibition. A fed-batch approach, where quercetin is added gradually, can also be effective.

  • Poor Substrate Solubility: Quercetin has low aqueous solubility, which can limit its availability to the enzyme.

    • Solution: Dissolve quercetin in a small amount of a water-miscible organic solvent like DMSO before adding it to the reaction mixture. Be mindful that high concentrations of organic solvents can denature the enzyme.

Issue 2: Poor Regioselectivity and Formation of Multiple Products

My reaction produces a mixture of quercetin sulfates (e.g., disulfates, trisulfates) instead of predominantly this compound. How can I improve the regioselectivity?

The formation of multiple sulfated products is a common issue, as quercetin has several hydroxyl groups available for sulfation.[12][13][14] The regioselectivity is largely determined by the specific sulfotransferase used.

Potential Causes and Solutions:

  • Enzyme Specificity: The sulfotransferase you are using may not have a high specificity for the 3-hydroxyl group of quercetin. Some enzymes are known to sulfate other positions, such as the 3'-, 4'-, and 7-hydroxyl groups.[15][16]

    • Solution: Screen different sulfotransferases from various sources. Bacterial aryl sulfotransferases (ASTs), for example, from Desulfitobacterium hafniense, have been shown to sulfate flavonoids and may offer different regioselectivity.[14][17][18]

  • Excess Sulfate Donor: A high molar excess of the sulfate donor (e.g., p-nitrophenyl sulfate - pNPS) can drive the reaction towards the formation of multiple sulfated products.[12]

    • Solution: Optimize the molar ratio of quercetin to the sulfate donor. Start with an equimolar ratio and gradually increase the amount of the donor to find the optimal balance between yield and regioselectivity.

  • Reaction Time: Longer reaction times can lead to the formation of more highly sulfated products.

    • Solution: Perform a time-course experiment and analyze samples at different time points to determine the optimal reaction duration for maximizing the yield of the desired monosulfate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for the enzymatic sulfation of quercetin?

The optimal pH and temperature are highly dependent on the specific sulfotransferase being used. For many enzymes, the optimal temperature is in the range of 30-70°C.[19] However, it is important to note that the "optimal temperature" can be a misleading parameter, as it can be influenced by the duration of the assay and enzyme stability.[20] A typical starting point for the reaction is 37°C.[7][15] The optimal pH can also vary, but many sulfotransferases function well in a slightly acidic to neutral pH range (e.g., pH 6.2-7.4).[7][15] It is crucial to determine the optimal conditions for your specific enzyme empirically.

Q2: How can I monitor the progress of the reaction?

The reaction progress can be monitored by taking aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[14][21][22][23][24] This will allow you to track the consumption of quercetin and the formation of this compound and any other byproducts.

Q3: What are the best methods for purifying the final product?

Preparative HPLC is a highly effective method for purifying this compound from the reaction mixture.[25][26] A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[21]

Q4: Can the choice of sulfate donor affect the reaction outcome?

Yes, the choice and concentration of the sulfate donor are critical. PAPS is the universal biological sulfate donor, but it can be expensive and unstable.[4][5][6] As an alternative, p-nitrophenyl sulfate (pNPS) is often used with bacterial aryl sulfotransferases, which are PAPS-independent.[13][14][17] The leaving group of the sulfate donor can influence the reaction kinetics.[17]

Q5: What are some common inhibitors of sulfotransferases that I should be aware of?

Quercetin itself is a potent inhibitor of some sulfotransferases, which can lead to substrate inhibition at high concentrations.[7][8][9][11][27] Other flavonoids and phenolic compounds present in the reaction mixture as impurities can also act as inhibitors.[28] Additionally, the product of the PAPS-dependent reaction, adenosine 3',5'-diphosphate (PAP), can be inhibitory.

Data Presentation

Table 1: Influence of Reaction Parameters on Quercetin Sulfation

ParameterTypical RangePotential Impact on Yield and SelectivityKey Considerations
pH 6.0 - 9.0Enzyme activity is highly pH-dependent. The optimal pH varies between different sulfotransferases.[3][29]Must be optimized for the specific enzyme used.
Temperature 25°C - 45°CHigher temperatures can increase reaction rates but may also lead to enzyme denaturation over time.[19][20]Balance reaction rate with enzyme stability. A common starting point is 37°C.[7][15]
Enzyme Conc. VariesHigher enzyme concentration generally leads to a faster reaction rate, but can be costly.Optimize for cost-effectiveness and desired reaction time.
Quercetin Conc. 1 µM - 100 µMHigh concentrations can lead to substrate inhibition.[7][8][9] Low solubility can be a limiting factor.Determine the optimal concentration to avoid inhibition. Use of a co-solvent may be necessary.
Sulfate Donor Conc. 1 - 10 molar eq.A high excess can lead to the formation of multiple sulfated products.[12]Optimize the molar ratio to quercetin for desired product profile.

Table 2: Analytical Methods for this compound Analysis

MethodPrincipleApplicationAdvantagesDisadvantages
HPLC-UV/DAD Separation based on polarity, detection by UV absorbance.Quantification of quercetin and its sulfated products.Robust, widely available, good for quantification.May not distinguish between isomers with similar retention times.
LC-MS Separation by HPLC coupled with mass spectrometry for identification.Identification and confirmation of product structure.High sensitivity and specificity, can identify isomers based on fragmentation.More expensive and complex than HPLC-UV.
NMR Nuclear Magnetic Resonance spectroscopy.Definitive structural elucidation of the purified product.Provides detailed structural information.Requires highly pure sample and specialized equipment.

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

This protocol provides a general starting point and should be optimized for the specific sulfotransferase and experimental setup.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

    • Add the sulfate donor, PAPS, to a final concentration of 0.1 mM.[15]

    • Add quercetin (dissolved in a minimal amount of DMSO) to the desired final concentration (e.g., 10 µM).

  • Enzyme Addition:

    • Add the purified sulfotransferase enzyme to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a predetermined duration (e.g., 30-90 minutes).[15] Gentle shaking may be beneficial.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol, or by heat inactivation.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC Analysis of this compound

This protocol is a general method for the analysis of quercetin and its sulfates.

  • HPLC System: A standard HPLC system with a UV/Diode-Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • A linear gradient from a low to a high percentage of Solvent B is typically used to separate quercetin and its more polar sulfated products. An example gradient could be 5% to 50% Solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maxima of quercetin (around 254 nm and 370 nm).

  • Injection Volume: 10-20 µL.

  • Quantification: Create a standard curve using a purified this compound standard to quantify the product in the reaction samples.

Visualizations

Enzymatic_Sulfation_of_Quercetin Quercetin Quercetin (Substrate) SULT Sulfotransferase (Enzyme) Quercetin->SULT PAPS PAPS (Sulfate Donor) PAPS->SULT Product This compound (Product) SULT->Product PAP PAP (Byproduct) SULT->PAP

Caption: Enzymatic sulfation of quercetin to form this compound.

Troubleshooting_Workflow Start Start: Low/No Yield CheckEnzyme Is the enzyme active? (Test with control substrate) Start->CheckEnzyme CheckPAPS Is the PAPS fresh and of high quality? CheckEnzyme->CheckPAPS Yes SolutionEnzyme Solution: Replace/re-purify enzyme CheckEnzyme->SolutionEnzyme No OptimizeConditions Are reaction conditions (pH, temp) optimal? CheckPAPS->OptimizeConditions Yes SolutionPAPS Solution: Use fresh PAPS CheckPAPS->SolutionPAPS No CheckSubstrate Is there substrate inhibition or low solubility? OptimizeConditions->CheckSubstrate Yes SolutionConditions Solution: Optimize pH and temperature OptimizeConditions->SolutionConditions No SolutionSubstrate Solution: Titrate substrate conc. Use co-solvent CheckSubstrate->SolutionSubstrate Yes End Yield Improved CheckSubstrate->End No SolutionEnzyme->End SolutionPAPS->End SolutionConditions->End SolutionSubstrate->End

Caption: Troubleshooting workflow for low yield of this compound.

Optimization_Logic decision decision process process result result start Start Optimization d1 Desired Yield Achieved? start->d1 p1 Vary pH (e.g., 6.0 to 8.5) d1->p1 No end Optimized Protocol d1->end Yes d2 Yield Improved? p1->d2 p2 Vary Temperature (e.g., 25°C to 45°C) d2->p2 Yes (Fix pH) d2->p2 No (Revert pH) d3 Yield Improved? p2->d3 p3 Vary Substrate:Donor Ratio (e.g., 1:1 to 1:5) d3->p3 Yes (Fix Temp) d3->p3 No (Revert Temp) d4 Yield and Selectivity Optimal? p3->d4 d4->p1 No (Iterate) d4->end Yes

Caption: Logical flow for optimizing reaction conditions.

References

Troubleshooting low cell uptake of Quercetin 3-sulfate in culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low cellular uptake of Quercetin 3-sulfate in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the cellular uptake of this compound low in my cell culture experiments?

A1: Low cellular uptake of this compound can be attributed to several factors. Unlike its aglycone form (Quercetin), which can passively diffuse across cell membranes, this compound uptake is primarily a carrier-mediated process. This transport is dependent on the expression and activity of specific protein transporters on the cell surface. Key factors influencing uptake include:

  • Cell Line-Specific Transporter Expression: The abundance of Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) varies significantly between cell lines.[1][2] Cell lines with low or absent expression of the necessary transporters, such as OAT2, OAT4, and OATP4C1, will exhibit poor uptake.[1][2]

  • Compound Stability: Quercetin and its derivatives can be unstable in standard cell culture media (e.g., DMEM) at physiological pH (7.2-7.4) and temperature (37°C), leading to degradation and reduced availability for cellular uptake.[3][4][5]

  • Experimental Conditions: Factors such as the pH of the culture medium, incubation time, and the presence of inhibitors can significantly impact the efficiency of transporter-mediated uptake.[1][6]

  • Serum Protein Binding: Components of fetal bovine serum (FBS) and other serum supplements can bind to flavonoids, potentially reducing their free concentration available for cellular uptake.[7]

Q2: Which transporters are responsible for the cellular uptake of this compound?

A2: The cellular uptake of this compound is an active transport process facilitated by specific solute carrier (SLC) transporters. Research has identified the following as key players:

  • Organic Anion Transporter 2 (OAT2) [1][2]

  • Organic Anion Transporter 4 (OAT4) [1][2]

  • Organic Anion Transporting Polypeptide 4C1 (OATP4C1) [1][2]

The uptake has been shown to be saturable and temperature-dependent, which are characteristic features of carrier-mediated transport.[1][2]

Q3: How does the pH of the cell culture medium affect the uptake of this compound?

A3: The pH of the cell culture medium can significantly influence the uptake of this compound. Studies have shown that a slightly acidic pH can enhance uptake. For instance, the uptake of Quercetin 3'-O-sulfate in HEK293 cells expressing OAT4 and OATP4C1 was notably higher at pH 6.0 compared to physiological pH.[1][2] This is likely due to the effect of pH on the ionization state of the molecule and the activity of the transporters. Furthermore, quercetin and its derivatives are more stable at a slightly acidic pH, which can prevent degradation and increase the concentration of the compound available for uptake.[3][4]

Q4: Can components of the cell culture medium, like serum, interfere with the uptake?

A4: Yes, components of the cell culture medium, particularly serum, can interfere with the cellular uptake of this compound. Serum albumin is a major protein in fetal bovine serum (FBS) and is known to bind to flavonoids.[7] This binding can reduce the concentration of free this compound in the medium, thereby decreasing its availability for transport into the cells. When troubleshooting low uptake, consider reducing the serum concentration or using a serum-free medium for the duration of the experiment, if compatible with your cell line's viability.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low cellular uptake of this compound.

Problem Potential Cause Recommended Solution
Low or no detectable intracellular this compound Inappropriate cell line: The cell line may not express the required OAT and OATP transporters.1. Verify Transporter Expression: Check the literature or use techniques like qPCR or Western blotting to confirm the expression of OAT2, OAT4, and OATP4C1 in your chosen cell line. 2. Select an Appropriate Cell Line: Consider using cell lines known to express these transporters, such as HepG2 or HEK293 cells engineered to overexpress the specific transporters.[1][2]
Degradation of this compound: The compound may be unstable and degrading in the cell culture medium.1. Optimize Medium pH: If your experimental design allows, use a medium with a slightly acidic pH (e.g., 6.0-6.5) to improve stability and enhance transporter activity.[1][3] 2. Add Stabilizers: Include antioxidants like ascorbic acid in the culture medium to protect the compound from auto-oxidation.[5][6] 3. Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound immediately before each experiment. 4. Minimize Exposure to Light and Air: Protect your solutions from light and minimize exposure to air to prevent degradation.
Sub-optimal Incubation Conditions: Incubation time and temperature may not be optimal for uptake.1. Perform a Time-Course Experiment: Measure intracellular concentrations at various time points (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation time. 2. Ensure Proper Temperature: Maintain the incubation temperature at 37°C, as transporter-mediated uptake is an active process that is temperature-dependent.[1][2]
Inconsistent or highly variable results between replicates Inconsistent Compound Preparation: Poor solubility or precipitation of the compound.1. Ensure Complete Dissolution: Dissolve the compound in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells.[3] 2. Vortex Thoroughly: Vortex the stock and final diluted solutions well before adding them to the cells. 3. Visually Inspect for Precipitation: Before adding to cells, visually inspect the medium for any signs of precipitation.[2]
Uneven Cell Seeding: Inconsistent cell numbers across wells.1. Create a Single-Cell Suspension: Ensure cells are well-resuspended to a single-cell suspension before seeding. 2. Proper Plating Technique: Pipette cells carefully and avoid introducing bubbles. Allow plates to sit at room temperature for a few minutes before placing them in the incubator to ensure even cell distribution.
Uptake is observed but is lower than expected Inhibition of Transporters: Components in the medium or the compound itself at high concentrations may be inhibiting the transporters.1. Test a Range of Concentrations: Perform a dose-response experiment to determine if high concentrations are inhibitory. 2. Consider Serum-Free Conditions: As serum proteins can bind to the compound, try performing the uptake assay in a serum-free medium or a simple buffer like Hanks' Balanced Salt Solution (HBSS).[7]
Efflux of the Compound: The compound may be actively transported out of the cell by efflux pumps.1. Use Efflux Pump Inhibitors: Co-incubate with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if intracellular accumulation increases.

Data Presentation

Table 1: Effect of pH on this compound Uptake

Cell LineTransporter ExpressedpHFold Increase in Uptake (compared to control)Reference
HEK293OAT46.02.3[1][2]
HEK293OATP4C16.01.4[1][2]

Table 2: IC50 Values of Inhibitors for Relevant Transporters

TransporterInhibitorIC50 (µM)Reference
OAT2Indomethacin3.7[8]
OAT2Furosemide10.8[8]
OAT4Candesartan60-88.9[9]
OAT4Losartan18.0-24.8[9]
OATP4C1Nicardipine51[10]
OATP4C1Spironolactone53[10]
OATP4C1Fluvastatin41[10]
OATP4C1Crizotinib24[10]

Experimental Protocols

Protocol 1: Cellular Uptake Assay for this compound

This protocol provides a general framework for measuring the cellular uptake of this compound. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Cells of interest (e.g., HepG2, or HEK293 cells stably expressing OAT2, OAT4, or OATP4C1)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer or methanol/water solution)

  • Cell scraper

  • Microplate reader (if using a colorimetric or fluorescent detection method)

  • HPLC or LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed cells in a suitable format (e.g., 24-well or 96-well plates) at a density that allows them to reach near-confluence on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Treatment Solution:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed (37°C) HBSS or serum-free medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.5%).

  • Uptake Experiment:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the treatment solution containing this compound to each well.

    • Incubate the plate at 37°C for the desired time period (determined from a time-course experiment). To measure non-specific uptake and passive diffusion, a control plate can be incubated at 4°C.

  • Stopping the Uptake:

    • To terminate the uptake, quickly aspirate the treatment solution.

    • Immediately wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis and Sample Collection:

    • Add an appropriate volume of lysis buffer to each well.

    • Incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris.

  • Quantification:

    • Collect the supernatant for analysis.

    • Quantify the intracellular concentration of this compound using a validated analytical method such as HPLC or LC-MS/MS.

    • Normalize the data to the protein concentration of the cell lysate, determined by a protein assay (e.g., BCA assay).

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in cell lysates.

Materials:

  • Cell lysate containing this compound

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (ACN)

  • Formic acid

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

  • C18 analytical column

Methodology:

  • Sample Preparation:

    • To 100 µL of cell lysate, add 10 µL of the internal standard solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the reconstituted sample onto a C18 column.

      • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B. The flow rate is typically 0.3-0.5 mL/min.

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in negative ion mode.

      • Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for this compound and the internal standard. For this compound (parent ion m/z 381), a characteristic product ion is the quercetin aglycone at m/z 301.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of this compound spiked into a blank cell lysate matrix.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Q3S_ext This compound OATP OATP4C1 Q3S_ext->OATP OAT OAT2 / OAT4 Q3S_int This compound OAT->Q3S_int OATP->Q3S_int Bio_effect Biological Effects Q3S_int->Bio_effect

Caption: Cellular uptake pathway of this compound.

Experimental_Workflow Prep Prepare this compound Solution Incubate Incubate with Cells (37°C) Prep->Incubate Wash Wash with Ice-Cold PBS Incubate->Wash Lyse Lyse Cells Wash->Lyse Quantify Quantify by LC-MS/MS Lyse->Quantify End End: Data Analysis Quantify->End

Caption: Workflow for a cellular uptake experiment.

Troubleshooting_Logic Check_Stability Is the compound stable in the medium? Optimize_pH Optimize pH / Add Stabilizers Check_Stability->Optimize_pH No Check_Transporters Does the cell line express OATs/OATPs? Check_Stability->Check_Transporters Yes Optimize_pH->Check_Transporters Change_Cell_Line Select a different cell line or use overexpression system Check_Transporters->Change_Cell_Line No Check_Conditions Are incubation time and temperature optimal? Check_Transporters->Check_Conditions Yes Change_Cell_Line->Check_Conditions Optimize_Conditions Perform time-course and dose-response experiments Check_Conditions->Optimize_Conditions No End Improved Uptake Check_Conditions->End Yes Optimize_Conditions->End

Caption: A logical approach to troubleshooting low uptake.

References

Purity assessment and quality control of synthetic Quercetin 3-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and quality control of synthetic Quercetin 3-sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of synthetic this compound? A1: The purity of synthetically produced this compound can vary. Published synthetic methods report purities of at least 90% as determined by HPLC.[1][2] Commercially purchased standards, however, can exceed 98% purity.[1][2] The primary contaminant often found in synthetic preparations is the parent molecule, quercetin.[1]

Q2: What are the common impurities I should expect in my synthetic sample? A2: The most prevalent impurity is unreacted quercetin.[1] Other potential impurities could include different quercetin sulfate isomers (e.g., monosulfates at positions 7, 3', and 4') and disulfates, which may form during the synthesis process.[1][2][3] Impurities related to the parent quercetin, such as Kaempferol and Isorhamnetin, could also be present depending on the purity of the starting material.[4]

Q3: How should I store this compound to ensure its stability? A3: Sulfated flavonoids can be unstable.[5] For short-term storage, dried synthetic this compound stored at +4°C has shown no decomposition for up to a month.[1] As a general precaution, and similar to its parent compound quercetin, it is advisable to protect the compound from light, high temperatures, oxygen, and alkaline pH to prevent degradation.[6]

Q4: My this compound solution is changing color. Is this a sign of degradation? A4: Yes, a color change, typically to a brownish-yellow, can indicate oxidation or degradation of the flavonoid structure, a known issue with the parent compound, quercetin.[6] It is highly recommended to use freshly prepared solutions and minimize their exposure to light and air to ensure the integrity of your experimental results.

Q5: How can I definitively confirm the identity of my synthetic this compound? A5: A combination of analytical techniques is recommended for unambiguous identification.

  • LC-MS/MS: This is a powerful tool for confirming the molecular weight and fragmentation pattern. For sulfated flavonoids, a characteristic loss of the SO₃ group (80 Da) is observed in the MS/MS spectrum.[5]

  • NMR Spectroscopy: ¹H NMR analysis of the isolated compound can provide structural confirmation by showing shifts in the signals of protons near the sulfation site.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of synthetic this compound.

Problem Potential Cause(s) Recommended Solution(s) & Protocol(s)
Low Purity (<90%) Detected by HPLC 1. Incomplete Sulfation Reaction: The reaction may not have gone to completion, leaving significant amounts of quercetin starting material. 2. Degradation: The compound may have degraded during synthesis, workup, or storage.1. Optimize Synthesis: Ensure the molar excess of the sulfating agent (e.g., sulfur trioxide-N-triethylamine complex) is sufficient. A 10-fold molar excess has been used successfully.[1][2] 2. Purification: Use preparative HPLC to isolate the this compound peak from impurities. 3. Proper Handling: Perform the reaction and purification under an inert atmosphere (e.g., nitrogen) and protect the material from light and heat.[6]
Poor Peak Shape (Tailing) in HPLC 1. Secondary Silanol Interactions: The hydroxyl groups on this compound can interact with residual silanol groups on the C18 column packing, causing peak tailing.[7] 2. Incorrect Mobile Phase pH: If the pH is not optimal, partial ionization of the analyte can occur, leading to peak distortion.[7]1. Acidify Mobile Phase: Add a small amount of acid to the mobile phase to suppress the ionization of both the analyte and the silanol groups. Protocol: Prepare the mobile phase (e.g., Acetonitrile:Water) with 0.1% formic acid or phosphoric acid to adjust the pH to around 3.0.[7][8] 2. Use a Modern Column: Employ a high-purity, end-capped silica column designed to minimize silanol interactions.
Multiple Peaks in HPLC Chromatogram 1. Isomeric Impurities: The synthesis may have produced other monosulfated or disulfated isomers of quercetin.[1] 2. Parent Compound: A significant peak is likely to be unreacted quercetin.[1] 3. Degradation Products: The sample may have degraded over time.1. Co-injection: Spike the sample with a quercetin standard to confirm the identity of that peak. 2. LC-MS/MS Analysis: Analyze the sample to determine the molecular weight of the compounds corresponding to each peak. All monosulfate isomers will have the same mass, but disulfates will be heavier. Fragmentation patterns may help in identification.
Inconsistent Retention Times in HPLC 1. Temperature Fluctuations: Ambient temperature changes can affect retention time. 2. Mobile Phase Inconsistency: Improperly mixed or degrading mobile phase can cause shifts.1. Use a Column Oven: Maintain a constant column temperature (e.g., 30°C or 37°C) for reproducible results.[8][9] 2. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily, and ensure it is thoroughly mixed and degassed before use.

Experimental Protocols & Data

Protocol 1: HPLC-UV Purity Assessment

This protocol provides a standard method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh and dissolve the synthetic this compound in a suitable solvent (e.g., methanol or isopropanol) to a known concentration (e.g., 10-50 µg/mL).[8][10][11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][10]

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (acidified to pH 3.0 with phosphoric or formic acid). A common starting ratio is 30:70 (v/v) Acetonitrile:Water.[8]

    • Flow Rate: 1.0 mL/min.[10][11]

    • Detection Wavelength: Monitor at the absorbance maxima for flavonoids, typically around 254 nm and 370 nm.[8][11][12]

    • Injection Volume: 20 µL.[8][13]

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Table 1: Representative HPLC Parameters for Analysis

ParameterConditionReference(s)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[4][10]
Mobile Phase Acetonitrile : Acidified Water (pH 3.0)[8]
Flow Rate 1.0 - 1.1 mL/min[8][10]
Detector DAD or UV[8][11]
Wavelength 254 nm and/or ~370 nm[8][11][12]
Column Temp. 30°C[8]
Protocol 2: LC-MS/MS Confirmation

This protocol is for the structural confirmation of this compound.

  • Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[14][15]

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in the initial mobile phase.

  • LC Conditions: Use HPLC conditions similar to those in Protocol 1 to achieve chromatographic separation.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for detecting sulfated compounds.[15]

    • Full Scan (MS1): Scan a mass range of m/z 100-1000 to find the parent ion. The expected [M-H]⁻ for this compound (C₁₅H₁₀O₁₀S) is approximately m/z 381.0.[5][16]

    • Product Ion Scan (MS/MS): Select the parent ion (m/z 381.0) for collision-induced dissociation (CID).

  • Data Analysis: Look for the characteristic neutral loss of the sulfate group (SO₃, 80 Da), resulting in a major fragment ion corresponding to the quercetin aglycone at m/z 301.0.[5]

Table 2: Expected Mass Spectrometry Data

AnalyteFormulaIonization ModeParent Ion [M-H]⁻Key Fragment IonReference(s)
This compoundC₁₅H₁₀O₁₀SNegative ESI~381.0~301.0 ([M-H-SO₃]⁻)[5][16]
Quercetin (Impurity)C₁₅H₁₀O₇Negative ESI~301.0N/A[17]

Visual Guides & Workflows

G cluster_0 Purity Assessment Workflow for Synthetic this compound start Receive Synthetic This compound prep Sample Preparation (Dissolve in suitable solvent) start->prep hplc_screen HPLC-UV Screening (Purity Estimation) prep->hplc_screen purity_check Purity > 95%? hplc_screen->purity_check lcms_id Impurity Identification (LC-MS/MS) purity_check->lcms_id Yes purify Consider Purification (e.g., Prep-HPLC) purity_check->purify No quantify Quantify Impurities & Final Purity Report lcms_id->quantify end QC Passed quantify->end fail Further Optimization Needed purify->fail

Caption: Workflow for the purity assessment of synthetic this compound.

G cluster_1 Troubleshooting Unexpected HPLC Peaks start Unexpected Peak Observed in HPLC Chromatogram check_parent Spike with Quercetin Standard. Does it co-elute? start->check_parent is_parent Peak is Quercetin (Starting Material) check_parent->is_parent Yes check_mass Run LC-MS Analysis. Determine Molecular Weight. check_parent->check_mass No mass_match_sulfate Mass matches Quercetin-Sulfate? check_mass->mass_match_sulfate is_isomer Peak is likely an Isomer (e.g., 7- or 4'-Sulfate) mass_match_sulfate->is_isomer Yes mass_match_other Mass matches other known impurity? mass_match_sulfate->mass_match_other No is_other_impurity Identify known impurity (e.g., disulfate) mass_match_other->is_other_impurity Yes is_unknown Peak is Unknown. (Possible degradation product or other artifact) mass_match_other->is_unknown No

Caption: Decision tree for identifying unknown peaks in an HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Quercetin and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin, a prominent dietary flavonoid, is extensively metabolized in the body into various forms, including methylated, glucuronidated, and sulfated derivatives. Understanding the antioxidant capacity of these metabolites is crucial for elucidating the in vivo mechanisms of action of quercetin and for the development of novel therapeutic agents. This guide provides a comparative analysis of the antioxidant activity of quercetin and its major metabolites, supported by experimental data from various in vitro assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of quercetin and its primary metabolites have been evaluated using several established assays. The following tables summarize the half-maximal inhibitory concentration (IC50), Trolox Equivalent Antioxidant Capacity (TEAC), and Oxygen Radical Absorbance Capacity (ORAC) values, providing a quantitative comparison of their potency. Lower IC50 values indicate greater antioxidant activity, while higher TEAC and ORAC values signify a stronger antioxidant capacity.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µM)Reference
Quercetin3.07[1]
Isorhamnetin24.61[1]
TamarixetinData not available
Quercetin-3-O-glucuronideData not available

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 (µM)Reference
Quercetin3.64[1]
Isorhamnetin14.54[1]
TamarixetinData not available
Quercetin-3-O-glucuronideData not available

Table 3: Trolox Equivalent Antioxidant Capacity (TEAC)

CompoundTEAC Value (mM Trolox equivalents)Reference
Quercetin4.7[2]
Isorhamnetin (3'-O-methylquercetin)~2.5 (pH dependent)[3]
TamarixetinData not available
Quercetin-3,4'-diglucoside1.3[4]
Quercetin-3-glucoside (Isoquercitrin)2.2[4]
Quercetin-4'-glucoside2.5[4]

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol Trolox equivalents/µmol)Reference
Quercetin4.3[5]
IsorhamnetinData not available
TamarixetinData not available
Quercetin-3-O-glucuronideData not available

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols offer a standardized framework for assessing the antioxidant capacity of flavonoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare various concentrations of the test compound (quercetin and its metabolites) and a standard antioxidant (e.g., Trolox) in methanol.

  • In a 96-well plate, add a specific volume of the test or standard solution to each well.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at approximately 734 nm.

Procedure:

  • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).

  • Add a small volume of the test or standard solution to a cuvette or 96-well plate.

  • Add the diluted ABTS•+ solution and mix.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[7]

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is monitored spectrophotometrically at 593 nm.

Procedure:

  • Preparation of FRAP Reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix the above solutions in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.[8]

  • Warm the FRAP reagent to 37°C.

  • Prepare various concentrations of the test compound and a standard (e.g., Trolox or FeSO₄).

  • Add the FRAP reagent to a cuvette or 96-well plate.

  • Add the sample or standard solution and mix.

  • Incubate at 37°C for a defined period (e.g., 4-30 minutes).[8][9]

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of the standard.

Signaling Pathways and Experimental Workflows

The antioxidant effects of quercetin and its metabolites are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the endogenous antioxidant defense system.

Key Signaling Pathways
  • Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE). Quercetin and its metabolites can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant response.[10] This activation can be triggered by the mild pro-oxidant effect of these compounds, which leads to the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and initiate gene transcription.[7][11]

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Quercetin has been shown to modulate this pathway, which can indirectly influence the cellular redox state.[12][13] For instance, activation of the PI3K/Akt pathway can lead to the phosphorylation and inhibition of GSK-3β, a kinase that can promote oxidative stress.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Activity Assays cluster_cellular_assay Cell-Based Assay cluster_data_analysis Data Analysis Quercetin Quercetin & Metabolites DPPH DPPH Assay Quercetin->DPPH ABTS ABTS Assay Quercetin->ABTS FRAP FRAP Assay Quercetin->FRAP ORAC ORAC Assay Quercetin->ORAC CAA Cellular Antioxidant Activity (CAA) Assay Quercetin->CAA Standard Standard (Trolox) Standard->DPPH Standard->ABTS Standard->FRAP Standard->ORAC IC50 IC50 Calculation DPPH->IC50 ABTS->IC50 TEAC_ORAC TEAC/ORAC Calculation ABTS->TEAC_ORAC FRAP->TEAC_ORAC ORAC->TEAC_ORAC CAA->TEAC_ORAC Comparison Comparative Analysis IC50->Comparison TEAC_ORAC->Comparison

Caption: Experimental workflow for comparative antioxidant analysis.

Signaling_Pathways cluster_stimulus Stimulus cluster_pathways Signaling Cascades cluster_response Cellular Response Quercetin Quercetin & Metabolites PI3K PI3K Quercetin->PI3K Activates Keap1 Keap1 Quercetin->Keap1 Inhibits Dissociation Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Phosphorylates/ Activates ARE ARE Nrf2->ARE Translocates & Binds Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes Promotes Transcription Reduced_ROS Reduced Oxidative Stress Antioxidant_Enzymes->Reduced_ROS Leads to

Caption: Key signaling pathways modulated by quercetin metabolites.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quercetin 3-Sulfate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites is paramount for pharmacokinetic studies, quality control, and understanding biological effects. Quercetin 3-sulfate, a primary metabolite of the dietary flavonoid quercetin, requires robust analytical methods for its determination in various matrices, including plasma, urine, and plant extracts. The cross-validation of these analytical methods is a critical step to ensure data integrity, reliability, and comparability across different laboratories or techniques.

This guide provides an objective comparison of the two most common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We present a summary of their performance, detailed experimental protocols, and a logical framework for cross-validation.

Principles of Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when performed under slightly different conditions, such as in a different laboratory, by a different analyst, or with different instrumentation.[1] It is also used to compare the performance of two different analytical methods. The primary goal is to ensure the interchangeability of the analytical data.[2]

The process typically involves a predefined protocol that outlines the scope, acceptance criteria, and experiments to be performed.[3] Key validation parameters that are compared include specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantification (LOQ).[4]

Comparison of Analytical Methods for this compound Quantification

The choice between HPLC-DAD and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, including the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique is a robust and cost-effective method suitable for the quantification of analytes that possess a chromophore. While less sensitive than LC-MS/MS, it can be a reliable method for samples with relatively high concentrations of this compound, such as in some plant extracts or pharmaceutical formulations.[5]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of metabolites in complex biological matrices due to its high selectivity and sensitivity.[6] LC-MS/MS can detect and quantify analytes at very low concentrations, making it ideal for pharmacokinetic studies in plasma or urine.[6]

The following table summarizes the typical validation parameters for both HPLC-DAD and LC-MS/MS methods for the analysis of this compound.

Validation ParameterHPLC-DAD (Representative)LC-MS/MS (for Sulfated Flavonoids)
**Linearity (R²) **> 0.995[7][8]> 0.99[9]
Accuracy (% Recovery) 88.6% - 110.7%[7]Within ± 15.3%[10]
Precision (%RSD) < 2% (Intra-day), < 3% (Inter-day)[8]< 15%[10]
Limit of Detection (LOD) 0.046 µg/mL[7]0.36 ng/mL
Limit of Quantification (LOQ) 0.14 µg/mL[7]1.25 ng/mL
Specificity/Selectivity Moderate; potential for interference from co-eluting compounds.[2]High; based on specific precursor-product ion transitions.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.

HPLC-DAD Method for Quercetin Derivatives (Adaptable for this compound)

This protocol is based on a validated method for quercetin and can be adapted for the analysis of its sulfate conjugate.

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

3. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient mixture of acetonitrile and water (acidified to pH 3.0 with formic or acetic acid).[11][12]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 368 nm.[7]

  • Injection Volume: 20 µL.[11]

LC-MS/MS Method for this compound

This protocol is based on a method developed for the quantification of sulfated flavonoids.[9][13]

1. Sample Preparation (from Plant Extract):

  • Weigh 100 mg of the dried plant extract powder.

  • Add 5 ml of methanol and sonicate for 15 minutes.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Prepare calibration standards by spiking a blank matrix with known concentrations of this compound.

3. Chromatographic Conditions:

  • Column: Restek Raptor C18 Core-Shell column.[9][13]

  • Mobile Phase: A linear gradient of methanol with 0.1% formic acid in water.[9][13]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

4. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in negative mode.[9]

  • Detection: Multiple Reaction Monitoring (MRM) using a neutral loss scan of 80 Da, corresponding to the loss of the sulfate group (SO₃).[9][13]

Visualization of Workflows and Logical Relationships

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

cluster_prep Sample Preparation cluster_analysis Analytical Method Sample Biological or Plant Sample Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup Filtration / SPE Extraction->Cleanup FinalSample Final Sample for Injection Cleanup->FinalSample Injection Injection into LC System FinalSample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (DAD or MS/MS) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: General analytical workflow for this compound quantification.

cluster_method1 Method A (e.g., HPLC-DAD) cluster_method2 Method B (e.g., LC-MS/MS) cluster_comparison Cross-Validation M1_Val Full Method Validation M1_Data Validation Data A M1_Val->M1_Data Stat_Comp Statistical Comparison of Validation Parameters M1_Data->Stat_Comp M2_Val Full Method Validation M2_Data Validation Data B M2_Val->M2_Data M2_Data->Stat_Comp Conclusion Assessment of Method Equivalence Stat_Comp->Conclusion

Caption: Logical flow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-DAD and LC-MS/MS are viable techniques for the quantification of this compound. The choice of method should be guided by the specific analytical requirements, such as the desired sensitivity and the complexity of the sample matrix. LC-MS/MS is generally superior for bioanalytical applications due to its higher sensitivity and selectivity. However, for less complex matrices or when higher concentrations are expected, a well-validated HPLC-DAD method can provide accurate and reliable results more economically. Cross-validation between these methods, or between different laboratories using the same method, is essential to ensure the consistency and comparability of data, which is a cornerstone of robust scientific research and drug development.

References

Bioavailability of Quercetin Metabolites: A Comparative Guide to Quercetin 3-Sulfate and Quercetin Glucuronides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercetin, a prominent dietary flavonoid, is extensively studied for its antioxidant, anti-inflammatory, and potential therapeutic properties. However, its clinical efficacy is intrinsically linked to its bioavailability, which is characterized by rapid and extensive metabolism following oral ingestion. Quercetin aglycone is rarely found in systemic circulation; instead, it is biotransformed into conjugated metabolites, primarily glucuronides and sulfates.[1][2][3] This guide provides an objective comparison of the bioavailability of two major classes of these metabolites: quercetin 3-sulfate and quercetin glucuronides, supported by experimental data and detailed methodologies.

Comparative Bioavailability Analysis

Direct comparative studies on the oral administration of isolated this compound versus isolated quercetin glucuronides are scarce. The existing body of research focuses on analyzing the profile of circulating metabolites after the administration of quercetin aglycone or its glycosides. These studies reveal that both sulfated and glucuronidated conjugates are the predominant forms of quercetin found in plasma.[4][5]

In rats fed a diet containing quercetin, the resulting plasma metabolites were identified as sulfo- and glucurono-sulfo conjugates.[4] Studies in humans have identified quercetin-3'-sulfate and quercetin-3-glucuronide as major metabolites in plasma.[1]

A key pharmacokinetic study in rats provides a direct comparison between orally administered quercetin aglycone and quercetin-3-O-β-glucuronide (Q3G).[6][7] The results demonstrated that after oral administration of quercetin, the plasma concentration of its metabolite Q3G was approximately 18-fold higher than that of the parent quercetin aglycone, establishing Q3G as a major, and more bioavailable, active component in plasma.[7][8] When Q3G itself was administered orally, it was absorbed, although more slowly than quercetin aglycone, likely due to its higher polarity which hinders passive diffusion across cell membranes.[6]

The data strongly suggests that glucuronidation is a primary and efficient pathway for quercetin absorption and circulation. While sulfated forms are also consistently detected, the quantitative data available for orally administered Q3G highlights its significant contribution to the total bioavailability of quercetin metabolites.

Data Presentation: Pharmacokinetics in Rats

The following table summarizes the pharmacokinetic parameters for quercetin and its metabolite, quercetin-3-O-β-glucuronide (Q3G), in rat plasma following the oral administration of either quercetin aglycone or Q3G. This data is derived from a comparative study and provides the most direct quantitative comparison currently available.

Compound Administered (100 mg/kg, oral)Analyte in PlasmaCmax (ng/mL)Tmax (h)AUC (mg·h·L⁻¹)
Quercetin Quercetin842.1 ± 508.4~0.75 & ~51583.9 ± 583.3
Q3G6694.5 ± 1690~0.75 & ~539529.2 ± 6108.2
Quercetin-3-O-β-glucuronide (Q3G) Quercetin316.1 ± 132~0.75 & ~51394.6 ± 868.1
Q3G4964.8 ± 1095.2~0.75 & ~524625.1 ± 1563.8
Data adapted from Yang et al., 2016.[6][7] Values are presented as mean ± SD. The double peaks observed for Tmax may be attributed to enterohepatic recirculation or other complex absorption phenomena.[6]

Mandatory Visualization

G cluster_0 Gastrointestinal Tract cluster_1 Metabolism & Circulation Oral Quercetin Oral Quercetin Small Intestine Small Intestine Oral Quercetin->Small Intestine Transit Enterocytes Enterocytes Small Intestine->Enterocytes Absorption Liver Liver Enterocytes->Liver First-Pass Metabolism (Portal Vein) Q_Glucuronide Quercetin Glucuronides Enterocytes->Q_Glucuronide Glucuronidation (UGT) Q_Sulfate Quercetin Sulfates Enterocytes->Q_Sulfate Sulfation (SULT) Liver->Q_Glucuronide Glucuronidation Liver->Q_Sulfate Sulfation Plasma Plasma Q_Glucuronide->Plasma Circulation Q_Sulfate->Plasma Circulation

Caption: Metabolic pathway of oral quercetin.

G cluster_workflow Experimental Workflow cluster_analysis Sample Analysis start Acclimatization & Fasting of Rats admin Oral Administration (gavage) of Quercetin Conjugates start->admin sampling Timed Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) admin->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) for Total Quercetin plasma_prep->hydrolysis no_hydrolysis Direct Plasma Analysis for Individual Conjugates plasma_prep->no_hydrolysis extraction Metabolite Extraction hydrolysis->extraction no_hydrolysis->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_analysis end Comparative Data pk_analysis->end

Caption: Workflow for a comparative bioavailability study.

G cluster_Q Quercetin Pathway cluster_I Isorhamnetin Pathway Quercetin Quercetin CaMKKb CaMKKβ Quercetin->CaMKKb PI3K IRS1/PI3K/Akt Quercetin->PI3K Isorhamnetin Isorhamnetin (Methylated Metabolite) JAK2 JAK2 Isorhamnetin->JAK2 AMPK AMPK CaMKKb->AMPK GLUT4 GLUT4 Translocation & Glucose Uptake AMPK->GLUT4 PI3K->GLUT4 STAT STAT JAK2->STAT STAT->GLUT4

Caption: Distinct signaling pathways for glucose uptake.

Experimental Protocols

The following protocols outline the methodologies typically employed in preclinical studies to assess the bioavailability of quercetin metabolites.

Animal Model and Administration
  • Animal Model: Male Sprague-Dawley rats (240-260 g) are commonly used.[9] Animals are acclimatized for at least five days and fasted for 12 hours prior to the experiment, with free access to water.[9]

  • Dosing and Administration: The test compounds (e.g., quercetin, quercetin-3-glucuronide) are suspended in a suitable vehicle. Administration is performed via oral gavage at a standardized dose (e.g., 50 or 100 mg/kg body weight).[6][10]

Blood Sampling and Plasma Preparation
  • Blood Collection: Following administration, blood samples (approx. 500 µL) are collected at predetermined time points (e.g., 0.167, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the retro-orbital plexus or fossa vein.[9]

  • Plasma Preparation: Blood samples are immediately transferred to heparinized tubes and centrifuged (e.g., 1500 g for 10 minutes) to separate the plasma. The resulting plasma is stored at -80°C until analysis.[9][11]

Quantification of Quercetin Metabolites

Method A: Analysis of Total Quercetin (Aglycone after Hydrolysis) This method is used to determine the total concentration of all quercetin conjugates.

  • Enzymatic Hydrolysis: A plasma aliquot (e.g., 100 µL) is incubated with a β-glucuronidase/sulfatase enzyme mixture (from Helix pomatia) in an acetate buffer (pH 5.0) at 37°C for approximately 2 hours.[11][12] This step cleaves the glucuronide and sulfate groups, converting the metabolites back to quercetin aglycone.

  • Deproteinization and Extraction: Acetonitrile and phosphoric acid are added to the mixture to precipitate proteins.[11] After vortexing and centrifugation, the supernatant containing the liberated quercetin aglycone is collected for analysis.

  • LC-MS/MS Analysis: The extracted sample is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of quercetin aglycone.[13][14]

Method B: Analysis of Individual Conjugates (Without Hydrolysis) This method allows for the specific quantification of this compound and quercetin glucuronides.

  • Sample Pretreatment: Plasma samples are deproteinized, typically with acetonitrile, without the enzymatic hydrolysis step.[11]

  • LC-MS/MS Analysis: A validated UHPLC-MS/MS method is used for the simultaneous determination of the parent compound and its conjugated metabolites.[8][15][16] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically and sensitively detect each target analyte (e.g., quercetin-3-glucuronide, quercetin-3'-sulfate).[7][15]

Pharmacokinetic Analysis

The plasma concentration-time data obtained from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters using non-compartmental models.[12] These parameters include:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of total drug exposure over time, reflecting overall bioavailability.[12]

Conclusion

Following oral administration, quercetin is extensively metabolized into glucuronidated and sulfated conjugates, which represent its primary circulating forms. While direct pharmacokinetic comparisons of orally administered pure this compound and quercetin glucuronides are limited, evidence from quercetin aglycone and glycoside studies consistently points to both being major metabolites. Quantitative data from a rat study robustly demonstrates that quercetin-3-O-β-glucuronide is a highly significant and bioavailable metabolite, showing plasma concentrations far exceeding the parent aglycone after oral dosing.[8] This suggests that glucuronidation is a highly efficient pathway for systemic delivery of quercetin moieties. Further research focusing on the distinct biological activities and signaling pathways of individual sulfate and glucuronide conjugates is essential to fully understand their contributions to the health effects of quercetin.[17][18]

References

Differentiating the Biological Effects of Quercetin 3-Sulfate from Other Sulfated Flavonoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their antioxidant, anti-inflammatory, and other health-promoting properties. Upon ingestion, these compounds are often metabolized into sulfated derivatives. Quercetin 3-sulfate (Q3S) is a major metabolite of quercetin, one of the most abundant dietary flavonoids. Understanding the distinct biological activities of Q3S in comparison to other sulfated flavonoids, such as those derived from isorhamnetin and kaempferol, is crucial for elucidating their mechanisms of action and for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological effects of this compound and other sulfated flavonoids, supported by available experimental data.

Comparative Analysis of Biological Activities

While direct comparative studies on the biological activities of various sulfated flavonoids are limited, existing research provides insights into their individual effects. This section summarizes the available quantitative data on their antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of flavonoids and their metabolites is a key aspect of their biological function. It is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, with results typically expressed as IC50 values (the concentration required to scavenge 50% of the radicals).

Table 1: Comparative Antioxidant Activity of Parent Flavonoids (Aglycones)

CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (IC50)Reference
Quercetin3.07 µmol/L3.64 µmol/L[2]
Isorhamnetin24.61 µmol/L14.54 µmol/L[2]
Kaempferol5.318 µg/ml0.8506 µg/ml[3]

Note: The IC50 values for Kaempferol are presented in µg/ml as reported in the source.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways. One of the key targets is cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are mediators of inflammation.

Studies have indicated that quercetin 3'-sulfate can downregulate the expression of COX-2 in human lymphocytes[4]. While direct comparative studies on the COX-2 inhibitory activity of different sulfated flavonoids are scarce, research on the parent compounds reveals differences in their anti-inflammatory potential. For instance, quercetin has been shown to be a more potent inhibitor of COX-2 protein levels compared to kaempferol at certain concentrations[5][6][7][8].

Table 2: Comparative Anti-inflammatory Activity of Parent Flavonoids

CompoundEffect on COX-2Cell LineReference
QuercetinStronger inhibition of protein level (5-50 µM)Human Umbilical Vein Endothelial Cells[5][6][7][8]
KaempferolWeaker inhibition of protein level (5-50 µM)Human Umbilical Vein Endothelial Cells[5][6][7][8]

Experimental Protocols

This section provides an overview of the methodologies commonly employed to assess the biological activities of flavonoids and their metabolites.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol.

    • In a 96-well plate or cuvettes, add different concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.[9][10]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically.

  • Protocol:

    • Prepare the ABTS radical cation by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add different concentrations of the test compound to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance at the specified wavelength.

    • Calculate the percentage of inhibition and determine the IC50 value.[9][10]

Cell Viability Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's glycine buffer).

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control.

Signaling Pathways and Mechanisms of Action

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. While specific pathways for sulfated metabolites are still under investigation, the known pathways of their parent compounds provide a valuable framework.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Quercetin and kaempferol have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like COX-2 and iNOS[6][7][8]. It is plausible that their sulfated metabolites could retain or possess modified activity on this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IκBα-NF-κB IκBα NF-κB Degradation Degradation IκBα->Degradation ubiquitination & degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates DNA DNA NF-κB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription

Caption: Simplified NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Quercetin has been shown to modulate this pathway, which could contribute to its anti-cancer effects. Isorhamnetin, a metabolite of quercetin, has also been implicated in modulating pathways related to glucose uptake, which can be linked to PI3K/Akt signaling[11][12].

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Downstream Targets Downstream Targets mTOR->Downstream Targets activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: Overview of the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation, differentiation, and survival. Both quercetin and isorhamnetin have been shown to influence this pathway, which is relevant to their potential anti-cancer and anti-inflammatory activities[3][11][12][13].

MAPK_ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates Transcription Factors Transcription Factors ERK_n->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation & Differentiation Cell Proliferation & Differentiation Gene Expression->Cell Proliferation & Differentiation Growth Factor Growth Factor Growth Factor->Growth Factor Receptor

Caption: The MAPK/ERK signaling cascade.

Conclusion

This compound and other sulfated flavonoids represent a promising area of research for the development of new therapeutic agents. While direct comparative data on their biological activities is still emerging, the available evidence suggests that sulfation can significantly modulate the antioxidant and anti-inflammatory properties of the parent flavonoids. Further studies employing standardized experimental protocols are necessary to fully elucidate the distinct biological profiles of these metabolites. A deeper understanding of their interactions with key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK/ERK, will be instrumental in harnessing their therapeutic potential for a range of diseases.

References

Correlation of In Vitro and In Vivo Effects of Quercetin 3-Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo biological activities of Quercetin 3-sulfate, a major metabolite of the dietary flavonoid quercetin. Due to the limited availability of direct in vivo data for this compound, this guide leverages extensive research on its parent compound, quercetin, to provide a comprehensive overview for researchers in pharmacology and drug discovery. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding of the potential therapeutic applications of this compound.

Data Presentation

The following tables summarize key quantitative data from various in vitro studies on this compound and comparative in vivo studies on its parent compound, quercetin.

Table 1: In Vitro Effects of this compound and Quercetin

ParameterCompoundCell Line/SystemConcentration/DoseObserved EffectReference
Anticancer Activity
IC50Quercetin 3'-sulfateMCF-7 (Breast Cancer)27.6 µMInhibition of cell growth[1]
ApoptosisQuercetin 3'-sulfateMCF-7 (Breast Cancer)100 µM58.2% of cells in early apoptosis after 48h[1]
IC50QuercetinPC-3 (Prostate Cancer)120 µMInhibition of cell viability[2]
IC50QuercetinCT-26 (Colon Carcinoma)80 µMInhibition of cell viability[2]
Anti-inflammatory Activity
TNF-α ProductionQuercetinLPS-stimulated RAW264.7 Macrophages20 µMSignificant reduction in TNF-α mRNA levels
IL-6 ProductionQuercetinLPS-stimulated RAW264.7 Macrophages20 µMSignificant reduction in IL-6 mRNA levels
Antioxidant Activity
DPPH Radical ScavengingQuercetinCell-free assay30 µM~90% scavenging activity
Superoxide ScavengingQuercetinZymosan-stimulated Macrophages30 µMSignificant inhibition of superoxide production

Table 2: In Vivo Effects of Quercetin

ParameterAnimal ModelDosageObserved EffectReference
Anticancer Activity
Tumor Volume ReductionMCF-7 Xenograft in Mice50 µg/g dailySignificant inhibition of tumor growth[3]
Tumor Volume ReductionPC-3 Xenograft in Mice20 mg/kg/day (i.p.)Significant reduction in tumor volume and weight[4]
Anti-inflammatory Activity
Paw Edema ReductionCarrageenan-induced Paw Edema in Rats10 mg/kgSignificant reduction in exudate volume, protein, and cell counts[5][6]
Intestinal InflammationLPS-induced Intestinal Inflammation in Mice50 mg/kg/day (gavage)Significant reduction in inflammation and protection of colon and cecum structure[7]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility and validation of findings.

In Vitro Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with varying concentrations of this compound or quercetin for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The optical density is measured at 490 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the test compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark at room temperature.

  • Data Acquisition: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.

In Vivo Protocols

1. Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (180-220 g) are used.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Treatment: Quercetin (or vehicle control) is administered intraperitoneally 30 minutes before the carrageenan injection.[8]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection. The difference in paw volume before and after carrageenan injection represents the degree of edema.[8]

  • Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators such as TNF-α, IL-1β, and PGE2.[8]

2. Lipopolysaccharide (LPS)-Induced Inflammation in Mice

  • Animals: C57BL/6 mice are used.

  • Treatment: Mice are pre-treated with quercetin (e.g., 25 or 50 mg/kg, i.p.) or vehicle daily for 7 days.[9]

  • Induction of Inflammation: On the day of the experiment, mice receive an intraperitoneal injection of LPS (e.g., 30 mg/kg).[9]

  • Monitoring: Survival rates and body weights are monitored for a set period (e.g., 72 hours).[9]

  • Sample Collection: Blood and tissue samples can be collected at the end of the study to measure serum levels of inflammatory cytokines (e.g., IL-1β, IL-18) and assess tissue pathology.[9]

3. Xenograft Tumor Model in Mice

  • Cell Preparation: A suspension of cancer cells (e.g., MCF-7, 5 x 10⁶ cells per mouse) is prepared in a suitable medium.

  • Tumor Implantation: The cell suspension is injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Treatment: Once the tumors reach a palpable size (e.g., 100 mm³), mice are treated with quercetin (e.g., 20 mg/kg/day, i.p.) or vehicle.[4]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (length × width²)/2.[10]

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and can be used for further analysis (e.g., Western blotting, immunohistochemistry).[3][10]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by quercetin and a general experimental workflow.

G cluster_0 Quercetin's Influence on Cancer Cell Signaling cluster_1 PI3K/Akt Pathway cluster_2 MAPK Pathway cluster_3 Apoptosis Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits MAPK MAPK/ERK Quercetin->MAPK Inhibits Bax Bax (Pro-apoptotic) Quercetin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Quercetin->Bcl2 Downregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation MAPK->Proliferation Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_0 In Vitro Experimental Workflow start Start cell_culture Cell Culture (e.g., MCF-7) start->cell_culture end End treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis data_analysis->end G cluster_1 In Vivo Experimental Workflow (Xenograft Model) start_vivo Start tumor_implantation Tumor Cell Implantation start_vivo->tumor_implantation end_vivo End tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth treatment_vivo Treatment with Quercetin tumor_growth->treatment_vivo tumor_measurement Tumor Volume Measurement treatment_vivo->tumor_measurement endpoint_analysis Endpoint Analysis (Tumor Weight, etc.) tumor_measurement->endpoint_analysis endpoint_analysis->end_vivo

References

Efficacy studies comparing Quercetin 3-sulfate to its parent compound, quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of the flavonoid quercetin and its primary plasma metabolite, quercetin 3-sulfate. The following sections present quantitative data from experimental studies, detailed methodologies for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a comprehensive understanding of their respective activities.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize key quantitative data from comparative studies on the efficacy of quercetin and this compound in various biological models.

Table 1: Anti-Cancer Efficacy in Human Breast Cancer (MCF-7) Cells

CompoundIC50 (µM) for Cell Growth InhibitionEarly Phase Apoptosis Induction (at 100 µM for 48h)
Quercetin23.1[1]70.8%[1]
Quercetin 3'-sulfate27.6[1]58.2%[1]

Table 2: Effects on Endothelial Function and Angiogenesis

CompoundEffect on Endothelial-Derived NO Response (under oxidative stress)Inhibition of NADPH Oxidase-Derived O₂⁻ ReleaseVEGF-Induced Angiogenesis
QuercetinPartial prevention of impairment[2]Inhibition at ≥10 µM[2]-
Quercetin 3'-sulfatePartial prevention of impairment[2]Inhibition at ≥10 µM[2]Opposing effects to quercetin-3-glucuronide

Table 3: Neuroprotective Effects

CompoundBinding Affinity to 67-kDa Laminin Receptor (67LR)Neuroprotection against Serum Starvation-Induced Cell Death (at 1-10 nM)
QuercetinHigh affinityLess effective
Quercetin 3-O-sulfateHigh affinity, comparable to EGCGMore effective than quercetin

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Cell Viability and Growth Inhibition Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the cytotoxicity of compounds on MCF-7 cells.[3][4]

  • Cell Seeding: Human breast cancer cells (MCF-7) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well in Roswell Park Memorial Institute (RPMI)-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of either quercetin or this compound. Control wells receive the vehicle (e.g., DMSO) at the same final concentration used for the test compounds. The cells are then incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol outlines the procedure for quantifying apoptosis in MCF-7 cells treated with quercetin or its metabolites.[3][5][6][7]

  • Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with the desired concentrations of quercetin, this compound, or vehicle control for the specified duration (e.g., 48 hours).

  • Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA, and the cell suspension is combined with the floating cells from the medium. The cells are then centrifuged and washed with cold PBS.

  • Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and propidium iodide (PI) staining solution are added to the cell suspension according to the manufacturer's instructions. The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC fluorescence (indicating early apoptosis) is typically detected in the FL1 channel, and PI fluorescence (indicating late apoptosis or necrosis) is detected in the FL2 channel.

  • Data Interpretation: The flow cytometry data is analyzed to differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

In Vivo Angiogenesis Assessment (Rabbit Cornea Assay)

This protocol describes a widely used in vivo model to assess the pro- or anti-angiogenic effects of compounds.[8][9]

  • Pellet Preparation: Slow-release pellets are prepared by incorporating the test compound (quercetin or this compound) and a pro-angiogenic factor, such as Vascular Endothelial Growth Factor (VEGF), into a polymer matrix (e.g., Hydron). Control pellets contain only the polymer or the polymer with VEGF.

  • Surgical Procedure: Under anesthesia, a small pocket is surgically created in the avascular cornea of a rabbit. The prepared pellet is then implanted into this pocket.

  • Observation and Quantification: The corneal neovascularization is observed and documented daily for a period of up to two weeks using a slit-lamp biomicroscope. The angiogenic response is quantified by measuring the length and density of the newly formed blood vessels growing from the limbal vasculature towards the implanted pellet. An angiogenic score can be calculated based on these measurements.

  • Data Analysis: The angiogenic scores of corneas implanted with pellets containing the test compounds are compared to those of control corneas to determine the pro- or anti-angiogenic efficacy.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparative efficacy of quercetin and this compound.

experimental_workflow_comparison cluster_invitro In Vitro Efficacy Studies cluster_invivo In Vivo Efficacy Study cell_culture Cell Culture (e.g., MCF-7) treatment Treatment (Quercetin vs. Q3S) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant comparison Comparative Efficacy Analysis ic50->comparison animal_model Animal Model (e.g., Rabbit) pellet_implantation Corneal Pellet Implantation animal_model->pellet_implantation angiogenesis_obs Angiogenesis Observation pellet_implantation->angiogenesis_obs angiogenesis_score Angiogenesis Score angiogenesis_obs->angiogenesis_score angiogenesis_score->comparison

Experimental workflow for comparing the efficacy of Quercetin and this compound.

quercetin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Quercetin Quercetin Quercetin->PI3K Inhibits Akt Akt Quercetin->Akt Inhibits Raf Raf Quercetin->Raf Inhibits Keap1 Keap1 Quercetin->Keap1 Inhibits Apoptosis Apoptosis (Induced) Quercetin->Apoptosis Induces PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Proliferation Cell Proliferation (Inhibited) mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Nrf2 Nrf2 Antioxidant_Response Antioxidant Response Element (ARE) Nrf2->Antioxidant_Response Activates Keap1->Nrf2 Sequesters

Simplified signaling pathways modulated by Quercetin.

q3s_neuroprotection_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Q3S This compound LR67 67-kDa Laminin Receptor (67LR) Q3S->LR67 Binds Signaling_Cascade Neuroprotective Signaling Cascade LR67->Signaling_Cascade Activates Cell_Survival Neuronal Cell Survival Signaling_Cascade->Cell_Survival Promotes Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibits Serum_Starvation Serum Starvation Serum_Starvation->Apoptosis Induces

Proposed mechanism of neuroprotection by this compound.

References

Comparative Metabolomics of Quercetin 3-Sulfate Pathways in Different Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tissue-specific metabolism of bioactive compounds is paramount for elucidating their mechanisms of action and therapeutic potential. This guide provides a comparative overview of the metabolic pathways of Quercetin 3-sulfate, a major metabolite of the dietary flavonoid quercetin, across various tissues. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.

Quercetin, a flavonoid abundant in fruits and vegetables, undergoes extensive metabolism in the body, with this compound emerging as a key circulating metabolite.[1] The biotransformation of quercetin, particularly its sulfation, is not uniform across all tissues. This variation in metabolic activity can significantly influence the local concentration and, consequently, the biological effects of quercetin metabolites. This guide delves into the comparative aspects of this compound pathways, presenting quantitative data, experimental protocols, and visual representations of the underlying biochemical processes.

Tissue Distribution of Quercetin Metabolites: A Comparative Overview

While data specifically isolating this compound concentrations across a range of tissues is limited in publicly available literature, studies on the overall distribution of quercetin and its metabolites provide valuable insights. Research in animal models has demonstrated a wide distribution of quercetin metabolites, with notable accumulation in the lungs, liver, and kidneys.

A study by de Boer et al. (2005) investigated the tissue distribution of quercetin and its metabolites in rats and pigs after dietary supplementation. The findings, summarized in the table below, highlight the differential accumulation of total quercetin metabolites in various organs.

Table 1: Total Concentration of Quercetin and its Metabolites in Various Tissues of Rats and Pigs [2][3]

TissueRat (0.1% Quercetin Diet) (nmol/g)Rat (1% Quercetin Diet) (nmol/g)Pig (500 mg/kg Body Wt) (nmol/g)
Lungs3.9815.3-
Liver--5.87
Kidney--2.51
BrainLowLowLow
White FatLowLow-
SpleenLowLowLow
Heart--Low

Data sourced from de Boer et al. (2005).[2][3]

These findings suggest that the lungs, liver, and kidneys are significant sites for the accumulation of quercetin metabolites.[2][3] Although not specific to this compound, this data points towards these organs as key players in the metabolism and disposition of quercetin.

Comparative Sulfotransferase Activity

The formation of this compound is catalyzed by sulfotransferase (SULT) enzymes, particularly SULT1A1.[4][5] The activity of these enzymes can vary significantly between different tissues, leading to tissue-specific differences in the rate of quercetin sulfation. A study by De Santi et al. (2000) compared the sulfotransferase activity in human liver and duodenum using 4-nitrophenol as a substrate, providing insights into the relative sulfating capacity of these tissues.

Table 2: Comparative Sulfotransferase Activity in Human Liver and Duodenum [6]

SubstrateLiver (pmol/min/mg protein)Duodenum (pmol/min/mg protein)
4-Nitrophenol343 ± 92164 ± 22
Dopamine15 ± 11656 ± 516
(-)-Salbutamol153 ± 31654 ± 277
Minoxidil156 ± 47105 ± 7
Paracetamol229 ± 86328 ± 187

Data represents the mean ± SD. Sourced from De Santi et al. (2000).[6]

The data indicates that while the liver exhibits higher sulfotransferase activity towards the model substrate 4-nitrophenol, the duodenum shows significantly higher activity for other substrates like dopamine and (-)-salbutamol.[6] This highlights the tissue-specific nature of SULT activity, which likely extends to the metabolism of quercetin.

Experimental Protocols

For researchers aiming to conduct comparative metabolomics studies of this compound, the following protocol outlines a general workflow for tissue sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To extract and quantify this compound from different tissue samples.

Materials:

  • Tissue samples (e.g., liver, kidney, lung)

  • Homogenizer

  • Ice-cold methanol (with antioxidants like ascorbic acid or BHT)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

  • This compound analytical standard

  • Internal standard (e.g., isotopically labeled this compound)

Procedure:

  • Tissue Homogenization:

    • Accurately weigh the frozen tissue sample.

    • Homogenize the tissue in 3-5 volumes of ice-cold methanol. The organic solvent serves to precipitate proteins and extract the metabolites.

  • Protein Precipitation and Extraction:

    • Vortex the tissue homogenate vigorously.

    • Centrifuge at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins and cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte of interest (this compound) using an appropriate solvent.

  • Sample Concentration:

    • Evaporate the solvent from the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic separation is typically achieved on a C18 reversed-phase column.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of this compound and the internal standard.

Visualizing the Pathways and Workflow

To better understand the metabolic processes and the experimental design, the following diagrams have been generated using the DOT language.

Experimental Workflow for Comparative Metabolomics of this compound cluster_sampling Tissue Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Liver Liver Homogenization Homogenization (in cold methanol) Liver->Homogenization Kidney Kidney Kidney->Homogenization Lung Lung Lung->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Concentration Concentration SPE->Concentration LCMS LC-MS/MS Analysis (MRM Mode) Concentration->LCMS Data Data Analysis LCMS->Data Comparison Comparative Quantification of this compound Data->Comparison

Caption: Experimental workflow for comparative metabolomics.

Metabolic Pathway of Quercetin to this compound Quercetin Quercetin SULT Sulfotransferase (SULT) Quercetin->SULT PAPS 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) PAPS->SULT Q3S This compound SULT->Q3S Sulfation PAP 3'-Phosphoadenosine-5'-phosphate (PAP) SULT->PAP

Caption: Formation of this compound.

Conclusion

The available evidence strongly suggests that the metabolism of quercetin, particularly its sulfation to form this compound, is a tissue-dependent process. The lungs, liver, and kidneys appear to be key sites for the accumulation of quercetin metabolites, and variations in sulfotransferase enzyme activity across different tissues likely contribute to the differential formation of this compound. For researchers in drug development and nutritional science, a deeper understanding of these tissue-specific metabolic pathways is crucial for predicting the efficacy and potential side effects of quercetin and its derivatives. The provided experimental framework offers a starting point for further investigations into the comparative metabolomics of this compound, which will undoubtedly contribute to a more complete picture of its physiological role.

References

Quercetin 3-Sulfate: A Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of Quercetin 3-sulfate (Q3S) as a novel therapeutic agent. It offers an objective comparison of its performance against its parent compound, quercetin, and other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways are visually represented to facilitate understanding of its mechanism of action.

Executive Summary

This compound, a primary metabolite of quercetin found in human plasma, demonstrates significant therapeutic potential.[1] While quercetin itself has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties, its low bioavailability limits its clinical utility.[2] Q3S, being a major circulating form, is increasingly recognized for its own biological activities, which in some cases are comparable to or even distinct from quercetin. This guide consolidates the existing evidence to support the further investigation and development of this compound as a viable therapeutic candidate.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data comparing the biological activities of this compound and quercetin.

Table 1: In Vitro Anti-inflammatory Activity

CompoundAssayCell LineKey ParameterResultReference
This compound LPS-induced Nitric Oxide (NO) ProductionPorcine Coronary Artery Segments% InhibitionSignificant reduction in NO production[3]
QuercetinLPS-induced Nitric Oxide (NO) ProductionPorcine Coronary Artery Segments% InhibitionSignificant reduction in NO production[3]
QuercetinLPS-induced Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesIC50~6 µM[4]

Table 2: In Vitro Anti-cancer Activity

CompoundCell LineAssayKey ParameterResultReference
This compound MCF-7 (Breast Cancer)Cell ViabilityIC5027.6 µM[5]
QuercetinMCF-7 (Breast Cancer)Cell ViabilityIC5023.1 µM[5]
Quercetin 3-glucuronideMCF-7 (Breast Cancer)Cell ViabilityIC5073.2 µM[5]

Table 3: In Vitro Antioxidant Activity

CompoundAssayKey ParameterResultReference
QuercetinDPPH Radical ScavengingIC504.60 ± 0.3 µM[6]
QuercetinABTS Radical ScavengingIC5048.0 ± 4.4 µM[6]
This compound DPPH/ABTS Radical ScavengingIC50Data not available in search results

Note: Direct comparative data for the antioxidant activity of this compound using DPPH and ABTS assays with IC50 values was not found in the provided search results. The data for quercetin is provided as a benchmark.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound.[7]

  • Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

2. In Vitro Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This protocol is based on the Griess assay to measure nitric oxide production in RAW 264.7 macrophages.[8][9][10]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-only control.

Signaling Pathways and Mechanisms of Action

Quercetin and its metabolites, including this compound, are known to modulate various signaling pathways involved in cell proliferation, inflammation, and apoptosis. One of the key pathways affected is the PI3K/Akt signaling cascade.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Q3S This compound Q3S->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Downstream Downstream Effectors (e.g., mTOR, NF-κB, Bad) pAkt->Downstream Proliferation Cell Proliferation Survival Downstream->Proliferation Inflammation Inflammation Downstream->Inflammation Apoptosis Apoptosis Downstream->Apoptosis Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Start->Animal_Acclimatization Grouping Grouping (Control, Vehicle, Q3S, Dexamethasone) Animal_Acclimatization->Grouping Drug_Admin Drug Administration (e.g., oral gavage) Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (subplantar) Drug_Admin->Carrageenan_Injection 1 hr post-treatment Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) (0, 1, 2, 3, 4, 5 hr) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Quercetin 3-Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of Quercetin 3-sulfate waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound, whether in pure form or in solution, must adhere to federal, state, and local regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4].

  • Waste Identification and Segregation :

    • Treat all this compound waste as hazardous chemical waste[3].

    • Segregate this compound waste from other waste streams to avoid accidental mixing with incompatible substances. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds[5].

  • Waste Collection and Storage :

    • Collect waste in a designated, properly labeled, and chemically compatible container with a secure, leak-proof closure[4][6]. The container should be in good condition and free from damage[4].

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5][6][7]. The SAA must be inspected weekly for any signs of leakage[5].

  • Requesting Waste Pickup :

    • Once the waste container is full or when the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company[6]. Complete and submit any required hazardous waste disposal forms[6].

  • Disposal of Empty Containers :

    • A container that has held this compound should be considered hazardous.

    • To decontaminate an empty container, triple rinse it with a suitable solvent (such as water or another solvent capable of removing the residue)[3].

    • The rinsate from this process must be collected and disposed of as hazardous waste[3].

    • After triple rinsing, deface or remove all chemical labels from the container before disposing of it as regular trash[3].

  • Spill Management :

    • In the event of a spill, immediately evacuate the area and alert others.

    • Wearing appropriate PPE, clean up the spill using absorbent materials.

    • All materials used for spill cleanup must be collected and disposed of as hazardous waste[3].

Quantitative Data Summary

For general laboratory chemical waste, certain quantitative limits and conditions apply. The following table summarizes key regulatory thresholds, primarily based on the Resource Conservation and Recovery Act (RCRA) guidelines.

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored.[6][7]
Acutely Toxic Waste (P-list) SAA Limit A maximum of one quart of liquid or one kilogram of solid may be accumulated.[7]
Container Headroom Leave at least one inch of headroom in liquid waste containers to allow for expansion.[5]
pH for Aqueous Waste Drain Disposal Aqueous solutions may only be disposed of down the drain if the pH is between 5.0 and 12.5 and the chemical is degradable by wastewater treatment. Note: This is generally not recommended for compounds like this compound.[5]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following workflow diagram has been created.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill identify Identify as Hazardous Waste ppe->identify collect Collect in a Labeled, Compatible Container identify->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store check_full Container Full? store->check_full check_full->store No request_pickup Arrange for Disposal via EHS check_full->request_pickup Yes end End: Waste Disposed request_pickup->end empty_container Decontaminate Empty Container (Triple Rinse) request_pickup->empty_container Handle Empty Container spill_cleanup Clean Spill with Absorbents spill->spill_cleanup spill_waste Dispose of Cleanup Materials as Hazardous Waste spill_cleanup->spill_waste spill_waste->collect rinsate_waste Collect Rinsate as Hazardous Waste empty_container->rinsate_waste trash Dispose of Defaced Container in Regular Trash empty_container->trash rinsate_waste->collect

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Quercetin 3-sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Quercetin 3-Sulfate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes and dust.[2]
Hand Protection Protective GlovesChemical-resistant nitrile gloves are recommended. Gloves should be inspected for integrity before each use and changed frequently.[2]
Body Protection Lab Coat/GownAn impervious, long-sleeved lab coat or gown is required. It should be fully buttoned or tied for maximum coverage.[2]
Respiratory Protection NIOSH-Approved RespiratorTo be used when handling the powder outside of a certified chemical fume hood or in areas with inadequate ventilation to prevent inhalation of dust particles.[2]

Operational Plan: Safe Handling Procedure

Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.

Preparation
  • Ensure a certified chemical fume hood is operational.[2]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Don all required personal protective equipment as specified in Table 1.[2]

Handling
  • Conduct all weighing and solution preparation of this compound powder inside a chemical fume hood to avoid the formation and inhalation of dust.[2][3]

  • Use dedicated spatulas and glassware.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Keep the container tightly sealed when not in use.[4]

Storage
  • Store this compound in a tightly sealed, clearly labeled container.[1]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation
  • Collect all this compound-contaminated materials (e.g., pipette tips, gloves, empty vials) in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

Disposal Procedure
  • Dispose of the hazardous waste according to local, regional, and national environmental regulations.[6] Chemical waste generators must ensure complete and accurate classification of the waste.[6]

  • Do not empty into drains.[3][6]

  • Contaminated clothing should be removed, and washed before reuse.[1][4]

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1][3]

Visual Guides

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_storage 3. Storage cluster_disposal 4. Disposal Prep1 Verify Fume Hood & Safety Stations Prep2 Gather Equipment Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Handle1 Weigh Powder Prep3->Handle1 Handle2 Prepare Solution Handle1->Handle2 Store1 Seal & Label Container Handle2->Store1 Dispose1 Segregate Contaminated Waste Handle2->Dispose1 Store2 Store in Cool, Dry, Ventilated Area Store1->Store2 Dispose2 Dispose per Regulations Dispose1->Dispose2

Caption: Workflow for the safe handling of this compound.

SafetyConsiderations center Safe Handling of This compound PPE Personal Protective Equipment (PPE) center->PPE EngControls Engineering Controls (Fume Hood) center->EngControls Procedures Standard Operating Procedures (SOPs) center->Procedures Waste Waste Disposal center->Waste Emergency Emergency Preparedness center->Emergency Eye Eye PPE->Eye Goggles Gloves Gloves PPE->Gloves Nitrile Gloves Body Body PPE->Body Lab Coat Resp Resp PPE->Resp Respirator FirstAid FirstAid Emergency->FirstAid First Aid Spill Spill Emergency->Spill Spill Control

Caption: Key safety considerations for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.